molecular formula C4H5O3- B1229078 2-Oxobutanoate

2-Oxobutanoate

Número de catálogo: B1229078
Peso molecular: 101.08 g/mol
Clave InChI: TYEYBOSBBBHJIV-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate at the intersection of several crucial metabolic pathways . It is centrally involved in the metabolism of multiple amino acids, including threonine, methionine, serine, glycine, valine, and isoleucine . This compound is a critical substrate for investigating the branched-chain alpha-keto acid dehydrogenase complex, which converts it to propionyl-CoA for subsequent entry into the citric acid cycle as succinyl-CoA . Researchers utilize this compound to study its production from the lysis of cystathionine in the transsulfuration pathway and from the degradation of threonine by threonine dehydratase . Its role extends to the biosynthesis of secondary metabolites, and it serves as a key precursor in the formation of flavor compounds such as sotolon in wines like French 'Vin Jaune' . As a pivotal metabolic node, this compound is an essential tool for probing enzyme mechanisms, mapping intracellular fluxes, and understanding the regulation of amino acid and propanoate metabolism in various biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C4H5O3-

Peso molecular

101.08 g/mol

Nombre IUPAC

2-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1

Clave InChI

TYEYBOSBBBHJIV-UHFFFAOYSA-M

SMILES

CCC(=O)C(=O)[O-]

SMILES canónico

CCC(=O)C(=O)[O-]

Sinónimos

2-ketobutyrate
2-ketobutyric acid
2-oxobutanoate
2-oxobutyrate
alpha-ketobutyric acid
alpha-ketobutyric acid, sodium salt
alpha-oxobutyric acid

Origen del producto

United States

Foundational & Exploratory

The Synthesis of 2-Oxobutanoate in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in bacterial metabolism, primarily serving as a precursor for the biosynthesis of the essential amino acid isoleucine. The canonical pathway for its synthesis involves the deamination of L-threonine, a reaction catalyzed by the allosterically regulated enzyme L-threonine deaminase. However, emerging research has unveiled a network of alternative or "underground" biosynthetic routes that can be activated under specific genetic or environmental conditions. This technical guide provides an in-depth exploration of the core synthesis pathways of this compound in bacteria, presenting quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved metabolic and regulatory networks. Understanding these pathways is crucial for applications in metabolic engineering, antibiotic development, and the study of bacterial physiology.

Core Synthesis Pathways of this compound

Bacteria primarily utilize the deamination of L-threonine to produce this compound. However, several alternative pathways have been identified, highlighting the metabolic plasticity of these microorganisms.

The Canonical Pathway: Threonine Deamination

The most prevalent route for this compound synthesis is the direct deamination of L-threonine, catalyzed by L-threonine deaminase (EC 4.3.1.19), also known as L-threonine dehydratase. This enzyme, encoded by the ilvA gene in many bacteria, including Escherichia coli, catalyzes the conversion of L-threonine to this compound and ammonia. This reaction is the first committed step in the biosynthesis of L-isoleucine.[1][2]

Alternative Synthesis Pathways

Under conditions where the canonical pathway is compromised, for instance, through the deletion of ilvA, bacteria can employ alternative routes to synthesize this compound. These "underground" metabolic pathways underscore the robustness of bacterial metabolic networks.

An alternative route involves the condensation of pyruvate and acetyl-CoA to form citramalate, which is then converted to this compound.[3] The key enzyme in this pathway is citramalate synthase (CimA, EC 2.3.1.182).[3][4] This pathway is particularly relevant in certain archaea and has been engineered in bacteria for biotechnological applications.[3][5]

Research in E. coli has revealed other pathways that can lead to the formation of this compound. These include:

  • From O-succinyl-L-homoserine: Catalyzed by the promiscuous activity of cystathionine γ-synthase (MetB).

  • From propionyl-CoA: Through the action of pyruvate formate-lyase.

Enzymology and Quantitative Data

The efficiency and regulation of this compound synthesis are dictated by the kinetic properties of the involved enzymes. A summary of key kinetic parameters for enzymes from different bacterial species is presented below.

EnzymeGeneOrganismSubstrateK_m / K_0.5 (mM)k_cat (s⁻¹)Hill Coefficient (n_H)Allosteric RegulationReference
L-Threonine DeaminaseilvAEscherichia coliL-Threonine7.3-2.09Inhibition by L-isoleucine, Activation by L-valine[6]
L-Threonine DeaminaseilvACorynebacterium glutamicumL-Threonine21-2.4Inhibition by L-isoleucine, Activation by L-valine[7][8]
L-Threonine Deaminase (in presence of L-isoleucine)ilvACorynebacterium glutamicumL-Threonine78-3.7-[7][8]
L-Threonine Deaminase (in presence of L-valine)ilvACorynebacterium glutamicumL-Threonine12-~1.0-[7][8]
L-Threonine DeaminaseilvASalmonella entericaL-Threonine-->1-[9]
Citramalate SynthasecimAMethanococcus jannaschiiPyruvate0.34---[3]
Citramalate SynthasecimAMethanococcus jannaschiiAcetyl-CoA----[3]
Citramalate Synthase (Evolved variant CimA3.7)cimAMethanococcus jannaschiiPyruvate---Insensitive to L-isoleucine inhibition[5]
Pyruvate Formate-LyasepflBEscherichia coliPyruvate2---[10]
Pyruvate Formate-LyasepflBEscherichia coliCoenzyme A0.007---[10]

Regulatory Mechanisms

The synthesis of this compound is tightly regulated at both the enzymatic and genetic levels to meet the cellular demand for isoleucine while avoiding the accumulation of toxic intermediates.

Allosteric Regulation of L-Threonine Deaminase

L-threonine deaminase is a classic example of an allosterically regulated enzyme.[2] Its activity is typically:

  • Inhibited by L-isoleucine: The end product of the pathway, providing a negative feedback loop.[2]

  • Activated by L-valine: A structurally similar amino acid that is synthesized from a parallel pathway, indicating a sufficient supply of pyruvate.[2]

This intricate regulation balances the metabolic flux towards the synthesis of branched-chain amino acids.

Genetic Regulation

The expression of the genes involved in this compound synthesis is controlled by complex regulatory networks. In E. coli, the ilvA gene is part of the ilvGMEDA operon. The expression of this operon, along with the ilvIH operon, is under the control of the global regulator Leucine-responsive regulatory protein (Lrp) .[11][12][13] Lrp can act as both an activator and a repressor of transcription, often in response to the intracellular concentration of leucine.[13][14]

Experimental Protocols

Spectrophotometric Assay for L-Threonine Deaminase Activity

This protocol is adapted from previously described methods for measuring the activity of L-threonine deaminase by monitoring the formation of this compound.[6][15]

Principle: The formation of this compound from L-threonine can be continuously monitored by measuring the increase in absorbance at 230 nm.

Materials:

  • 1 M Potassium phosphate buffer (pH 8.0)

  • 1 M L-threonine stock solution

  • 1 M L-isoleucine and L-valine stock solutions (for allosteric regulation studies)

  • Purified L-threonine deaminase or cell-free extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 µL of 1 M Potassium phosphate buffer (pH 8.0) (final concentration: 100 mM)

    • Variable amounts of L-threonine stock solution (to achieve desired final concentrations, e.g., 0-100 mM)

    • (Optional) L-isoleucine or L-valine for regulatory studies.

    • Nuclease-free water to a final volume of 990 µL.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 230 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for this compound at 230 nm is approximately 536 M⁻¹cm⁻¹.

Quantification of this compound in Bacterial Cultures by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound from bacterial culture supernatants using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle: Separation of this compound from other metabolites by HPLC followed by sensitive and specific detection using tandem mass spectrometry.

Materials:

  • Bacterial culture

  • Centrifuge

  • 0.22 µm syringe filters

  • Acetonitrile (ACN)

  • Formic acid

  • This compound standard

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Harvest bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • For intracellular metabolite analysis, a cell lysis and extraction protocol would be required.

    • Dilute the supernatant with an appropriate solvent (e.g., water or mobile phase) to bring the analyte concentration within the linear range of the calibration curve.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a suitable C18 reversed-phase column.

      • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]⁻ with an m/z of 101.0. Select appropriate product ions for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of this compound standard.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

2-Oxobutanoate_Synthesis_Pathways cluster_canonical Canonical Pathway cluster_alternative Alternative Pathways cluster_citramalate Citramalate Pathway cluster_other Other Routes L-Threonine L-Threonine This compound This compound L-Threonine->this compound L-Threonine Deaminase (ilvA) L-Isoleucine L-Isoleucine This compound->L-Isoleucine Isoleucine Biosynthesis Pyruvate Pyruvate Citramalate Citramalate Pyruvate->Citramalate Citramalate Synthase (cimA) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Citramalate Citramalate Synthase (cimA) 2-Oxobutanoate_alt1 This compound Citramalate->2-Oxobutanoate_alt1 ... O-Succinyl-L-homoserine O-Succinyl-L-homoserine 2-Oxobutanoate_alt2 This compound O-Succinyl-L-homoserine->2-Oxobutanoate_alt2 Cystathionine γ-synthase (metB) Propionyl-CoA Propionyl-CoA 2-Oxobutanoate_alt3 This compound Propionyl-CoA->2-Oxobutanoate_alt3 Pyruvate Formate-Lyase

Caption: Core synthesis pathways of this compound in bacteria.

Threonine_Deaminase_Regulation L-Threonine L-Threonine L-Threonine_Deaminase L-Threonine Deaminase (IlvA) L-Threonine->L-Threonine_Deaminase This compound This compound L-Threonine_Deaminase->this compound L-Isoleucine L-Isoleucine This compound->L-Isoleucine Isoleucine Biosynthesis L-Isoleucine->L-Threonine_Deaminase Allosteric Inhibition L-Valine L-Valine L-Valine->L-Threonine_Deaminase Allosteric Activation

Caption: Allosteric regulation of L-threonine deaminase.

Experimental_Workflow_Quantification Bacterial_Culture Bacterial Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis

Caption: Workflow for this compound quantification.

References

2-Oxobutanoate: A Pivotal Metabolic Intermediate in Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoate, also known as α-ketobutyrate, is a crucial metabolic intermediate situated at the crossroads of several major amino acid catabolic pathways. Arising primarily from the degradation of threonine, methionine, and isoleucine, this α-keto acid plays a significant role in cellular energy metabolism and biosynthetic precursor supply. Its catabolism ultimately feeds into the tricarboxylic acid (TCA) cycle, highlighting its importance in maintaining cellular homeostasis. This technical guide provides a comprehensive overview of the generation and metabolic fate of this compound, with a focus on the enzymatic reactions, regulatory mechanisms, and experimental methodologies relevant to its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating amino acid metabolism and related therapeutic areas.

Introduction

The catabolism of amino acids is a fundamental cellular process that not only serves to eliminate excess amino acids but also provides key intermediates for energy production and various biosynthetic pathways. Among these intermediates, this compound holds a central position. It is a product of the breakdown of the essential amino acids threonine, methionine, and the branched-chain amino acid isoleucine.[1] The metabolic fate of this compound is intrinsically linked to the TCA cycle, as it is converted to propionyl-CoA and subsequently to succinyl-CoA.[2] Understanding the intricacies of this compound metabolism is therefore critical for a complete picture of cellular energy regulation and amino acid homeostasis. Dysregulation of these pathways has been implicated in various metabolic disorders, making the enzymes and intermediates involved potential targets for therapeutic intervention.

Generation of this compound from Amino Acid Catabolism

This compound is generated from three primary amino acid sources through distinct enzymatic reactions that predominantly occur in the mitochondrial matrix.[2]

Threonine Catabolism

The major pathway for threonine degradation to this compound is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme, threonine dehydratase (also known as threonine ammonia-lyase).[3][4] This enzyme facilitates a deamination and dehydration reaction, converting L-threonine into this compound and ammonia.[5]

  • Reaction: L-Threonine → this compound + NH₃ + H₂O

Methionine Catabolism

The catabolism of methionine involves a multi-step pathway that ultimately yields this compound. A key part of this pathway is the transsulfuration pathway. The final step leading to this compound formation is the γ-cleavage of cystathionine, catalyzed by cystathionine γ-lyase .[6]

  • Reaction: L-Cystathionine → L-Cysteine + this compound + NH₃

Isoleucine Catabolism

Isoleucine, a branched-chain amino acid, is catabolized in a series of reactions that also generate this compound. The initial step is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) to form α-keto-β-methylvalerate. Subsequent oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKD) complex and further downstream reactions yield acetyl-CoA and propionyl-CoA, with this compound being an intermediate in some pathways.[7]

Metabolic Fate of this compound

Once formed, this compound is primarily catabolized in the mitochondria. The main pathway involves its conversion to propionyl-CoA, which then enters a series of reactions to produce the TCA cycle intermediate, succinyl-CoA.

Conversion to Propionyl-CoA

The oxidative decarboxylation of this compound to propionyl-CoA is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKD) complex .[2][7] This multi-enzyme complex has a relatively broad substrate specificity and can efficiently metabolize this compound.[7]

  • Reaction: this compound + NAD⁺ + CoA-SH → Propionyl-CoA + NADH + H⁺ + CO₂

Conversion of Propionyl-CoA to Succinyl-CoA

Propionyl-CoA is further metabolized in a three-step pathway:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase .

  • Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B₁₂-dependent enzyme methylmalonyl-CoA mutase .[2]

Succinyl-CoA then enters the TCA cycle to contribute to cellular energy production.

Regulatory Mechanisms

The pathways producing and consuming this compound are tightly regulated to maintain amino acid homeostasis and meet the cell's metabolic demands. This regulation occurs at both the enzyme and gene expression levels.

Allosteric Regulation
  • Threonine Dehydratase: This enzyme is a key regulatory point in isoleucine biosynthesis and threonine catabolism. It is allosterically inhibited by L-isoleucine, the end product of the pathway it initiates, and activated by L-valine, the product of a parallel pathway.[8][9] This feedback mechanism helps to balance the intracellular pools of branched-chain amino acids. The binding of isoleucine to the regulatory site of threonine deaminase induces a conformational change that reduces the enzyme's affinity for its substrate, threonine.[10]

Transcriptional Regulation

The expression of genes encoding the enzymes involved in methionine and other amino acid catabolism is subject to transcriptional control. For instance, in various organisms, the transcription of genes in the methionine catabolism pathway is regulated in response to the availability of methionine and other nitrogen sources.[11][12][13] Transcription factors play a crucial role in sensing the cellular metabolic state and modulating gene expression accordingly.[14]

Data Presentation

Quantitative data on the kinetics of the key enzymes and the intracellular concentrations of this compound are essential for a complete understanding of its metabolic role. The following tables summarize the available data. Note: Specific values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (nmol/min/mg protein)Reference(s)
Threonine DehydrataseL-ThreonineEscherichia coli1.5 - 5.0Not specified[15]
Branched-chain α-ketoacid dehydrogenase complexα-KetoisovalerateBovine Liver0.05 - 0.0613 - 15[5]
Branched-chain α-ketoacid dehydrogenase complexThis compoundMammalianSimilar to BCKAsComparable to BCKAs[7]

Table 2: Intracellular Concentrations of this compound

Tissue/Cell TypeConditionConcentration (µM)Reference(s)
Rat HepatocytesPerfused with α-ketobutyrateVariable (dependent on perfusate)[16]
mtDNA Mutant CellsBasalNot specified[17]
Skeletal MuscleVariousNot explicitly quantified[18]

Data on the absolute intracellular concentrations of this compound in specific tissues under physiological conditions are limited in the current literature.

Experimental Protocols

Accurate quantification of this compound and the activity of the enzymes involved in its metabolism is crucial for research in this area. The following are detailed methodologies for key experiments.

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of α-keto acids.[19]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
  • Precipitate proteins by adding 400 µL of ice-cold methanol.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step protects the keto group.
  • Silylation: After cooling, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).
  • Injection: 1 µL splitless injection.
  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for a sensitive and specific LC-MS/MS method.[20][21]

1. Sample Preparation:

  • Follow the same protein precipitation and extraction steps as for the GC-MS protocol.
  • After evaporation, reconstitute the sample in the initial mobile phase.

2. Derivatization (Optional, for enhanced sensitivity):

  • React the extracted sample with a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column.
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. Optimize MRM transitions for the parent and daughter ions of this compound (or its derivative) and the internal standard.

Assay for Threonine Dehydratase Activity

A colorimetric assay can be used to measure the activity of threonine dehydratase by quantifying the this compound produced.[22][23]

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
  • Add L-threonine (substrate) to the buffer.

2. Enzyme Reaction:

  • Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified enzyme).
  • Incubate at a controlled temperature (e.g., 37°C) for a defined period.
  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

3. Quantification of this compound:

  • Add 2,4-dinitrophenylhydrazine (DNPH) to the reaction mixture. DNPH reacts with the keto group of this compound to form a colored hydrazone.
  • After a further incubation, add a strong base (e.g., NaOH) to develop the color.
  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
  • Calculate the amount of this compound produced using a standard curve.

Assay for Branched-chain α-Ketoacid Dehydrogenase (BCKD) Complex Activity

The activity of the BCKD complex can be determined spectrophotometrically by measuring the rate of NADH production.[19][24]

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing cofactors such as thiamine pyrophosphate (TPP), MgCl₂, NAD⁺, and Coenzyme A (CoA).
  • Add this compound as the substrate.

2. Enzyme Reaction:

  • Initiate the reaction by adding the mitochondrial extract or purified BCKD complex.
  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

3. Calculation of Activity:

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Mandatory Visualizations

Metabolic Pathways

Amino_Acid_Catabolism_to_2_Oxobutanoate cluster_threonine Threonine Catabolism cluster_methionine Methionine Catabolism cluster_isoleucine Isoleucine Catabolism Threonine Threonine Oxobutanoate This compound Threonine->Oxobutanoate Threonine Dehydratase Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Multiple Steps Isoleucine Isoleucine aKB α-Keto-β-methylvalerate Isoleucine->aKB BCAT PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA BCKDH Complex Cystathionine->Oxobutanoate Cystathionine γ-lyase aKB->PropionylCoA BCKDH Complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Caption: Catabolic pathways of threonine, methionine, and isoleucine converging on this compound.

Allosteric Regulation of Threonine Dehydratase

Threonine_Dehydratase_Regulation Threonine Threonine TD Threonine Dehydratase Threonine->TD Oxobutanoate This compound Isoleucine Isoleucine Isoleucine->TD Inhibition Valine Valine Valine->TD Activation TD->Oxobutanoate GCMS_Workflow start Biological Sample (Plasma, Serum, etc.) protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation derivatization Derivatization (Oximation & Silylation) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

References

An In-depth Technical Guide to the Discovery and History of Alpha-Ketobutyrate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketobutyrate (α-KB), a pivotal intermediate in cellular metabolism, stands at the crossroads of major biosynthetic and catabolic pathways. Historically noted as a product of amino acid degradation, its significance has expanded dramatically in recent decades. From its foundational role in amino acid metabolism to its emerging status as a biomarker for metabolic diseases and a modulator of aging, the journey of α-KB research reflects the advancing landscape of metabolic science. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of alpha-ketobutyrate. It delves into its core metabolic functions, summarizes key quantitative data, details essential experimental protocols for its study, and visualizes the intricate signaling pathways it governs. This document serves as a critical resource for researchers and professionals seeking to understand and harness the therapeutic and diagnostic potential of this multifaceted molecule.

Discovery and Historical Perspective

The discovery of alpha-ketobutyrate is intrinsically linked to the broader exploration of amino acid metabolism in the late 19th and early 20th centuries. While a precise singular "discovery" is not well-documented, its existence was inferred and later confirmed through the systematic elucidation of the metabolic fates of threonine and methionine. Early research focused on the deamination of amino acids, recognizing that this process yielded α-keto acids.[1] The development of chemical synthesis methods for α-keto acids in the late 19th century, such as the work of Erlenmeyer on pyruvic acid synthesis, laid the groundwork for identifying and characterizing these intermediates.[2]

The critical role of alpha-ketobutyrate as a key metabolic node became evident with the detailed mapping of the catabolic pathways of L-threonine and L-methionine.[3] Threonine dehydratase was identified as the enzyme responsible for converting threonine to alpha-ketobutyrate, while the transsulfuration pathway was shown to generate α-KB during the conversion of methionine to cysteine.[4] These foundational discoveries established alpha-ketobutyrate as a central metabolite linking the breakdown of several essential amino acids to energy metabolism.

Biochemical Roles and Metabolic Pathways

Alpha-ketobutyrate, also known as 2-oxobutanoic acid, is a short-chain keto acid that participates in a variety of crucial metabolic pathways.[5]

Biosynthesis

The primary routes of alpha-ketobutyrate synthesis in mammals are:

  • Catabolism of L-Threonine: The enzyme threonine dehydratase catalyzes the conversion of L-threonine to alpha-ketobutyrate and ammonia.[4]

  • Catabolism of L-Methionine: Through the transsulfuration pathway, methionine is converted to homocysteine, which is then used to synthesize cysteine. A key step in this pathway, the cleavage of cystathionine by cystathionine γ-lyase, yields alpha-ketobutyrate, cysteine, and ammonia.[6]

  • Degradation of Homocysteine: Alpha-ketobutyrate is also a product of homocysteine degradation.[7]

Degradation

The primary catabolic fate of alpha-ketobutyrate is its conversion to propionyl-CoA. This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) in the mitochondrial matrix.[7] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, thus feeding into central carbon metabolism.[8]

Quantitative Data

The concentration of alpha-ketobutyrate in biological fluids and tissues is a critical indicator of metabolic status. Its levels can be altered in various physiological and pathological conditions.

Biological MatrixOrganismConditionConcentration RangeCitation
Plasma/Serum HumanNormal3.33 ± 5.00 µM[9]
HumanDiabetic KetoacidosisElevated[10]
HumanMaple Syrup Urine Disease (MSUD)Significantly Elevated[6]
RatNormal-
Urine HumanNormal< 7.2 nmol/mg Creatinine[6]
HumanNormal (ketones)Negative[11][12]
HumanMaple Syrup Urine Disease (MSUD)Elevated[6]
Cerebrospinal Fluid (CSF) HumanNormal-
HumanDiabetic KetoacidosisElevated[10]
HumanAlzheimer's DiseaseElevated (as α-aminobutyrate)[7]
RatNormal-
Tissues
LiverRat--
KidneyRat--
BrainRat--
HeartRat--
Skeletal MuscleRat--
Small IntestineRat--
Cancer Cells Human (Pancreatic)In vitroMetabolized[8]
Human (Breast)In vitroMetabolized[13]

Signaling Pathways

Recent research has unveiled the role of alpha-ketobutyrate as a signaling molecule, influencing key pathways that regulate cellular homeostasis, stress resistance, and lifespan.

AMPK Signaling Pathway

Alpha-ketobutyrate has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][15][16] Activation of AMPK by α-KB is thought to be mediated, at least in part, through the modulation of the microtubule-actin cross-linking factor 1 (MACF1).[14][15] This activation leads to downstream effects that promote catabolic processes and inhibit anabolic pathways, thereby restoring cellular energy balance.[17]

AMPK_Signaling AKB Alpha-Ketobutyrate MACF1 MACF1 AKB->MACF1 Modulates AMPK AMPK MACF1->AMPK Activates Catabolism Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Anabolism (e.g., Protein Synthesis) AMPK->Anabolism Inhibits

Figure 1: Alpha-ketobutyrate activates the AMPK signaling pathway.
SIRT1 Signaling Pathway

Alpha-ketobutyrate has been demonstrated to influence the activity of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that plays a critical role in metabolism, stress resistance, and aging.[18][19] The mechanism is thought to involve an increase in the cellular NAD+/NADH ratio, which allosterically activates SIRT1.[20] Activated SIRT1 then deacetylates a variety of downstream targets, including transcription factors that regulate mitochondrial biogenesis and antioxidant responses.[19]

SIRT1_Signaling AKB Alpha-Ketobutyrate NAD_NADH Increased NAD+/NADH Ratio AKB->NAD_NADH SIRT1 SIRT1 NAD_NADH->SIRT1 Activates Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1->Downstream Deacetylates Cellular_Response Mitochondrial Biogenesis Antioxidant Response Downstream->Cellular_Response Promotes

Figure 2: Alpha-ketobutyrate influences SIRT1 signaling.
NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. While direct activation by alpha-ketobutyrate is still under investigation, its downstream effects, such as the generation of reactive oxygen species (ROS) as a byproduct of its metabolism, can indirectly activate the NRF2 pathway.[21] This occurs through the dissociation of NRF2 from its inhibitor Keap1, allowing NRF2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes.[22][23][24]

NRF2_Signaling AKB Alpha-Ketobutyrate Metabolism ROS ROS AKB->ROS Generates Keap1_NRF2 Keap1-NRF2 Complex ROS->Keap1_NRF2 Disrupts NRF2 NRF2 Keap1_NRF2->NRF2 Releases ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Figure 3: Indirect activation of the NRF2 pathway by alpha-ketobutyrate metabolism.

Experimental Protocols

Accurate and reliable quantification of alpha-ketobutyrate is essential for research and clinical applications. Several methods have been developed, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, including alpha-ketobutyrate, in complex biological matrices.[19][25]

Protocol Outline:

  • Sample Preparation:

    • Thaw plasma or other biological samples on ice.

    • Perform protein precipitation using a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Derivatization:

    • To increase volatility for GC analysis, the dried extract is derivatized. A common method involves a two-step process:

      • Oximation: React the keto group with an oximating agent (e.g., methoxylamine hydrochloride in pyridine) to form a methoxime derivative.

      • Silylation: React the carboxylic acid group with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + TMCS)) to form a trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to elute the compounds.

    • Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) or full scan mode.

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., alpha-ketobutyrate-d3) for accurate quantification.

    • Generate a standard curve using known concentrations of derivatized alpha-ketobutyrate.

    • Calculate the concentration of alpha-ketobutyrate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Oximation Oximation (Methoxylamine HCl) Evaporation->Oximation Silylation Silylation (BSTFA + TMCS) Oximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Standard_Curve Standard Curve Comparison Data_Analysis->Standard_Curve Concentration Concentration Calculation Standard_Curve->Concentration

Figure 4: General workflow for GC-MS analysis of alpha-ketobutyrate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of metabolites, including alpha-ketobutyrate, in biological fluids.[14][15][16][26]

Protocol Outline:

  • Sample Preparation:

    • Similar to the GC-MS protocol, start with protein precipitation of the plasma or serum sample using a cold organic solvent.

    • After centrifugation, the supernatant can be directly injected or further processed (e.g., derivatization, evaporation, and reconstitution).

  • Derivatization (Optional but often recommended for keto acids):

    • To enhance chromatographic retention and ionization efficiency, alpha-ketobutyrate can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.[15]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable LC column (e.g., reversed-phase C18 or HILIC).

    • Use a gradient elution with appropriate mobile phases.

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Employ a stable isotope-labeled internal standard.

    • Construct a calibration curve with known concentrations of the derivatized analyte.

    • Determine the concentration in the samples based on the peak area ratios.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Derivatization Derivatization (e.g., PFBHA) Supernatant->Derivatization Injection LC Injection Supernatant->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Standard_Curve Calibration Curve Comparison Data_Analysis->Standard_Curve Concentration Concentration Calculation Standard_Curve->Concentration

Figure 5: General workflow for LC-MS/MS analysis of alpha-ketobutyrate.
Enzymatic/Colorimetric Assay

Enzymatic assays offer a simpler, higher-throughput alternative to mass spectrometry-based methods for the quantification of alpha-ketobutyrate. These assays are often based on the enzymatic conversion of alpha-ketobutyrate, which is coupled to a colorimetric or fluorometric detection system.[11][27][28]

Protocol Outline (General Principle):

  • Sample Preparation:

    • Prepare samples (e.g., deproteinized serum, urine) as required by the specific assay kit.

  • Reaction Setup:

    • Prepare a standard curve using known concentrations of alpha-ketobutyrate.

    • In a microplate, add the standards and samples to separate wells.

    • Add the assay buffer and enzyme mix to each well. The enzyme mix typically contains an enzyme that specifically reacts with alpha-ketobutyrate (e.g., a dehydrogenase) and necessary cofactors.

  • Incubation:

    • Incubate the microplate at a specified temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection:

    • The reaction product is then detected. For a colorimetric assay, a chromogenic reagent is added that reacts with a product of the enzymatic reaction (e.g., NADH) to produce a colored compound.[27]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the concentration of alpha-ketobutyrate in the samples by interpolating their absorbance values.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification Sample_Prep Sample Preparation (e.g., Deproteinization) Plate_Setup Add Samples & Standards to Microplate Sample_Prep->Plate_Setup Standard_Prep Standard Curve Preparation Standard_Prep->Plate_Setup Enzyme_Addition Add Assay Buffer & Enzyme Mix Plate_Setup->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Color_Development Colorimetric/Fluorometric Reagent Addition Incubation->Color_Development Measurement Absorbance/Fluorescence Measurement Color_Development->Measurement Calculation Concentration Calculation (vs. Standard Curve) Measurement->Calculation

Figure 6: General workflow for an enzymatic/colorimetric assay of alpha-ketobutyrate.

Conclusion and Future Directions

Alpha-ketobutyrate has transitioned from a simple metabolic intermediate to a key player in cellular regulation and a potential biomarker for a range of diseases. Its central position in amino acid metabolism underscores its importance in fundamental cellular processes. The recent discoveries of its role in modulating key signaling pathways such as AMPK, SIRT1, and NRF2 have opened up new avenues for research into its therapeutic potential, particularly in the context of metabolic disorders and age-related diseases.

Future research should focus on several key areas:

  • Elucidating Precise Molecular Mechanisms: A deeper understanding of the direct molecular interactions between alpha-ketobutyrate and its downstream signaling targets is crucial for the development of targeted therapeutic strategies.

  • Expanding Quantitative Profiling: Comprehensive quantitative profiling of alpha-ketobutyrate in a wider range of tissues and biofluids under various physiological and pathological conditions will enhance its utility as a diagnostic and prognostic biomarker.

  • Clinical Translation: Rigorous clinical studies are needed to validate the use of alpha-ketobutyrate as a biomarker and to explore the therapeutic efficacy of modulating its levels in human diseases.

  • Nutritional and Pharmacological Interventions: Investigating how diet and specific pharmacological agents can influence alpha-ketobutyrate metabolism will be key to developing strategies for therapeutic intervention.

The continued exploration of alpha-ketobutyrate's multifaceted roles promises to yield significant insights into metabolic regulation and offer novel approaches for the treatment and prevention of a wide spectrum of human diseases.

References

The Central Role of 2-Oxobutanoate in Yeast Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoate, also known as alpha-ketobutyrate, is a pivotal intermediate in the metabolic network of the budding yeast, Saccharomyces cerevisiae. Positioned at the crossroads of amino acid biosynthesis and central carbon metabolism, this alpha-keto acid plays a critical, highly regulated role. Its primary functions lie in the biosynthesis of the essential amino acid isoleucine and as a precursor for the vitamin pantothenate (Vitamin B5), a key component of Coenzyme A. Understanding the intricate metabolic pathways and regulatory networks governing this compound levels is crucial for fundamental research in yeast physiology, and it holds significant potential for applications in metabolic engineering and drug development. This guide provides an in-depth technical overview of the synthesis, utilization, and regulation of this compound in yeast, supported by experimental data and methodologies.

Metabolic Pathways Involving this compound

This compound is a key metabolic node, primarily connecting the catabolism of threonine to the biosynthesis of isoleucine and pantothenate.

Biosynthesis of this compound

The principal route for this compound synthesis in Saccharomyces cerevisiae is the deamination of L-threonine.[1] This reaction is catalyzed by the enzyme threonine deaminase (encoded by the ILV1 gene).[2][3]

L-Threonine → this compound + NH₃

This initial step is a critical control point in the isoleucine biosynthetic pathway.

Utilization of this compound

This compound serves as a substrate for two major biosynthetic pathways:

The first committed step in isoleucine biosynthesis involves the condensation of this compound with pyruvate, a reaction catalyzed by acetohydroxyacid synthase (AHAS) (encoded by ILV2 and ILV6).[4][5][6] This enzyme is also involved in the biosynthesis of valine and leucine.[7]

This compound + Pyruvate → 2-Aceto-2-hydroxybutanoate

The product, 2-aceto-2-hydroxybutanoate, then undergoes a series of enzymatic reactions to yield L-isoleucine.

This compound is a precursor for the pantoate moiety of pantothenic acid. The first step in this branch is the hydroxymethylation of this compound to form 2-dehydropantoate, catalyzed by ketopantoate hydroxymethyltransferase (encoded by PAN5).

This compound + Formaldehyde → 2-Dehydropantoate

2-Dehydropantoate is then reduced to pantoate, which is subsequently ligated with β-alanine to form pantothenate.

Degradation of this compound

Excess this compound can be catabolized through oxidative decarboxylation to propionyl-CoA.[8] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex .[8]

This compound + CoA + NAD⁺ → Propionyl-CoA + CO₂ + NADH + H⁺

Propionyl-CoA can then be further metabolized, ultimately entering the TCA cycle.

Regulatory Mechanisms

The intracellular concentration of this compound is tightly controlled through the regulation of the enzymes involved in its synthesis and consumption.

Regulation of Threonine Deaminase (Ilv1p)
  • Allosteric Feedback Inhibition: Threonine deaminase is allosterically inhibited by the end-product of the pathway, L-isoleucine.[2] This provides a rapid mechanism to control the flux into the pathway.

  • Transcriptional Regulation: The expression of the ILV1 gene is subject to the general amino acid control (GAAC) pathway.[3][6] Upon amino acid starvation, the transcription factor Gcn4p is activated, leading to increased expression of ILV1 and other amino acid biosynthetic genes.

Regulation of Acetohydroxyacid Synthase (Ilv2p/Ilv6p)
  • Allosteric Feedback Inhibition: Acetohydroxyacid synthase is subject to feedback inhibition by valine.[4][5][6]

  • Allosteric Activation: ATP has been shown to reverse the inhibition by valine, suggesting a complex interplay of allosteric effectors in regulating enzyme activity.[4][5][6]

  • Transcriptional Regulation: Similar to ILV1, the expression of ILV2 and ILV6 is also under the control of the GAAC pathway.[6]

Signaling Pathways

The metabolism of this compound is intricately linked to major cellular signaling pathways that respond to nutrient availability.

General Amino Acid Control (GAAC) Pathway

Amino acid starvation leads to an accumulation of uncharged tRNAs, which activates the Gcn2 kinase.[4] Activated Gcn2 phosphorylates the alpha subunit of the translation initiation factor eIF2, leading to a global decrease in protein synthesis but a specific increase in the translation of the Gcn4 transcription factor. Gcn4 then upregulates the transcription of genes involved in amino acid biosynthesis, including ILV1, ILV2, and ILV6.

GCN2_Pathway AminoAcidStarvation Amino Acid Starvation Uncharged_tRNA Uncharged tRNAs AminoAcidStarvation->Uncharged_tRNA Gcn2 Gcn2 Kinase Uncharged_tRNA->Gcn2 activates eIF2a eIF2α Gcn2->eIF2a phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P Global_Translation Global Translation Inhibition eIF2a_P->Global_Translation leads to Gcn4_Translation Gcn4 mRNA Translation eIF2a_P->Gcn4_Translation promotes Gcn4_Protein Gcn4 Protein Gcn4_Translation->Gcn4_Protein AAS_Genes Amino Acid Biosynthesis Genes (e.g., ILV1, ILV2, ILV6) Gcn4_Protein->AAS_Genes activates transcription Threonine_Deaminase Threonine Deaminase AAS_Genes->Threonine_Deaminase AHAS Acetohydroxyacid Synthase AAS_Genes->AHAS TORC1_Pathway AminoAcids High Amino Acids TORC1 TORC1 AminoAcids->TORC1 activates Anabolic_Processes Anabolic Processes (e.g., Protein Synthesis) TORC1->Anabolic_Processes promotes GCN2_Pathway GCN2 Pathway TORC1->GCN2_Pathway inhibits Experimental_Workflow Yeast_Culture Yeast Culture Quenching Rapid Quenching (-40°C Methanol) Yeast_Culture->Quenching Cell_Harvesting Centrifugation Quenching->Cell_Harvesting Extraction Metabolite Extraction (e.g., Boiling Ethanol) Cell_Harvesting->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

The Nexus of Anaplerosis: A Technical Guide to 2-Oxobutanoate and its Connection to the Krebs Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoate, an alpha-keto acid derived from the catabolism of threonine and methionine, serves as a critical link between amino acid metabolism and central carbon metabolism. Its metabolic fate is intricately connected to the Krebs (citric acid) cycle, providing an anaplerotic route for the replenishment of cycle intermediates. This technical guide provides an in-depth exploration of the biochemical pathways converting this compound to the Krebs cycle intermediate, succinyl-CoA. We present a compilation of quantitative data, detailed experimental protocols for the analysis of key metabolites and enzymes, and visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

The Krebs cycle is a central hub of cellular metabolism, responsible for the final common oxidative pathway of carbohydrates, fats, and amino acids, and for providing precursors for biosynthesis. The maintenance of a sufficient pool of Krebs cycle intermediates is crucial for cellular function, a process known as anaplerosis. This compound (also known as alpha-ketobutyrate) is a key metabolite that contributes to anaplerosis by being converted to succinyl-CoA. This conversion is a multi-step process involving a cascade of mitochondrial enzymes. Understanding the kinetics, regulation, and experimental analysis of this pathway is vital for research in metabolic diseases, drug development, and cellular physiology.

Metabolic Pathways

Generation of this compound

This compound is primarily generated from the degradation of two essential amino acids:

  • Threonine: In humans, the principal pathway for threonine catabolism involves the enzyme serine/threonine dehydratase (or threonine deaminase), which directly converts L-threonine to this compound and ammonia.[1][2][3]

  • Methionine: The catabolism of methionine, through the transsulfuration pathway, also leads to the production of this compound.[4][5][6]

Conversion of this compound to Propionyl-CoA

Once formed, this compound is transported into the mitochondrial matrix where it undergoes oxidative decarboxylation to form propionyl-CoA.[4][7][8] This irreversible reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) .[3][4] While BCKDC is primarily known for its role in the degradation of branched-chain amino acids, it also exhibits activity towards this compound.[9]

Conversion of Propionyl-CoA to Succinyl-CoA

The conversion of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA involves a three-step enzymatic pathway:[1][10][11][12][13][14]

  • Carboxylation: Propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[10][11][13][14]

  • Epimerization: Methylmalonyl-CoA epimerase (MCE) then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[1][10][11]

  • Isomerization: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[10][11][14]

Succinyl-CoA then directly enters the Krebs cycle to continue in the central carbon metabolism.

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes involved in the conversion of this compound to succinyl-CoA.

EnzymeSubstrateKm (µM)VmaxKcat (s-1)Organism/TissueReference
Branched-Chain α-Keto Acid Dehydrogenase ComplexThis compound26--Pig Heart[15]
α-Ketoisovalerate----
Propionyl-CoA CarboxylasePropionyl-CoA290--Human[13]
Bicarbonate3000--Human[13]
ATP80---[16]
Methylmalonyl-CoA MutaseL-Methylmalonyl-CoA---Human[10]
Adenosylcobalamin0.03 - 0.27 (mutant)--Human[10]

Table 1: Enzyme Kinetic Parameters. Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity. Vmax (maximum velocity) and Kcat (turnover number) are measures of catalytic efficiency. Data availability is limited and can vary significantly with experimental conditions.

MetaboliteBiological MatrixConcentration RangeReference
This compoundHuman Plasma1 - 5 µM
Human Urine10 - 50 µmol/mmol creatinine
Propionyl-CoARat Heart Mitochondria~20 - 400 pmol/mg protein[17]
Succinyl-CoARat Liver Mitochondria0.2 - 0.5 nmol/mg protein

Table 2: Metabolite Concentration Ranges. These values can vary depending on physiological and pathological conditions.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and analysis of this compound from biological samples.

1. Sample Preparation:

  • To 100 µL of plasma, serum, or urine, add an appropriate internal standard (e.g., 13C4-2-oxobutanoate).
  • Deproteinize the sample by adding 400 µL of ice-cold methanol. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step protects the keto group.
  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).
  • Injection: Inject 1 µL of the derivatized sample.
  • Oven Program: Implement a temperature gradient to separate the analytes (e.g., initial temperature of 60°C, ramp to 300°C).
  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

4. Quantification:

  • Generate a standard curve using known concentrations of this compound subjected to the same sample preparation and derivatization procedure.
  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity

This spectrophotometric assay measures the reduction of NAD+ coupled to the oxidative decarboxylation of this compound.

1. Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 0.2 mM EDTA.
  • Substrate Solution: 10 mM this compound.
  • Cofactor Solution: 2.5 mM NAD+, 0.5 mM Coenzyme A (CoA).
  • Enzyme Preparation: Mitochondrial extract or purified BCKDC.

2. Procedure:

  • In a cuvette, combine the assay buffer, cofactor solution, and enzyme preparation.
  • Incubate at 37°C for 5 minutes to allow for temperature equilibration.
  • Initiate the reaction by adding the substrate solution (this compound).
  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the formation of NADH.

3. Calculation:

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
  • Express enzyme activity as nmol of NADH formed per minute per mg of protein.

Enzyme Assay for Propionyl-CoA Carboxylase (PCC)

This radiometric assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

1. Reagents:

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 8 mM MgCl2, 10 mM ATP, 1 mM GSH.
  • Substrate: 2 mM Propionyl-CoA.
  • Radiolabeled Substrate: [14C]Sodium Bicarbonate (H14CO3-).
  • Enzyme Preparation: Cell lysate or mitochondrial extract.

2. Procedure:

  • Combine the reaction buffer, propionyl-CoA, and enzyme preparation in a microcentrifuge tube.
  • Initiate the reaction by adding [14C]sodium bicarbonate.
  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).
  • Stop the reaction by adding perchloric acid.
  • Remove unreacted [14C]bicarbonate by acidification and gentle bubbling with N2.
  • Measure the radioactivity of the acid-stable product (methylmalonyl-CoA) using a scintillation counter.

3. Calculation:

  • Calculate the amount of product formed based on the specific activity of the [14C]bicarbonate.
  • Express PCC activity as nmol of bicarbonate fixed per minute per mg of protein.

Visualizations

anaplerosis_pathway cluster_amino_acids Amino Acid Catabolism cluster_mitochondrion Mitochondrial Matrix cluster_krebs Krebs Cycle Threonine Threonine TwoOxobutanoate This compound Threonine->TwoOxobutanoate Methionine Methionine Methionine->TwoOxobutanoate PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA BCKDC D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA PCC (Biotin, ATP) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA MCE SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA MCM (Vitamin B12) KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex PCC Propionyl-CoA Carboxylase MCE Methylmalonyl-CoA Epimerase MCM Methylmalonyl-CoA Mutase

Caption: Metabolic pathway from amino acids to the Krebs cycle.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Metabolite Extraction & Deproteinization BiologicalSample->Extraction Derivatization Derivatization (Oximation & Silylation) Extraction->Derivatization EnzymeAssay Enzyme Activity Assay (Spectrophotometric/Radiometric) Extraction->EnzymeAssay GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Standard Curve) GCMS->Quantification Kinetics Enzyme Kinetics (Km, Vmax) EnzymeAssay->Kinetics

Caption: Experimental workflow for metabolomic and enzymatic analysis.

Regulation of the Pathway

The flux through the this compound to succinyl-CoA pathway is regulated at multiple levels:

  • Substrate Availability: The concentration of threonine and methionine directly influences the production of this compound.

  • Enzyme Expression: The expression levels of the enzymes in the pathway can be regulated by developmental and nutritional signals.

  • Allosteric Regulation: The activity of BCKDC is regulated by phosphorylation/dephosphorylation cycles, where the phosphorylated form is inactive. The kinase responsible for this phosphorylation is itself subject to allosteric regulation by branched-chain alpha-keto acids.

  • Cofactor Availability: The activities of PCC and MCM are dependent on the availability of their respective cofactors, biotin and vitamin B12. Deficiencies in these vitamins can lead to metabolic disorders.

Conclusion

The conversion of this compound to succinyl-CoA represents a significant anaplerotic pathway, connecting amino acid catabolism to the central energy-producing Krebs cycle. This technical guide has provided a comprehensive overview of the enzymatic steps, quantitative data, and detailed experimental protocols relevant to this pathway. A thorough understanding of this metabolic nexus is essential for researchers in academia and industry, particularly for those investigating metabolic diseases and developing novel therapeutic interventions. The provided diagrams and protocols serve as valuable resources for designing and executing experiments aimed at further elucidating the intricacies of this vital metabolic route.

References

The Biological Significance of Alpha-Ketobutyrate Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketobutyrate (α-KB), a short-chain keto acid, stands at a critical intersection of major metabolic pathways, including the catabolism of amino acids and the synthesis of antioxidants. While essential as a metabolic intermediate, its accumulation is a hallmark of various physiological and pathological states, serving as a sensitive biomarker and, in some contexts, an active modulator of cellular processes. Elevated levels of α-KB are implicated in inborn errors of metabolism, insulin resistance, cardiovascular disease, and mitochondrial dysfunction. Conversely, recent studies have unveiled a surprising role for α-KB in promoting longevity and healthspan through the activation of key energy-sensing pathways. This guide provides an in-depth analysis of the metabolic pathways involving α-KB, the multifaceted consequences of its accumulation, quantitative data from key studies, and detailed experimental protocols for its investigation.

Introduction to Alpha-Ketobutyrate

Alpha-ketobutyrate (α-KB), also known as 2-oxobutanoic acid, is an organic compound that serves as a key intermediate in the metabolism of several amino acids, including threonine, methionine, cysteine, glycine, serine, valine, leucine, and isoleucine.[1][2] It is primarily generated from the degradation of threonine and methionine and through the transsulfuration pathway, which is crucial for the synthesis of the primary cellular antioxidant, glutathione (GSH).[1][3] Under normal physiological conditions, α-KB is rapidly converted to propionyl-CoA within the mitochondria, which then enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2][3] However, disruptions in these metabolic pathways can lead to α-KB accumulation, triggering a cascade of cellular events with significant biological implications.

Metabolic Pathways of Alpha-Ketobutyrate

The cellular concentration of α-KB is tightly regulated by its rates of production and degradation. Its primary metabolic fates are interconnected with central carbon and amino acid metabolism.

Anabolic (Production) Pathways

Alpha-ketobutyrate is principally a byproduct of amino acid catabolism:

  • Threonine Degradation: The enzyme threonine dehydratase directly converts threonine into α-ketobutyrate and ammonia.[3]

  • Methionine and Homocysteine Metabolism: The transsulfuration pathway, which converts homocysteine to cysteine, produces α-KB via the lysis of the intermediate cystathionine.[3][4] This pathway is vital for glutathione synthesis.[1]

Catabolic (Degradation) Pathway

Once produced, α-KB is transported into the mitochondrial matrix for conversion into propionyl-CoA.[3] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) and potentially the pyruvate dehydrogenase complex (PDC).[5][6] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[3][7] This final conversion allows the carbon skeleton of α-KB to be used for energy production or biosynthesis.

Alpha-Ketobutyrate Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Thr Threonine AKB Alpha-Ketobutyrate Thr->AKB Threonine Dehydratase Met Methionine Cys Cystathionine Met->Cys Transsulfuration Cys->AKB Cystathionine γ-lyase AKB_mito Alpha-Ketobutyrate AKB->AKB_mito Transport PropCoA Propionyl-CoA AKB_mito->PropCoA BCKDC / PDC MethMalCoA (S)-Methylmalonyl-CoA PropCoA->MethMalCoA Propionyl-CoA Carboxylase (ATP consumed) SuccCoA Succinyl-CoA MethMalCoA->SuccCoA Methylmalonyl-CoA Mutase TCA TCA Cycle SuccCoA->TCA

Metabolic Production and Catabolism of Alpha-Ketobutyrate.

Pathophysiological Significance of Accumulation

The accumulation of α-KB is a key indicator of metabolic dysregulation and has been implicated in a range of pathologies, from rare genetic disorders to common chronic diseases.

Inborn Errors of Metabolism
  • Maple Syrup Urine Disease (MSUD): This genetic disorder is caused by deficiencies in the BCKDC complex, which is responsible for metabolizing branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding keto-acids.[1] Since BCKDC also metabolizes α-KB (an intermediate of isoleucine metabolism), its deficiency leads to the accumulation of α-KB and other α-ketoacids, contributing to metabolic ketoacidosis and severe neurological damage if untreated.[1]

  • Defect in α-Ketobutyrate Oxidation: A rare inborn error of metabolism characterized by a specific defect in α-KB oxidation has been described in siblings presenting with cyclic vomiting and ketoacidosis, along with elevated plasma and urine levels of α-hydroxybutyrate and α-aminobutyrate.[8]

Insulin Resistance and Oxidative Stress

Elevated α-KB is closely linked to insulin resistance, primarily through its reduction to alpha-hydroxybutyrate (α-HB), which has emerged as a sensitive, early biomarker for insulin resistance and glucose intolerance.[9][10][11] The accumulation is driven by two main factors associated with insulin resistance:

  • Increased Oxidative Stress: Insulin-resistant states feature elevated oxidative stress, which increases the demand for glutathione (GSH) synthesis.[9][12] This drives the transsulfuration pathway, leading to higher production of α-KB as a byproduct.[12][13]

  • Increased Lipid Oxidation: An elevated rate of fatty acid oxidation increases the cellular NADH/NAD+ ratio.[9] This shift in redox balance favors the reduction of accumulating α-KB to α-HB by lactate dehydrogenase (LDH).[10][13]

Logical cascade from insulin resistance to α-ketobutyrate/α-hydroxybutyrate elevation.
Cardiovascular Disease

The role of α-KB in cardiovascular disease is complex, with studies identifying it as both a risk marker and a potentially protective metabolite.

  • Acute Coronary Syndrome (ACS): Higher levels of α-KB have been significantly correlated with an increased risk of ACS (including unstable angina and myocardial infarction) and a greater burden of atherosclerotic plaque.[1] It is considered a biomarker that reflects disruptions in the TCA cycle and oxidative phosphorylation.[1]

  • Atherosclerotic Cardiovascular Disease (ASCVD): In contrast, a large cohort study identified higher mid-life levels of α-KB as being significantly protective against late-life ASCVD events.[14] This suggests its role may be context-dependent, possibly varying with the duration and magnitude of its elevation.

Mitochondrial Dysfunction

High concentrations of α-KB can directly impair mitochondrial function.

  • Inhibition of Pyruvate Metabolism: α-KB competitively inhibits the pyruvate dehydrogenase complex, thereby impairing the generation of acetyl-CoA from glucose and promoting lipid peroxidation via ROS overproduction.[5][15][16] Studies in isolated rat hepatocytes showed that 10 mM α-ketobutyrate inhibited CO2 generation from pyruvate by over 75%.[16]

  • Modulation of Substrate-Level Phosphorylation: The catabolism of α-KB to succinyl-CoA involves an ATP-consuming step catalyzed by propionyl-CoA carboxylase.[17][18] This ATP expenditure negates the ATP/GTP generation that would normally occur from succinyl-CoA via mitochondrial substrate-level phosphorylation (mSLP), effectively abolishing this energy-producing reaction.[15][17]

Other Conditions
  • Liver Cirrhosis and Muscle Wasting: α-KB has been found to be upregulated in patients with liver cirrhosis who experience muscle mass loss (sarcopenia), indicating it may be a marker for the metabolic disturbances associated with this condition.[1]

  • Aging and Longevity: In a paradigm shift, recent research has shown that supplementation with α-KB can increase the lifespan of adult C. elegans by up to ~60% and extend the lifespan and healthspan of aged mice.[5][19] This anti-aging effect is mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][19][20] α-KB appears to activate AMPK by modulating the scaffolding protein MACF1 (VAB-10 in C. elegans).[19]

Proposed signaling pathway for α-ketobutyrate-mediated longevity.

Quantitative Data on Alpha-Ketobutyrate

Quantitative analysis is crucial for establishing the clinical relevance of α-KB as a biomarker. The following tables summarize key data from the literature.

Table 1: Association of α-Ketobutyrate Metabolites with Clinical Conditions
Metabolite
Alpha-Ketobutyrate (AKB)
Alpha-Ketobutyrate (AKB)
Alpha-Hydroxybutyrate (α-HB)
Alpha-Hydroxybutyrate (α-HB)
Alpha-Ketobutyrate (AKB)
Alpha-Ketobutyrate (AKB)
Table 2: Normal and Pathological Concentrations
Metabolite
Alpha-Ketobutyrate (2-KB)
Alpha-Ketobutyrate (2-KB)

Experimental Protocols and Methodologies

Accurate measurement of α-KB is challenging due to its reactive nature but is essential for research and clinical applications.[21]

Quantification of Alpha-Ketobutyrate

A common and reliable method for quantifying α-KB is through derivatization followed by spectrophotometric analysis.

Protocol: Spectrophotometric Quantification using 2,4-Dinitrophenylhydrazine (DNPH) [22]

  • Standard Curve Preparation:

    • Prepare a 100 mM stock solution of α-ketobutyrate in 0.1 M Tris-HCl, pH 8.5.

    • Create a series of dilutions from the stock solution to generate a standard curve with concentrations ranging from 0.1 to 1.0 µmoles in a final volume of 200 µL. Prepare each standard in duplicate in glass test tubes.

  • Sample Preparation:

    • Collect biological samples (e.g., deproteinized plasma, urine, or cell lysate).

    • Transfer 200 µL of the sample into a glass test tube.

  • Derivatization:

    • Prepare the DNPH reagent: 0.2% (w/v) 2,4-dinitrophenylhydrazine in 2 N HCl.

    • Add 300 µL of the DNPH reagent to each standard and sample tube.

    • Vortex the tubes thoroughly.

    • Incubate at 30°C for 30 minutes. During this time, the α-ketobutyrate is derivatized to a phenylhydrazone.

  • Color Development and Measurement:

    • Add 2.0 mL of 2 N NaOH to each tube to develop the color of the phenylhydrazone.

    • Mix the contents well.

    • Measure the absorbance of the resulting mixture at 540 nm using a spectrophotometer.

  • Calculation:

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of α-ketobutyrate in the samples by comparing their absorbance values to the standard curve.

Other Methodologies:

  • Mass Spectrometry (MS): GC-MS and LC-MS/MS offer high sensitivity and specificity for α-KB quantification, often after a derivatization step to improve stability and chromatographic behavior.[21][23]

  • 13C Isotope Tracing: To investigate metabolic flux and the reprogramming of pathways involving α-KB, stable isotope tracing using 13C-labeled substrates (e.g., glucose, amino acids) followed by MS analysis is a powerful technique.[24]

General experimental workflow for α-ketobutyrate quantification.

Conclusion

The accumulation of alpha-ketobutyrate is a critical bioindicator reflecting the intricate balance between amino acid metabolism, redox status, and mitochondrial function. Its role as a biomarker is well-established in diverse contexts, from the acute metabolic crisis of MSUD to the chronic, subtle dysregulation of insulin resistance and cardiovascular disease. High concentrations are demonstrably disruptive to cellular energy metabolism. However, the discovery of its pro-longevity effects through AMPK signaling reveals a more nuanced biological role, suggesting that α-KB can also function as a beneficial signaling molecule. For researchers and drug development professionals, understanding the drivers and consequences of α-KB accumulation offers valuable insights into disease pathophysiology and presents potential opportunities for novel diagnostic and therapeutic strategies targeting metabolic health.

References

Genetic Regulation of 2-Oxobutanoate Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key metabolic intermediate situated at the crossroads of amino acid and fatty acid metabolism. It is primarily generated from the catabolism of threonine and methionine.[1][2][3] The proper regulation of its metabolic pathways is crucial for cellular homeostasis, and dysregulation has been implicated in various metabolic disorders. This technical guide provides an in-depth overview of the genetic regulation of this compound metabolic pathways, focusing on the core enzymes and their transcriptional control. This document details the signaling cascades that govern the expression of relevant genes, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual diagrams of the key regulatory networks and workflows.

The Core this compound Metabolic Pathway

The primary metabolic fate of this compound in most organisms is its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle after a series of enzymatic reactions. This pathway is localized within the mitochondrial matrix.[1][3][4]

The key enzymatic steps are:

  • Oxidative Decarboxylation of this compound: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible conversion of this compound to propionyl-CoA.[1][4] While this complex is primarily known for its role in branched-chain amino acid catabolism, it also efficiently processes this compound.[1]

  • Carboxylation of Propionyl-CoA: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[5][6][7] This enzyme is a heterododecamer composed of α and β subunits, encoded by the PCCA and PCCB genes, respectively.[5][8]

  • Isomerization of (S)-Methylmalonyl-CoA: Methylmalonyl-CoA epimerase catalyzes the conversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.

  • Conversion to Succinyl-CoA: Methylmalonyl-CoA mutase (MUT), a vitamin B12-dependent enzyme, rearranges (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the TCA cycle.[9][10]

Genetic Regulation of Pathway Enzymes

The expression of the genes encoding the key enzymes in the this compound metabolic pathway is tightly controlled by a network of transcription factors and signaling pathways in response to nutritional and hormonal cues.

Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The activity of the BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle.[11] The BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while the BCKDH phosphatase (PPM1K) dephosphorylates and activates it.[12] The genetic regulation of BCKDK expression is a critical control point.

  • Transcriptional Control by ChREBP and SREBP-1c:

    • Carbohydrate Responsive Element-Binding Protein (ChREBP): In response to high glucose levels, ChREBP is activated and translocates to the nucleus.[1][5] It has been shown to regulate genes involved in the metabolism of branched-chain amino acids.[7] Specifically, ChREBP activation leads to increased expression of the BCKDK gene, which in turn inhibits BCKDH activity.[7] This provides a mechanism to spare branched-chain amino acids for protein synthesis when carbohydrates are abundant.

    • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Insulin signaling, particularly through the PI3K-Akt-mTORC1 pathway, activates SREBP-1c, a master regulator of lipogenesis.[1][2][6] SREBP-1c can work synergistically with ChREBP to regulate metabolic genes.[2][13] While direct binding of SREBP-1c to the BCKDK promoter is not definitively established, its role in overall metabolic reprogramming suggests an indirect influence.

  • Hormonal Regulation:

    • Thyroid Hormone: Thyroid hormone has been shown to induce the expression of BCKDK.[11] This suggests a mechanism for metabolic adaptation in different thyroid states. Putative thyroid hormone response elements (TREs) have been identified in the promoter regions of genes regulated by thyroid hormone.[4][14][15]

    • Glucocorticoids: Glucocorticoids can repress the expression of BCKDK.[11] This hormonal control allows for the fine-tuning of branched-chain amino acid catabolism in response to stress and fasting.

Regulation of Propionyl-CoA Carboxylase (PCC)

The transcriptional regulation of the PCCA and PCCB genes is less well-characterized in mammals compared to the BCKDH complex. Much of the research has focused on mutations and splicing defects leading to propionic acidemia.[11][12][16][17]

  • PccR in Bacteria: In Rhodobacter sphaeroides, a transcriptional regulator named PccR has been identified to control the expression of the pccB gene in response to propionate levels.[8] This regulator belongs to the short-chain fatty acyl-CoA regulator (ScfR) family. While a direct homolog with the same function has not been identified in mammals, it points to the existence of mechanisms that sense propionyl-CoA levels to regulate its metabolism.

  • Splicing Regulation: Recent studies have highlighted the role of splicing in regulating PCCA gene expression. Modulation of pseudoexon inclusion has been shown to rescue enzyme activity in patient-derived cells, suggesting that factors influencing splicing can have a significant impact on PCC levels.[16][17]

Regulation of Methylmalonyl-CoA Mutase (MUT)

The genetic regulation of MUT expression is also an area of active investigation. Like PCC, much of the focus has been on the genetic basis of methylmalonic acidemia, a disorder caused by MUT deficiency.[14][18] The regulatory mechanisms controlling its transcription in response to metabolic changes are not yet fully elucidated.

Signaling Pathways Governing this compound Metabolism

Several key signaling pathways converge to regulate the transcription factors that control the genes of the this compound metabolic pathway.

  • Insulin and Glucose Signaling:

    • High glucose levels lead to the activation of ChREBP through various mechanisms, including the generation of xylulose-5-phosphate, which activates protein phosphatase 2A (PP2A) to dephosphorylate and activate ChREBP.[2]

    • Insulin activates the PI3K-Akt-mTORC1 pathway , which leads to the proteolytic cleavage and activation of SREBP-1c .[1][2][6] mTORC1 plays a crucial role in this process.[19][20][21]

  • AMPK Signaling:

    • AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[15][22][23] AMPK activation generally promotes catabolic pathways to generate ATP. AMPK can inhibit mTORC1 signaling, thereby opposing the anabolic effects of insulin and potentially downregulating SREBP-1c activity.[19][20][21] The precise effect of AMPK on the transcription of this compound pathway genes requires further investigation.

  • Nuclear Receptor Signaling:

    • Nuclear receptors, such as liver X receptors (LXRs) and farnesoid X receptor (FXR) , are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[9][24][25][26] They can influence the expression of SREBP-1c and ChREBP, thereby indirectly affecting the this compound pathway.[27]

Data Presentation

Table 1: Transcriptional Regulators of Key Enzymes in this compound Metabolism
GeneEnzymeTranscription FactorRegulatory EffectSignaling Pathway
BCKDKBCKDH KinaseChREBPUpregulationGlucose Signaling
SREBP-1cLikely Indirect UpregulationInsulin/mTORC1 Signaling
Thyroid Hormone ReceptorUpregulationThyroid Hormone Signaling
Glucocorticoid ReceptorRepressionGlucocorticoid Signaling
PCCA / PCCBPropionyl-CoA CarboxylasePccR (in bacteria)UpregulationPropionate Sensing
Splicing Factors (e.g., hnRNP A1)Modulates SplicingSplicing Regulation
Table 2: Quantitative Effects of Regulators on Gene Expression and Metabolite Levels (Illustrative)
Regulatory ConditionTarget Gene/MetaboliteOrganism/Cell TypeFold Change (Approximate)Reference
High Fructose Diet (activates ChREBP)BCKDK mRNARat LiverIncreased[7]
ChREBP KnockdownBCKDK mRNAMouse LiverDecreased[7]
High Fat DietPropionyl-CoAMouse LiverIncreased[28]
Propionic Acidemia (PCC deficiency)Propionyl-carnitineHuman PlasmaHighly Increased (>100-fold)[29][30]

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding Analysis

Objective: To identify the genome-wide binding sites of a transcription factor (e.g., ChREBP, SREBP-1c) that regulates genes in the this compound metabolic pathway.

Methodology:

  • Cell Culture and Cross-linking:

    • Culture human hepatocytes (e.g., HepG2 cells) under desired conditions (e.g., low vs. high glucose for ChREBP activation).

    • Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells and isolate nuclei.

    • Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-600 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using phenol:chloroform extraction or a column-based kit.

    • Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of significant enrichment.

    • Annotate peaks to nearby genes and perform motif analysis and pathway analysis.[31][32][33][34][35]

RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis

Objective: To quantify the changes in the transcriptome, including the genes of the this compound pathway, in response to a specific regulatory signal.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells and treat with the stimulus of interest (e.g., insulin, glucocorticoids) or use a relevant knockout model.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a TRIzol-based method or a column-based kit.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the remaining RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression levels (e.g., as FPKM, TPM, or raw counts).

    • Perform differential gene expression analysis between different conditions.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.[2][3][18][25][29][32][36][37][38]

LC-MS Based Metabolomics for this compound and Propionyl-CoA Quantification

Objective: To measure the intracellular concentrations of this compound, propionyl-CoA, and other related metabolites.

Methodology:

  • Cell Culture and Metabolite Extraction:

    • Culture cells under the desired experimental conditions.

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the metabolites using a reverse-phase or HILIC column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry (MS):

      • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire data in both positive and negative ionization modes.

      • For targeted quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Analysis:

    • Process the raw LC-MS data to detect and align metabolic features.

    • Identify metabolites by comparing their accurate mass and retention time to a standard library.

    • Confirm metabolite identity using MS/MS fragmentation patterns.

    • Perform relative or absolute quantification of the metabolites of interest.

    • Conduct statistical analysis to identify significantly altered metabolites between different conditions.[1][13][19][27][28][29][36]

Mandatory Visualizations

Signaling_Pathway_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_transcription_factors Transcription Factors cluster_genes Target Genes cluster_metabolism Metabolic Effect High Glucose High Glucose Insulin Insulin PI3K PI3K Insulin->PI3K activates Hormones Hormones Nuclear Receptors Nuclear Receptors Hormones->Nuclear Receptors activate Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates SREBP-1c SREBP-1c mTORC1->SREBP-1c activates processing PP2A PP2A ChREBP ChREBP PP2A->ChREBP dephosphorylates (activates) AMPK AMPK AMPK->mTORC1 inhibits Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) Low Energy (High AMP/ATP)->AMPK activates BCKDK BCKDK ChREBP->BCKDK upregulates Lipogenic Genes Lipogenic Genes ChREBP->Lipogenic Genes upregulates SREBP-1c->Lipogenic Genes upregulates Nuclear Receptors->BCKDK regulate This compound Metabolism This compound Metabolism BCKDK->this compound Metabolism inhibits PCCA/PCCB PCCA/PCCB Lipogenesis Lipogenesis Lipogenic Genes->Lipogenesis promotes

Caption: Signaling pathways regulating this compound metabolism.

ChIP_Seq_Workflow A 1. Cell Culture & Cross-linking (Formaldehyde) B 2. Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Specific Antibody) B->C D 4. Reverse Cross-linking & DNA Purification C->D E 5. Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis (Alignment, Peak Calling, Annotation) F->G

Caption: Experimental workflow for ChIP-sequencing.

RNA_Seq_Workflow A 1. Cell Treatment & RNA Extraction B 2. rRNA Depletion & RNA Fragmentation A->B C 3. cDNA Synthesis B->C D 4. Library Preparation C->D E 5. High-Throughput Sequencing D->E F 6. Data Analysis (Alignment, Quantification, DE Analysis) E->F

Caption: Experimental workflow for RNA-sequencing.

Conclusion

The genetic regulation of this compound metabolic pathways is a complex process involving a network of transcription factors, signaling pathways, and hormonal controls. The key regulatory nodes appear to be centered on the control of the BCKDH complex through the modulation of its kinase, BCKDK, by nutrient-sensing transcription factors ChREBP and SREBP-1c. While significant progress has been made in elucidating these pathways, further research is needed to fully understand the transcriptional control of PCC and MUT in mammals and to obtain more comprehensive quantitative data on these regulatory events. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these remaining questions and to explore the therapeutic potential of targeting these pathways in metabolic diseases.

References

The Central Role of 2-Oxobutanoate in Enzymatic Reactions: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Key Enzymes, Metabolic Pathways, and Experimental Methodologies

Introduction

2-Oxobutanoate, also known as alpha-ketobutyrate, is a pivotal intermediate in cellular metabolism, situated at the crossroads of amino acid biosynthesis and degradation. Its strategic position makes the enzymes that produce and consume it critical hubs for metabolic regulation and potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic reactions involving this compound, offering researchers, scientists, and drug development professionals a detailed resource on the key enzymes, their kinetics, associated metabolic pathways, and the experimental protocols necessary for their study.

Core Metabolic Pathways Involving this compound

This compound is primarily generated from the catabolism of L-threonine and L-methionine and serves as a crucial precursor for the biosynthesis of L-isoleucine. It is also channeled into the tricarboxylic acid (TCA) cycle via its conversion to propionyl-CoA.

Isoleucine Biosynthesis

The biosynthesis of isoleucine from threonine is a conserved pathway in bacteria, archaea, fungi, and plants. This compound is the committed precursor in this pathway.

Isoleucine_Biosynthesis Threonine L-Threonine TwoOxobutanoate This compound Threonine->TwoOxobutanoate Threonine Deaminase Acetolactate 2-Aceto-2-hydroxybutanoate TwoOxobutanoate->Acetolactate Acetolactate Synthase (Pyruvate) Dihydroxy (2R,3R)-2,3-Dihydroxy- 3-methylpentanoate Acetolactate->Dihydroxy Ketol-Acid Reductoisomerase (NADPH) Keto (S)-3-Methyl-2-oxopentanoate Dihydroxy->Keto Dihydroxyacid Dehydratase Isoleucine L-Isoleucine Keto->Isoleucine Branched-Chain Amino Acid Aminotransferase (Glutamate)

Figure 1: Isoleucine biosynthesis pathway from L-Threonine.

Degradation of this compound

This compound is catabolized in the mitochondrial matrix through oxidative decarboxylation to propionyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle.[1][2] This process is primarily carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1][2]

Two_Oxobutanoate_Degradation TwoOxobutanoate This compound PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex (CoA, NAD+) MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (ATP, Biotin) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase

Figure 2: Degradation pathway of this compound to Succinyl-CoA.

Key Enzymes in this compound Metabolism

Threonine Deaminase (EC 4.3.1.19)

Threonine deaminase, also known as threonine dehydratase, catalyzes the pyridoxal-5'-phosphate (PLP)-dependent deamination of L-threonine to produce this compound and ammonia.[3] This is the committed step in the biosynthetic pathway of isoleucine in many organisms.[4]

Quantitative Data for Threonine Deaminase

OrganismSubstrateKm (mM)VmaxActivatorsInhibitorsReference
Escherichia coliL-Threonine8.0 (K0.5)-L-ValineL-Isoleucine[5]
Saccharomyces cerevisiaeL-Threonine34 (half-maximal velocity)-L-ValineL-Isoleucine[2]
Salmonella typhimuriumL-Threonine--L-ValineL-Isoleucine[6]
Acetolactate Synthase (EC 2.2.1.6)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate (in the valine and leucine biosynthesis pathways) or the condensation of pyruvate and this compound to form 2-aceto-2-hydroxybutanoate (in the isoleucine biosynthesis pathway).[7][8]

Quantitative Data for Acetolactate Synthase

OrganismSubstrateKm (mM)VmaxActivatorsInhibitorsReference
Lactococcus lactisPyruvate70-Leucine, Valine, Isoleucine-[9]
Serratia marcescensPyruvate-Specificity ratio for this compound is 0-Valine, Leucine, Isoleucine[10]
Alopecurus aequalis (Wild-type)Pyruvate~1.5--Herbicides[11]
Alopecurus aequalis (197-Tyr mutant)PyruvateIncreasedDecreased-Herbicides[11]
Alopecurus aequalis (574-Leu mutant)PyruvateDecreasedIncreased-Herbicides[11]
Ketol-Acid Reductoisomerase (EC 1.1.1.86)

Ketol-acid reductoisomerase (KARI) catalyzes the Mg2+ and NADPH-dependent reduction and isomerization of 2-aceto-2-hydroxybutanoate to (2R,3R)-2,3-dihydroxy-3-methylpentanoate in the isoleucine biosynthesis pathway.[12][13]

Quantitative Data for Ketol-Acid Reductoisomerase

OrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
Hordeum vulgare (Barley)2-Aceto-2-hydroxybutyrate381.8[1]
Hordeum vulgare (Barley)2-Acetolactate110.16[1]
Hordeum vulgare (Barley)NADPH4.3-[1]
Escherichia coli (Wild-type)2-Acetolactate2302.15 (s-1)[12]
Campylobacter jejuni (Wild-type)2-Acetolactate8810.85 (s-1)[12]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The branched-chain α-keto acid dehydrogenase complex (BCKDC) is a large, mitochondrial multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from leucine, isoleucine, and valine.[14][15] It also exhibits activity towards this compound, converting it to propionyl-CoA.[9]

Quantitative Data for Branched-Chain α-Keto Acid Dehydrogenase Complex

SourceSubstrateKm (µM)Relative Vmax (%)Reference
PurifiedThis compound2638 (compared to 3-methyl-2-oxobutanoate)[9]
Purified3-Methyl-2-oxobutanoate-100[9]
Purified4-Methylthio-2-oxobutyrate6727 (compared to 3-methyl-2-oxobutanoate)[16]

Experimental Protocols

Protocol 1: Assay for Threonine Deaminase Activity

This protocol is adapted from a method for measuring threonine deaminase activity in fission yeast cell lysates.[17]

Materials:

  • Yeast cell lysate

  • Reaction Buffer: 100 mM KH2PO4/K2HPO4 (pH 8.0)

  • Substrate Solution: 100 mM L-threonine in Reaction Buffer

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 0.1% (w/v) in 2 N HCl

  • 95% Ethanol

  • 2.5 N NaOH

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing 50 µL of cell lysate and 50 µL of Reaction Buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of pre-warmed Substrate Solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of 30% trichloroacetic acid (TCA).

  • Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of DNPH solution and incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of this compound.

  • Add 400 µL of 95% ethanol and mix.

  • Add 200 µL of 2.5 N NaOH to develop the color.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of this compound should be prepared to quantify the amount of product formed.

Threonine_Deaminase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection Lysate Cell Lysate Mix Prepare Reaction Mixture Lysate->Mix Buffer Reaction Buffer Buffer->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Substrate Add L-Threonine Preincubation->Substrate Incubation Incubate at 37°C Substrate->Incubation Stop Stop with TCA Incubation->Stop Centrifuge Centrifuge Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant DNPH Add DNPH Supernatant->DNPH Color Add Ethanol & NaOH DNPH->Color Read Measure Absorbance at 540 nm Color->Read

Figure 3: Workflow for the Threonine Deaminase activity assay.

Protocol 2: Assay for Acetolactate Synthase Activity

This is a continuous spectrophotometric assay based on the Voges-Proskauer reaction.

Materials:

  • Purified Acetolactate Synthase or cell extract

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl2, 1 mM thiamine pyrophosphate, and 10 µM FAD.

  • Substrate Solution: 100 mM sodium pyruvate and 100 mM sodium this compound in Assay Buffer.

  • Creatine solution: 0.5% (w/v)

  • α-Naphthol solution: 5% (w/v) in 2.5 N NaOH

Procedure:

  • Set up the reaction mixture in a microplate well containing 50 µL of Assay Buffer and the enzyme sample.

  • Initiate the reaction by adding 50 µL of the Substrate Solution (containing both pyruvate and this compound).

  • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of 0.5 M H2SO4. This also decarboxylates the 2-acetolactate and 2-aceto-2-hydroxybutanoate to acetoin and 3-hydroxy-2-pentanone, respectively.

  • Incubate at 60°C for 15 minutes.

  • Add 100 µL of creatine solution.

  • Add 100 µL of α-naphthol solution.

  • Incubate at room temperature for 30 minutes to allow color development.

  • Measure the absorbance at 525 nm.

  • A standard curve with acetoin can be used for quantification.

Protocol 3: Assay for Ketol-Acid Reductoisomerase Activity

This is a continuous spectrophotometric assay that monitors the oxidation of NADPH.

Materials:

  • Purified Ketol-Acid Reductoisomerase

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl2.

  • NADPH solution: 10 mM in Assay Buffer.

  • Substrate Solution: 10 mM 2-aceto-2-hydroxybutanoate in Assay Buffer.

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a suitable amount of KARI, and NADPH to a final concentration of 0.2 mM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, 2-aceto-2-hydroxybutanoate, to a final concentration of 1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM-1 cm-1).

  • The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.

Protocol 4: Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex Activity

This assay measures the reduction of NAD+ coupled to the oxidative decarboxylation of this compound.

Materials:

  • Mitochondrial extract or purified BCKDC

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 2 mM MgCl2, 1 mM DTT, 0.2 mM EDTA, and 0.1% (v/v) Triton X-100.

  • Cofactor Mix: 2.5 mM NAD+, 0.2 mM thiamine pyrophosphate, and 1.2 mM coenzyme A in Assay Buffer.

  • Substrate Solution: 10 mM this compound in Assay Buffer.

Procedure:

  • In a microplate well or cuvette, combine the enzyme sample with the Assay Buffer and the Cofactor Mix.

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding the Substrate Solution.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • The activity is calculated using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

BCKDC_Assay cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction & Detection Enzyme Enzyme Sample Mix Prepare Reaction Mixture Enzyme->Mix Buffer Assay Buffer Buffer->Mix Cofactors Cofactor Mix Cofactors->Mix Preincubation Pre-incubate at 30°C Mix->Preincubation Substrate Add this compound Preincubation->Substrate Monitor Monitor NADH Production (Absorbance at 340 nm) Substrate->Monitor

Figure 4: General workflow for the BCKDC activity assay.

Conclusion

The enzymatic reactions involving this compound are fundamental to central metabolism, impacting amino acid homeostasis and energy production. The key enzymes—threonine deaminase, acetolactate synthase, ketol-acid reductoisomerase, and the branched-chain α-keto acid dehydrogenase complex—represent critical control points and are attractive targets for the development of novel therapeutics and herbicides. This guide provides a foundational understanding of these systems, including quantitative kinetic data and detailed experimental protocols, to facilitate further research and development in this vital area of biochemistry and drug discovery. The provided methodologies and data summaries serve as a valuable resource for designing experiments, interpreting results, and identifying new avenues for targeting these essential metabolic pathways.

References

Methodological & Application

Quantification of 2-Oxobutanoate in Cell Lysates using LC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the metabolism of several amino acids, most notably threonine and methionine.[1][2] Its position at the crossroads of major metabolic pathways makes it a potentially significant biomarker for studying cellular energy status, amino acid catabolism, and various pathological conditions, including metabolic disorders. Accurate quantification of this compound in complex biological matrices like cell lysates is crucial for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for metabolomics due to its high sensitivity, selectivity, and throughput.[3]

This application note provides a detailed protocol for the reliable quantification of this compound in cell lysates using an LC-MS/MS method. The protocol covers cell harvesting, metabolite extraction, sample derivatization to enhance analytical sensitivity, optimized LC-MS/MS parameters, and data analysis.

Metabolic Context of this compound

This compound is primarily generated from the degradation of threonine and methionine and is further metabolized to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[1][2][4] Dysregulation in this pathway can lead to an accumulation or depletion of this compound, reflecting altered metabolic states.

Metabolic Pathway of this compound Threonine Threonine TwoOxobutanoate This compound Threonine->TwoOxobutanoate Threonine dehydratase Methionine Methionine Methionine->TwoOxobutanoate Multi-step conversion PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA BCKDH complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase, etc. TCACycle TCA Cycle SuccinylCoA->TCACycle

Putative metabolic context of this compound.

Experimental Protocols

This protocol outlines the complete workflow from sample preparation to data acquisition for the quantification of this compound in cultured cells.

Materials and Reagents
  • Cell Culture: Adherent cells (e.g., HeLa, HEK293) cultured in appropriate media.

  • Reagents:

    • 2-Oxobutanoic acid sodium salt (analytical standard)

    • Isotopically labeled internal standard (e.g., 2-Oxobutanoic-1,2,3,4-¹³C₄ acid)

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • Pyridine

    • LC-MS grade water, acetonitrile, and methanol

    • Formic acid

    • Phosphate-buffered saline (PBS), ice-cold

Equipment
  • Cell culture incubator

  • Laminar flow hood

  • Centrifuge (refrigerated)

  • Cell scraper

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Liquid chromatography system (U)HPLC

  • Tandem mass spectrometer (e.g., triple quadrupole)

Sample Preparation and Metabolite Extraction
  • Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Metabolism Quenching and Cell Harvesting:

    • Remove the culture medium.

    • Wash the cells twice with 2 mL of ice-cold PBS to remove any residual medium.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

    • Scrape the cells from the plate in the cold methanol solution.[5]

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[6]

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Sample Drying:

    • Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator. The dried extracts can be stored at -80°C until derivatization.

Derivatization of this compound

Derivatization is employed to improve the chromatographic retention and ionization efficiency of this compound.[7][8] This protocol uses 3-nitrophenylhydrazine (3-NPH) to target the keto group.[9]

  • Reagent Preparation:

    • Prepare a 50 mM 3-NPH solution in 50% acetonitrile.

    • Prepare a 120 mM EDC solution in 75% methanol containing 6% pyridine.

  • Derivatization Reaction:

    • Reconstitute the dried metabolite extract in 50 µL of water. Add the internal standard solution.

    • Add 25 µL of the 3-NPH solution.

    • Add 25 µL of the EDC solution.

    • Vortex briefly and incubate at 40°C for 30 minutes.

    • After incubation, centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an LC-MS vial for analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis CellCulture 1. Cell Culture (80-90% confluency) Quenching 2. Quenching & Harvesting (Ice-cold 80% Methanol) CellCulture->Quenching Extraction 3. Metabolite Extraction (Centrifugation) Quenching->Extraction Drying 4. Sample Drying (Evaporation) Extraction->Drying Reconstitution 5. Reconstitution & Internal Standard Spiking Drying->Reconstitution Reaction 6. 3-NPH Reaction (40°C, 30 min) Reconstitution->Reaction LCMS 7. LC-MS/MS Analysis Reaction->LCMS DataProcessing 8. Data Processing & Quantification LCMS->DataProcessing

Workflow for LC-MS/MS analysis of this compound.
LC-MS/MS Analysis

The analysis is performed using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in negative ion mode.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temp. 550°C
Collision Gas Nitrogen

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using a series of known concentrations of the derivatized this compound standard. The peak area ratio of the analyte to the internal standard is used for interpolation from the calibration curve.

Table 3: MRM Transitions for Quantification

Note: These values are illustrative for the 3-NPH derivative and must be empirically optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3-NPH 252.1137.0-22
¹³C₄-2-Oxobutanoate-3-NPH (IS) 256.1137.0-22

Table 4: Example Quantitative Data Summary

This table presents hypothetical data for illustrative purposes.

Sample GroupnThis compound Concentration (µM)Standard Deviation%RSD
Control Cells 61.250.1814.4%
Treated Cells (Drug X) 62.890.3512.1%

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound in cell lysates using LC-MS/MS. The described method, incorporating a derivatization step, offers high sensitivity and specificity, making it suitable for detailed metabolic studies. The provided workflow, from sample preparation to data analysis, can be readily adapted by researchers in academic and industrial settings to investigate the role of this compound metabolism in health and disease, aiding in biomarker discovery and drug development. Proper method validation, including assessment of linearity, accuracy, and precision, is essential before analyzing experimental samples.[10][11]

References

Application Notes: Quantification of 2-Oxobutanoate in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxobutanoate, also known as α-ketobutyrate, is a key intermediate in the biosynthesis of several amino acids, including L-isoleucine, L-methionine, and L-threonine, as well as in propanoate metabolism.[1][2] Its intracellular concentration is tightly regulated, as accumulation can be toxic to microorganisms, potentially leading to growth arrest.[3][4] Therefore, the accurate quantification of this compound in microbial cultures is crucial for researchers in metabolic engineering, systems biology, and drug development to understand and optimize metabolic pathways.

This application note provides a detailed protocol for the quantification of this compound from microbial cultures using a reliable colorimetric method. Additionally, it outlines the necessary steps for sample preparation to ensure the accurate measurement of intracellular metabolite levels.

Principle of the Assay

The colorimetric assay is based on the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic environment. This reaction forms a 2,4-dinitrophenylhydrazone derivative, which, upon the addition of a strong base, develops a distinct color that can be quantified spectrophotometrically at 540 nm. The amount of α-ketobutyrate is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of this compound.[5][6]

Experimental Workflow

The overall experimental process for the this compound assay in microbial cultures is depicted in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Microbial Culture (Bacteria/Yeast) B Quenching (e.g., Cold Methanol) A->B C Cell Harvesting (Centrifugation) B->C D Metabolite Extraction (e.g., Boiled Ethanol) C->D E Sample Derivatization (with DNPH) D->E F Color Development (with NaOH) E->F G Spectrophotometric Measurement (540 nm) F->G I Calculation of This compound Concentration G->I H Standard Curve Generation H->I

Figure 1: Experimental workflow for this compound assay.

Metabolic Pathway Context

This compound is a central metabolite in amino acid biosynthesis. The diagram below illustrates its position as a precursor in the L-isoleucine synthesis pathway, originating from L-threonine.

G Thr L-Threonine Oxo This compound Thr->Oxo Threonine dehydratase AHB α-Aceto-α-hydroxybutyrate Oxo->AHB Acetolactate synthase DHIV α,β-Dihydroxy-β-methylvalerate AHB->DHIV Acetohydroxy acid isomeroreductase KMV α-Keto-β-methylvalerate DHIV->KMV Dihydroxyacid dehydratase Ile L-Isoleucine KMV->Ile Branched-chain amino acid aminotransferase Pyruvate Pyruvate Pyruvate->AHB

Figure 2: Role of this compound in L-isoleucine biosynthesis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Microbial Cultures

This protocol is critical for accurately measuring intracellular metabolite concentrations by rapidly halting metabolic activity and efficiently extracting the metabolites.

Materials:

  • 60% (v/v) Methanol, pre-chilled to -40°C

  • 75% (v/v) Ethanol, pre-heated to 75°C

  • Phosphate Buffered Saline (PBS), ice-cold

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation (optional)

Procedure:

  • Quenching Metabolic Activity:

    • For rapid inactivation of cellular metabolism, directly mix 1 mL of the microbial culture broth with 1.5 mL of pre-chilled (-40°C) 60% methanol.[7] This step is crucial to get a "snapshot" of the intracellular metabolite pool.[8]

    • Vortex the mixture immediately and incubate on ice for 5 minutes.

  • Cell Harvesting:

    • Centrifuge the quenched cell suspension at 14,000 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully discard the supernatant, which contains extracellular metabolites.

  • Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS to wash away any remaining extracellular components.

    • Centrifuge again at 14,000 x g for 5 minutes at 4°C and discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the washed cell pellet in 500 µL of pre-heated 75% ethanol. Boiling ethanol is effective for extracting intracellular metabolites from both Gram-positive and Gram-negative bacteria.

    • Incubate the suspension at 75°C for 5 minutes, vortexing every minute to ensure efficient lysis and extraction.

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new sterile microcentrifuge tube. This extract is now ready for the colorimetric assay. The sample can be stored at -80°C for later analysis.

Protocol 2: Colorimetric Assay for this compound

This protocol details the derivatization and quantification of this compound in the prepared microbial extracts.

Materials:

  • Sodium this compound (Sigma-Aldrich or equivalent) for standards

  • 0.1 M Tris-HCl buffer (pH 8.5)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (0.2% w/v in 2 N HCl)

  • 2 N Sodium Hydroxide (NaOH)

  • Glass test tubes (13 x 100 mm)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

  • Water bath or incubator at 30°C

Procedure:

  • Preparation of Standards:

    • Prepare a 100 mM stock solution of this compound in 0.1 M Tris-HCl (pH 8.5).[5]

    • Dilute the stock solution to 10 mM with the same buffer.

    • From the 10 mM solution, prepare a series of standards ranging from 0.1 to 1.0 µmoles in a final volume of 200 µL in glass test tubes.[5][6] Use 0.1 M Tris-HCl as the diluent.

  • Sample Preparation:

    • In separate glass test tubes, add an appropriate volume of the microbial cell extract (from Protocol 1) and bring the final volume to 200 µL with 0.1 M Tris-HCl buffer. The dilution factor will depend on the expected concentration of this compound. It is advisable to test a few different dilutions.

  • Derivatization Reaction:

    • Add 300 µL of the DNPH reagent to each standard and sample tube.[5][6]

    • Vortex each tube thoroughly to mix.

    • Incubate the tubes at 30°C for 30 minutes to allow for the formation of the phenylhydrazone derivative.[5][6]

  • Color Development:

    • After incubation, add 2.0 mL of 2 N NaOH to each tube to develop the color.[5][6]

    • Vortex immediately and thoroughly.

  • Measurement:

    • Measure the absorbance of each standard and sample at 540 nm using a spectrophotometer.[5][6] Use a blank containing all reagents except the this compound standard or sample to zero the instrument.

Data Analysis:

  • Standard Curve: Plot the absorbance at 540 nm versus the amount (in µmoles) of this compound for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Concentration Calculation: Use the equation from the standard curve to calculate the amount of this compound in your samples.

  • Normalization: The final concentration should be normalized to the biomass used for the extraction (e.g., µmoles/g of dry cell weight or µmoles/OD600 unit).

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in various microbial cultures from the literature.

Microbial SpeciesStrain/Genetic ModificationCulture ConditionsThis compound ConcentrationReference
Pseudomonas stutzeriSDM (wild-type)Biotransformation with 2-hydroxybutyrate44.4 g/L (extracellular)
Escherichia coliEngineered for L-2-aminobutyrate productionWhole-cell biotransformation with 10 g/L this compound6 g/L L-2-aminobutyrate produced (substrate consumption)[7]
Saccharomyces cerevisiaeWild-type engineered for (S)-2-aminobutyric acid productionBatch culture, 24h~0.1 µmol/g dry cell weight (intracellular)[3]
Saccharomyces cerevisiaeΔgly1, engineered for (S)-2-aminobutyric acid productionBatch culture, 24h~0.2 µmol/g dry cell weight (intracellular)[3]
Escherichia coliEcN-BCD-BUTRCM medium, stationary phase295.16 mg/L butyric acid (downstream product)[6]

Note: The table includes both intracellular concentrations and extracellular production titers, which are distinct metrics. The choice of measurement depends on the research objective.

Advanced Methods

For more sensitive and specific quantification, especially when analyzing complex mixtures of metabolites, advanced analytical techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry (MS) detection, provides excellent separation and quantification. Derivatization is often employed to enhance the detection of keto acids.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for metabolite profiling. For non-volatile compounds like this compound, a two-step derivatization process involving methoximation followed by silylation is typically required to increase volatility.

These advanced methods offer higher specificity and the ability to measure multiple metabolites simultaneously but require more specialized equipment and expertise.

References

2-Oxobutanoate: A Key Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxobutanoate, also known as α-ketobutyrate, is a keto acid that serves as a crucial intermediate in the catabolism of the essential amino acids threonine and methionine. Its accumulation in biological fluids can be indicative of underlying inborn errors of metabolism (IEMs), specifically those affecting the propionyl-CoA catabolic pathway. This application note provides a comprehensive overview of this compound as a biomarker, its clinical significance, and detailed protocols for its quantification in biological samples.

Biochemical Pathways Involving this compound

This compound is primarily generated from the degradation of threonine via the enzyme threonine dehydratase and from the metabolism of methionine through the cystathionine pathway. Once formed, this compound is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the Krebs cycle.

A defect in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase, characteristic of propionic acidemia and methylmalonic acidemia respectively, leads to the accumulation of propionyl-CoA and its precursors, including this compound.[1][2][3]

Clinical Significance

Elevated levels of this compound and other metabolites of the propionyl-CoA pathway are key diagnostic markers for several IEMs:

  • Propionic Acidemia (PA): An autosomal recessive disorder caused by a deficiency of propionyl-CoA carboxylase.[4][5] This leads to the accumulation of propionic acid and other upstream metabolites, including this compound.[1][6] Patients often present in the neonatal period with life-threatening metabolic acidosis, hyperammonemia, and neurological complications.[1][3]

  • Methylmalonic Acidemia (MMA): A group of disorders characterized by the inability to convert methylmalonyl-CoA to succinyl-CoA, most commonly due to a deficiency of methylmalonyl-CoA mutase.[2][3] Similar to propionic acidemia, this results in the buildup of methylmalonic acid, propionic acid, and this compound.[2]

  • Disorders of Isoleucine Catabolism: While less common, defects in the catabolic pathway of isoleucine can also lead to the accumulation of this compound and related compounds.

Early diagnosis and management of these disorders are critical to prevent severe neurological damage and other long-term complications. Quantitative analysis of this compound in urine and plasma, as part of a broader metabolic profile, is a valuable tool for the diagnosis and monitoring of these conditions.

Quantitative Data

Accurate quantification of this compound is essential for the diagnosis and management of IEMs. The following table summarizes the available data on its concentrations in biological fluids.

AnalyteMatrixConditionConcentration RangeReference
This compound PlasmaNormal (Adult)3.4 - 15.4 µM[1]
PlasmaNormal (Child)6.0 - 11.2 µM[1]
PlasmaPropionic AcidemiaElevated[6][7]
PlasmaMethylmalonic AcidemiaElevated[2]
UrinePropionic AcidemiaElevated[6][8]
UrineMethylmalonic AcidemiaElevated[2]

*Specific quantitative ranges for this compound in propionic acidemia and methylmalonic acidemia are not consistently reported in the literature, as the primary diagnostic focus is often on other metabolites such as propionylcarnitine, methylcitrate, and methylmalonic acid. However, it is well-established that this compound levels are significantly elevated in these conditions.

Experimental Protocols

The quantification of this compound in biological samples typically requires derivatization followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol describes the quantification of this compound in urine using GC-MS following extraction and derivatization.

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
  • Acidify the sample to a pH of approximately 1 with 5 M HCl.
  • Extract the organic acids with 3 mL of ethyl acetate by vortexing for 1 minute.
  • Centrifuge at 3000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean tube. Repeat the extraction twice and pool the organic layers.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 70°C for 60 minutes.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 70°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

GCMS_Workflow Start Urine Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Derivatization Silylation (BSTFA/TMCS) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol details a sensitive method for the quantification of this compound in plasma using LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera X2 UHPLC or equivalent.
  • Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Sciex QTRAP 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.

LCMSMS_Workflow Start Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Start->Precipitation Analysis LC-MS/MS Analysis Precipitation->Analysis Data Data Processing & Quantification Analysis->Data

Conclusion

This compound is a valuable biomarker for the diagnosis and monitoring of inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia. Its quantification, in conjunction with other disease-specific metabolites, provides crucial information for clinical decision-making. The detailed GC-MS and LC-MS/MS protocols provided in this application note offer robust and sensitive methods for the analysis of this compound in biological matrices, aiding researchers and clinicians in the study and management of these rare metabolic disorders.

References

Application Notes: Stable Isotope Tracing of 2-Oxobutanoate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in cellular metabolism. It is primarily generated from the catabolism of the amino acids threonine and methionine.[1][2][3] The metabolic fate of this compound is of significant interest as it serves as a key entry point into the tricarboxylic acid (TCA) cycle, influencing cellular energy production and biosynthetic pathways. The degradation of this compound leads to the formation of propionyl-CoA, which is subsequently converted to succinyl-CoA, an important anaplerotic substrate for the TCA cycle.[2][4]

Stable isotope tracing provides a powerful methodology to dynamically track the flow of atoms from a labeled substrate, such as this compound, through these metabolic networks.[5][6] By introducing a this compound tracer labeled with heavy isotopes (e.g., ¹³C), researchers can precisely map its conversion to downstream metabolites and quantify the activity or "flux" of the associated pathways.[7] This technique is invaluable for understanding the contributions of amino acid catabolism to cellular bioenergetics and for investigating metabolic reprogramming in various disease states, including cancer and metabolic disorders.[6][8]

Principle of the Method

The core principle involves introducing a stable isotope-labeled form of this compound (e.g., [U-¹³C₄]-2-oxobutanoate) into a biological system, such as cultured cells or an in vivo model. As the cells metabolize the labeled tracer, the ¹³C atoms are incorporated into a series of downstream metabolites, including propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA.

Analytical techniques, primarily mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), are used to measure the mass shifts in these metabolites resulting from ¹³C incorporation.[9][10] The resulting mass isotopologue distribution (MID) reveals the relative abundance of each labeled form of a metabolite (e.g., M+0 for unlabeled, M+1 for one ¹³C atom, M+2 for two, etc.).[7] This MID data is then used to calculate the fractional contribution of this compound to specific metabolite pools and to model the metabolic fluxes throughout the network.[11][12]

Visualized Metabolic Pathway

Metabolic Pathway of this compound cluster_precursors Amino Acid Precursors cluster_conversion Propionyl-CoA Pathway Threonine Threonine Oxo This compound (α-Ketobutyrate) Threonine->Oxo Methionine Methionine Methionine->Oxo PropCoA Propionyl-CoA Oxo->PropCoA Branched-Chain α-Keto Acid Dehydrogenase Complex MethCoA (S)-Methylmalonyl-CoA PropCoA->MethCoA Propionyl-CoA Carboxylase SuccCoA Succinyl-CoA MethCoA->SuccCoA Methylmalonyl-CoA Epimerase & Mutase TCA TCA Cycle SuccCoA->TCA

Caption: Catabolism of threonine and methionine to this compound and its subsequent conversion to the TCA cycle intermediate succinyl-CoA.

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol outlines the procedure for labeling cultured mammalian cells with a ¹³C-labeled this compound tracer.

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare a custom formulation of culture medium. For example, use a base medium like DMEM/F-12 that lacks unlabeled threonine and methionine to maximize tracer incorporation, supplemented with dialyzed fetal bovine serum (dFBS). Add the desired concentration of the stable isotope tracer (e.g., 1 mM [U-¹³C₄]-2-oxobutanoate). Pre-warm the medium to 37°C.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

    • Add 1 mL of the pre-warmed labeling medium to each well.[9]

  • Incubation: Return the plates to the incubator for a specific duration. To determine the time required to reach isotopic steady-state, a time-course experiment (e.g., 0, 2, 4, 8, 16 hours) is recommended.[5]

Protocol 2: Metabolite Quenching and Extraction

This protocol is designed to rapidly halt all enzymatic activity and extract polar metabolites.

  • Metabolic Quenching:

    • Remove the culture plates from the incubator and place them immediately on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells with 2 mL of ice-cold PBS to remove any extracellular tracer.[13]

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to lyse the cells and precipitate proteins.[9][13]

    • Place the plates on a rocker or shaker at 4°C for 10 minutes to ensure thorough extraction.

    • Use a cell scraper to detach the cells and transfer the entire cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[13]

  • Sample Clarification:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.[13]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube.

    • Store the extracts at -80°C until analysis.

Protocol 3: Sample Preparation and Derivatization for GC-MS Analysis

For analysis of organic acids like this compound and its downstream products by GC-MS, chemical derivatization is required to increase their volatility.

  • Drying: Dry the metabolite extracts completely under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure the samples do not overheat.[13]

  • Derivatization:

    • Add 50 µL of pyridine to the dried extract to resuspend the metabolites.

    • Add 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS).[9]

    • Vortex the mixture thoroughly and incubate at 60°C for 30 minutes to complete the derivatization reaction.[9]

Visualized Experimental Workflow

Experimental Workflow A 1. Cell Seeding & Growth (Reach ~80% confluency) B 2. Prepare Labeling Medium (with [¹³C]-2-Oxobutanoate) A->B C 3. Medium Exchange & Labeling (Incubate for defined time) B->C D 4. Metabolic Quenching (Wash with ice-cold PBS) C->D E 5. Metabolite Extraction (Add ice-cold 80% Methanol) D->E F 6. Sample Preparation (Dry & Derivatize for GC-MS) E->F G 7. GC-MS or LC-MS Analysis (Measure Mass Isotopologues) F->G H 8. Data Analysis (Correct for natural abundance, calculate MIDs and flux) G->H

Caption: A standard workflow for stable isotope tracing experiments in cell culture, from cell seeding to final data analysis.

Data Presentation and Analysis

Quantitative data from stable isotope tracing experiments should be organized to clearly display the isotopic enrichment in key metabolites. The Mass Isotopologue Distribution (MID) is corrected for the natural abundance of ¹³C.

Table 1: Example Mass Isotopologue Distribution (MID) of Key Metabolites

The following table is a template demonstrating how to present MID data after labeling with [U-¹³C₄]-2-Oxobutanoate. Data is shown as the fractional abundance of each isotopologue (M+n).

MetaboliteM+0M+1M+2M+3M+4
This compound 0.050.010.020.020.90
Propionyl-CoA 0.250.050.100.60-
Methylmalonyl-CoA 0.280.060.090.57-
Succinyl-CoA 0.400.080.050.070.40

Data are hypothetical and for illustrative purposes only.

Table 2: Calculated Fractional Contribution

This table shows how MID data can be used to calculate the fractional contribution (FC) of the tracer to a specific metabolite pool. For example, the FC of this compound to the succinyl-CoA pool can be estimated from the abundance of the M+4 isotopologue.

Metabolite PoolTracerLabeled IsotopologueFractional Contribution (%)
Propionyl-CoA[U-¹³C₄]-2-OxobutanoateM+360%
Succinyl-CoA[U-¹³C₄]-2-OxobutanoateM+440%

Calculations are based on the hypothetical data in Table 1.

Visualized Logic of Carbon Tracing

Carbon Tracing Logic Tracer [U-¹³C₄]-2-Oxobutanoate (4 labeled carbons) Decarboxylation Oxidative Decarboxylation (Loss of one ¹³C as ¹³CO₂) Tracer->Decarboxylation PropCoA [¹³C₃]-Propionyl-CoA (3 labeled carbons) Decarboxylation->PropCoA Carboxylation Carboxylation (Addition of one unlabeled CO₂) PropCoA->Carboxylation Carboxylation_labeled Carboxylation (Addition of one ¹³CO₂ from bicarbonate pool) PropCoA->Carboxylation_labeled SuccCoA [¹³C₃]-Succinyl-CoA (3 labeled carbons from tracer) Carboxylation->SuccCoA SuccCoA_labeled [¹³C₄]-Succinyl-CoA (4 labeled carbons) Carboxylation_labeled->SuccCoA_labeled

Caption: The flow of ¹³C atoms from a uniformly labeled this compound tracer to propionyl-CoA and succinyl-CoA.

References

Application Notes and Protocols for High-Throughput Screening of 2-Oxobutanoate Production Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate in cellular biochemistry. It is primarily generated through the catabolism of the amino acids L-threonine and L-methionine.[1][2][3] The dysregulation of this compound levels has been implicated in various metabolic disorders, making the enzymes responsible for its production attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting the primary enzymes that produce this compound: L-Threonine Dehydratase and Cystathionine Beta-Lyase.

The principal enzymatic pathways leading to the formation of this compound are:

  • L-Threonine Dehydratase (EC 4.3.1.19): This enzyme, also known as threonine deaminase, catalyzes the deamination of L-threonine to yield this compound and ammonia.[4] This is a key step in the biosynthesis of isoleucine.

  • Cystathionine Beta-Lyase (EC 4.4.1.8): In the methionine metabolic pathway, this enzyme catalyzes the breakdown of cystathionine into homocysteine, pyruvate, and ammonia.[5] Under certain conditions, related enzymes can contribute to this compound pools.

These application notes will detail the necessary protocols to identify and characterize novel inhibitors of these enzymes, facilitating the discovery of new chemical entities for further drug development.

Signaling Pathways

The metabolic pathways converging on the production of this compound are critical for amino acid homeostasis. Understanding these pathways is essential for designing effective screening strategies.

Metabolic Pathway of this compound Production cluster_threonine Threonine Catabolism cluster_methionine Methionine Metabolism L-Threonine L-Threonine Threonine_Dehydratase L-Threonine Dehydratase (EC 4.3.1.19) L-Threonine->Threonine_Dehydratase Substrate This compound This compound Threonine_Dehydratase->this compound Product L-Methionine L-Methionine Cystathionine Cystathionine L-Methionine->Cystathionine Cystathionine_Beta_Lyase Cystathionine Beta-Lyase (EC 4.4.1.8) Cystathionine->Cystathionine_Beta_Lyase Substrate Cystathionine_Beta_Lyase->this compound Product Isoleucine Isoleucine Isoleucine->Threonine_Dehydratase Feedback Inhibition

Figure 1: Key enzymatic pathways leading to the production of this compound.

Data Presentation: Enzyme Kinetics and Inhibitor Potency

Quantitative data is crucial for the validation of HTS results and for the comparison of inhibitor potencies. The following tables summarize key kinetic parameters for the target enzymes and reported IC50 values for known inhibitors.

EnzymeSubstrateKm (mM)OrganismReference
L-Threonine DehydrogenaseL-Threonine0.013Pyrococcus horikoshii[6]
L-Threonine DeaminaseL-Threonine3.0Salmonella typhimurium[7]
Cystathionine β-LyaseL-Cystathionine0.5Human[8]
Cystathionine β-SynthaseL-Serine1.2Yeast[9]
Cystathionine β-SynthaseL-Homocysteine2.0Yeast[9]

Table 1: Michaelis-Menten Constants (Km) for this compound Producing and Related Enzymes.

Target EnzymeInhibitorIC50 (µM)Assay ConditionsReference
L-Threonine DehydrataseL-Isoleucine-Feedback Inhibition[10]
Cystathionine γ-Lyase (CSE)β-cyanoalanine (BCA)14 ± 0.2Methylene blue method[11][12][13]
Cystathionine γ-Lyase (CSE)Propargylglycine (PAG)40 ± 8Methylene blue method[11][12][13]
Cystathionine γ-Lyase (CSE)Aminooxyacetic acid (AOAA)1.1 ± 0.1Methylene blue method[11][12][13]
Cystathionine β-Synthase (CBS)Aminooxyacetic acid (AOAA)8.5 ± 0.7Methylene blue method[11][12][13]
Cystathionine β-Synthase (CBS)Clioquinol~15Yeast-based screen[14]
Cystathionine β-Synthase (CBS)Chloroxine~15Yeast-based screen[14]
Cystathionine β-Synthase (CBS)Nitroxoline~15Yeast-based screen[14]

Table 2: IC50 Values of Known Inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of L-Threonine Dehydratase

This protocol describes a coupled enzyme assay suitable for HTS to identify inhibitors of L-Threonine Dehydratase. The production of this compound is coupled to the reduction of a chromogenic or fluorogenic substrate by a dehydrogenase.

HTS Workflow for Threonine Dehydratase Inhibitors cluster_workflow Experimental Workflow start Start dispense Dispense Compound Library (384-well plate) start->dispense add_enzyme Add L-Threonine Dehydratase dispense->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add L-Threonine and Coupled Enzyme System pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction read_plate Read Plate (Spectrophotometer/Fluorometer) incubate_reaction->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze end End analyze->end Hit Confirmation Workflow cluster_confirmation Hit Validation and Characterization primary_hits Primary HTS Hits dose_response Dose-Response and IC50 Determination primary_hits->dose_response counter_screen Counter-Screening (e.g., against coupling enzyme) dose_response->counter_screen mechanism Mechanism of Action Studies (e.g., enzyme kinetics) counter_screen->mechanism selectivity Selectivity Profiling (against related enzymes) mechanism->selectivity validated_hits Validated Hits selectivity->validated_hits

References

Application Notes and Protocols for In Vivo Imaging of 2-Oxobutanoate Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

2-Oxobutanoate, also known as alpha-ketobutyrate, is a pivotal intermediate in cellular metabolism. It is primarily generated from the catabolism of the amino acids threonine and methionine and is further metabolized to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1][2][3] The dynamics of this compound levels can, therefore, provide a window into the metabolic state of cells and tissues, reflecting fluxes through key amino acid degradation pathways. Dysregulation of this compound metabolism has been implicated in various metabolic disorders.

While direct real-time in vivo imaging of this compound dynamics is currently challenged by the lack of specific probes, this document outlines current methodologies for its quantification and discusses emerging and indirect techniques that can be employed to understand its metabolic flux in a living system. These approaches are critical for researchers in drug development and metabolic studies to assess the impact of therapeutic interventions on amino acid metabolism and overall cellular bioenergetics.

The techniques described herein range from established, quantitative offline methods to cutting-edge, indirect in vivo imaging modalities. By combining these approaches, researchers can gain a comprehensive understanding of this compound dynamics and its role in health and disease.

Metabolic Pathway of this compound

This compound is a key metabolic node linking amino acid catabolism to the central carbon metabolism. The pathway diagram below illustrates the production of this compound from threonine and its subsequent conversion to succinyl-CoA, which integrates into the TCA cycle.

Metabolic fate of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a comprehensive workflow for studying this compound dynamics, integrating both ex vivo quantitative analysis and indirect in vivo imaging.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis Animal_Model Animal Model (e.g., mouse with metabolic disorder) HP_Probe_Admin Administer Hyperpolarized Probe (e.g., 13C-Succinate) Animal_Model->HP_Probe_Admin MRI_MRS_Imaging Hyperpolarized MRI/MRS Imaging HP_Probe_Admin->MRI_MRS_Imaging Tissue_Collection Tissue/Biofluid Collection (Blood, Urine, Organ) MRI_MRS_Imaging->Tissue_Collection Data_Integration Data Integration and Analysis MRI_MRS_Imaging->Data_Integration Sample_Prep Sample Preparation (Deproteinization, Extraction) Tissue_Collection->Sample_Prep Derivatization Fluorescent Derivatization (e.g., with DMB) Sample_Prep->Derivatization HPLC HPLC with Fluorescence Detection Derivatization->HPLC Quantification Quantification of this compound HPLC->Quantification Quantification->Data_Integration

Workflow for this compound analysis.

Quantitative Data Presentation

The following table summarizes typical parameters for the quantification of this compound and other α-keto acids using HPLC with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]

AnalyteRetention Time (min)Limit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)
This compound (KB)~12.51.3 - 5.44.2 - 18
Pyruvic acid (PV)~9.81.3 - 5.44.2 - 18
α-Ketoglutaric acid (KG)~7.21.3 - 5.44.2 - 18
α-Ketoisovaleric acid (KIV)~18.11.3 - 5.44.2 - 18
α-Ketoisocaproic acid (KIC)~25.61.3 - 5.44.2 - 18
α-Keto-β-methylvaleric acid (KMV)~23.41.3 - 5.44.2 - 18

Note: Retention times and detection limits are approximate and can vary based on the specific HPLC system, column, and mobile phase composition.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using HPLC with Fluorescence Detection

This protocol is adapted from methods utilizing DMB as a derivatization reagent.[2]

1. Sample Preparation (from cell culture) a. Culture cells to the desired density. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold 80% methanol to the culture dish. d. Scrape the cells and collect the cell suspension in a microcentrifuge tube. e. Centrifuge at 15,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 40 µL of ultrapure water for derivatization.

2. Derivatization a. Prepare the DMB solution: Dissolve 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H2O.[2] b. To the 40 µL of reconstituted sample, add 40 µL of the DMB solution in a sealed tube. c. Heat the mixture at 85°C for 45 minutes.[2] d. Cool the reaction mixture on ice for 5 minutes. e. Dilute the solution fivefold with 65 mM NaOH aqueous solution.[2]

3. HPLC Analysis a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). c. Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water.[2] d. Flow Rate: 1.0 mL/min. e. Fluorescence Detection: Excitation at 367 nm and emission at 446 nm.[4] f. Injection Volume: 25 µL.

4. Quantification a. Prepare a calibration curve using standard solutions of this compound of known concentrations (e.g., 10 nM to 1 µM).[2] b. Use an internal standard (e.g., α-ketovaleric acid) for improved accuracy.[2] c. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Indirect In Vivo Imaging of this compound Flux using Hyperpolarized 13C MRI

This protocol provides a general framework for using hyperpolarized 13C-labeled succinate to probe the TCA cycle, which is downstream of this compound metabolism. An increase in this compound catabolism would be expected to increase the pool of succinyl-CoA and subsequently succinate, potentially altering the observed dynamics of the hyperpolarized probe.

1. Animal Preparation a. Anesthetize the animal (e.g., mouse) using isoflurane. b. Place a catheter in the tail vein for the injection of the hyperpolarized probe. c. Position the animal in the MRI scanner.

2. Hyperpolarization of 13C-Succinate a. Prepare a sample of 13C-labeled succinate with a trityl radical. b. Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer. This process involves cooling the sample to ~1.4 K and irradiating it with microwaves.[5] c. Rapidly dissolve the hyperpolarized sample in a superheated aqueous buffer to create an injectable solution.[5]

3. In Vivo Imaging a. Inject the hyperpolarized 13C-succinate solution via the tail vein catheter. b. Immediately begin dynamic 13C magnetic resonance spectroscopic imaging (MRSI) to acquire data over time.[6][7] c. The imaging sequence should be designed to detect the chemical shifts of 13C-succinate and its downstream metabolites (e.g., fumarate, malate).

4. Data Analysis a. Process the acquired MRSI data to generate metabolic maps and spectra. b. Quantify the signal intensity of hyperpolarized 13C-succinate and its metabolic products over time. c. Analyze the kinetic data to determine the rate of conversion of succinate to other TCA cycle intermediates. d. Compare the metabolic flux in different experimental conditions (e.g., before and after drug treatment) to infer changes in the upstream this compound pathway.

Conceptual Design of a Genetically Encoded this compound Sensor

Currently, there are no specific genetically encoded sensors for this compound. However, a hypothetical sensor could be designed based on the principles of other bacterial transcription factor-based biosensors.

Principle: A bacterial transcription factor that is allosterically regulated by this compound could be fused to a fluorescent protein. The binding of this compound would induce a conformational change in the transcription factor, leading to a change in the fluorescence output.

Design:

  • Sensing Domain: Identify a bacterial transcription factor or an allosteric enzyme that specifically binds this compound or a structurally similar α-keto acid. While a specific this compound responsive transcription factor is not readily identified in the literature, one could potentially be discovered through screening of bacterial species with active amino acid catabolism pathways.

  • Reporter Domain: Utilize a fluorescent protein, such as Green Fluorescent Protein (GFP) or a variant, as the reporter.

  • Transduction Mechanism: The binding of this compound to the sensing domain would induce a conformational change that is transmitted to the fluorescent protein, altering its fluorescence properties (e.g., intensity or FRET).

The development of such a sensor would be a significant advancement, enabling real-time visualization of this compound dynamics in living cells and organisms.

References

Application Notes and Protocols for the Quantification of 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoate, also known as α-ketobutyrate, is a key intermediate in the metabolism of several amino acids, most notably threonine and methionine.[1] Its quantification in biological matrices such as plasma, urine, and cell culture media is crucial for studying metabolic pathways, identifying potential biomarkers for disease, and in the development of therapeutic drugs. These application notes provide detailed protocols for the accurate and precise quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards

For accurate quantification, a certified analytical standard of this compound is required. Several commercial suppliers offer this standard, including:

  • MedchemExpress

  • Sigma-Aldrich

  • LGC Standards

It is recommended to use a standard with the highest purity available. Stock solutions should be prepared in a suitable solvent, such as methanol or water, and stored at -20°C or lower.

Data Presentation: Quantitative Method Performance

The following table summarizes the typical analytical performance characteristics for the quantification of this compound and structurally similar keto acids using GC-MS and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ~0.01 µM~0.05 µM
Limit of Quantification (LOQ) 0.001 mM0.156 µg/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Matrix Plasma, Liver TissueHuman Plasma
Recovery (%) > 85%> 88%

Metabolic Pathway of this compound

This compound is a central metabolite in the catabolism of the amino acid threonine. The pathway involves the deamination of threonine to produce this compound, which can then be further metabolized. Understanding this pathway provides a biological context for the quantification of this analyte.

metabolic_pathway Threonine Catabolism to this compound Threonine Threonine Two_Iminobutanoate 2-Iminobutanoate Threonine->Two_Iminobutanoate Threonine dehydratase Two_Oxobutanoate This compound Two_Iminobutanoate->Two_Oxobutanoate Spontaneous hydrolysis Propionyl_CoA Propionyl-CoA Two_Oxobutanoate->Propionyl_CoA Branched-chain α-keto acid dehydrogenase complex Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Multiple steps TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Threonine catabolism pathway leading to this compound.

Experimental Workflow for this compound Quantification

A generalized workflow for the quantification of this compound in biological samples is depicted below. This workflow includes sample preparation, optional derivatization, analysis by either GC-MS or LC-MS/MS, and data processing.

experimental_workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional for LC-MS/MS, Mandatory for GC-MS) Supernatant->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Results Results Reporting Quantification->Results

Experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol involves a two-step derivatization to increase the volatility of this compound for GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): this compound-¹³C₄ or other suitable stable isotope-labeled standard

  • Methanol, acetonitrile (HPLC grade)

  • Pyridine

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Heating block or incubator

2. Sample Preparation

  • To 100 µL of the biological sample (plasma, urine, or cell lysate) in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

3. Derivatization

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 60 minutes.

  • Silylation: Cool the sample to room temperature. Add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes.

4. GC-MS Analysis

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.

5. Quantification

  • Prepare a calibration curve using standard solutions of this compound subjected to the same sample preparation and derivatization procedure.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes a method for the quantification of this compound using LC-MS/MS, with an optional derivatization step to enhance sensitivity.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): this compound-¹³C₄ or other suitable stable isotope-labeled standard

  • Acetonitrile, Methanol (LC-MS grade)

  • Formic acid

  • (Optional Derivatization Reagents): 3-Nitrophenylhydrazine (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine

  • Microcentrifuge tubes

2. Sample Preparation

  • To 50 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. For direct analysis, dilute with an appropriate volume of the initial mobile phase. For derivatization, evaporate the supernatant to dryness.

3. Derivatization (Optional)

  • Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1, v/v).

  • Add 20 µL of 20 mM 3-NPH in water/acetonitrile (1:1, v/v).

  • Add 20 µL of 20 mM EDC in water/acetonitrile (1:1, v/v) with 1% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • Stop the reaction by adding 110 µL of 0.1% formic acid in water.

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS Ion Source: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing standard solutions.

5. Quantification

  • Construct a calibration curve by analyzing a series of known concentrations of this compound standards (and internal standard) prepared in the same matrix as the samples.

  • Determine the concentration of this compound in the samples based on the standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of 2-Oxobutanoate in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the fermentative production of 2-oxobutanoate.

Troubleshooting Guides

Issue 1: Low this compound Titer Despite Good Cell Growth

Question: My fermentation shows good biomass production (high optical density), but the final concentration of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: This is a common challenge that often points to metabolic bottlenecks, product inhibition, or suboptimal production phase conditions. Here is a step-by-step guide to diagnose and address the issue.

Troubleshooting Workflow:

LowTiterGoodGrowth start Low this compound Titer, Good Biomass check_metabolism 1. Analyze Metabolic Flux: - Measure precursor & byproduct levels - Assess key enzyme activity start->check_metabolism check_conditions 2. Evaluate Production Phase Conditions: - pH drift? - Temperature optimal for production? - Dissolved oxygen limitation? start->check_conditions check_toxicity 3. Assess Product Toxicity: - Is this compound concentration inhibitory? - Perform dose-response experiment start->check_toxicity solution_metabolism Metabolic Engineering: - Overexpress rate-limiting enzymes - Knock out competing pathways - Implement precursor feeding check_metabolism->solution_metabolism solution_conditions Optimize Production Phase: - Implement pH control - Adjust temperature post-growth phase - Optimize aeration/agitation check_conditions->solution_conditions solution_toxicity Mitigate Toxicity: - In situ product removal - Engineer strain for higher tolerance - Fed-batch to maintain sub-inhibitory levels check_toxicity->solution_toxicity

Caption: Troubleshooting workflow for low this compound yield with good cell growth.

Possible Causes and Solutions:

  • Metabolic Imbalance or Pathway Bottlenecks:

    • Cause: The metabolic flux might be diverted to competing pathways, or a key enzyme in the this compound synthesis pathway may be a bottleneck. For instance, in engineered E. coli, pathways leading to acetate, lactate, and ethanol can compete for pyruvate, a key precursor.

    • Solution:

      • Metabolic Flux Analysis: Quantify key metabolites like pyruvate, L-threonine (a common precursor), and potential byproducts such as acetate and lactate. This can help identify where the carbon flow is being misdirected.

      • Metabolic Engineering: If a competing pathway is identified, consider gene knockouts to redirect metabolic flux towards this compound. Conversely, if a specific enzyme is rate-limiting, its overexpression can enhance production.

      • Precursor Feeding: A fed-batch strategy supplying a direct precursor like L-threonine can bypass upstream metabolic limitations.

  • Suboptimal Production Phase Conditions:

    • Cause: The optimal conditions for cell growth and this compound production may differ. Factors like pH, temperature, and dissolved oxygen (DO) that were ideal for biomass accumulation might be suboptimal for the production phase.

    • Solution:

      • Two-Stage Fermentation: Implement a two-stage process where the first stage is optimized for growth and the second for production. This could involve a temperature or pH shift.

      • pH Control: The accumulation of organic acids like this compound will naturally lower the pH of the medium. This acidic environment can inhibit both cell metabolism and enzyme activity. Implement robust pH control to maintain it within the optimal range for production.

      • Dissolved Oxygen Optimization: Ensure that DO levels are sufficient, as oxygen limitation can significantly impact the metabolic state of the cells.

  • Product Toxicity and Feedback Inhibition:

    • Cause: this compound can be toxic to microbial cells at high concentrations, inhibiting key enzymes like the pyruvate dehydrogenase complex and arresting cell growth and productivity.

    • Solution:

      • Fed-Batch Fermentation: Employ a fed-batch strategy to maintain the this compound concentration below its toxic threshold.

      • In Situ Product Removal: Investigate methods for continuous removal of this compound from the fermentation broth, such as membrane filtration or extraction.

      • Strain Engineering: Develop strains with increased tolerance to this compound through adaptive laboratory evolution or targeted genetic modifications.

Issue 2: Poor or No Cell Growth

Question: My fermentation is failing to start, or the cell growth is extremely slow and stalls at a low density. What could be the problem?

Answer: Poor cell growth is often related to issues with the inoculum, media composition, or physical fermentation parameters.

Troubleshooting Workflow:

PoorGrowth start Poor or No Cell Growth check_inoculum 1. Verify Inoculum Quality: - Viability (plating/microscopy) - Age and size - Genetic integrity start->check_inoculum check_media 2. Examine Media Composition: - Correct component concentrations? - pH of the prepared media? - Sterilization issues? start->check_media check_physical 3. Review Physical Parameters: - Temperature correct? - Aeration/agitation adequate? - Sensor calibration verified? start->check_physical solution_inoculum Standardize Inoculum Prep: - Use fresh, actively growing culture - Optimize inoculum size (e.g., 5-10% v/v) - Sequence-verify engineered strains check_inoculum->solution_inoculum solution_media Optimize Media: - Verify component calculations and weighing - Adjust initial pH - Check for precipitation post-sterilization check_media->solution_media solution_physical Calibrate & Optimize Parameters: - Calibrate probes (pH, DO, temp) - Ensure proper agitation for mixing - Verify gas flow rates check_physical->solution_physical

Caption: Troubleshooting workflow for poor or no cell growth in fermentation.

Possible Causes and Solutions:

  • Inadequate Inoculum:

    • Cause: The seed culture may have low viability, be at the wrong growth phase, or the inoculum size could be too small.

    • Solution:

      • Standardize Inoculum Preparation: Use a fresh, actively growing seed culture from the late-logarithmic phase.

      • Optimize Inoculum Size: A typical starting point is a 5-10% (v/v) inoculum. Experiment to find the optimal size for your specific strain and conditions.

      • Check Viability: Before inoculation, check the viability of the seed culture using methods like plating or microscopy.

  • Incorrect Media Composition:

    • Cause: An essential nutrient may be missing or at a limiting concentration. The initial pH of the medium could be incorrect, or there might be an inhibitory compound present.

    • Solution:

      • Media Optimization: Verify the concentrations of all media components, especially carbon, nitrogen, and phosphate sources.

      • Check Initial pH: Ensure the pH of the medium is adjusted to the optimal range for your microorganism's growth before inoculation.

      • Trace Elements: Ensure that essential trace elements are present in the medium, as their absence can limit growth.

  • Suboptimal Physical Parameters:

    • Cause: The temperature, pH, aeration, or agitation may not be suitable for the growth of your production strain.

    • Solution:

      • Parameter Optimization: Verify that the temperature, pH, and dissolved oxygen controllers are calibrated and functioning correctly.

      • Agitation: Ensure the agitation rate is sufficient for adequate mixing and oxygen transfer but not so high that it causes excessive shear stress on the cells.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for fermentation media composition for this compound production in E. coli?

A1: A defined minimal medium is often preferred for metabolic engineering applications to have better control over the nutrients. A common base medium is M9 minimal medium, supplemented with a carbon source, a nitrogen source, and any necessary amino acids or vitamins for auxotrophic strains.

Table 1: Example of a Base Fermentation Medium for E. coli

ComponentConcentrationPurpose
Glucose20-40 g/LCarbon and Energy Source
(NH₄)₂SO₄2-5 g/LNitrogen Source
KH₂PO₄3-7 g/LPhosphorus Source & Buffer
MgSO₄·7H₂O0.2-0.5 g/LCofactor for Enzymes
Trace Metal Solution1 mL/LEssential Cofactors
Thiamine1-5 mg/LVitamin (if required by strain)

Q2: What is the optimal pH and temperature for this compound production?

A2: The optimal pH and temperature are strain-dependent and often represent a compromise between optimal conditions for growth and production. For many engineered E. coli strains, a growth temperature of 37°C is common, but a lower temperature (e.g., 30-34°C) during the production phase can improve protein folding and reduce metabolic stress, potentially increasing yield. The optimal pH for production is typically in the neutral range (6.5-7.2) to avoid acid stress.

Table 2: General Fermentation Parameter Ranges for E. coli

ParameterTypical Range for GrowthTypical Range for ProductionRationale for Difference
Temperature (°C)3730 - 34Lower temperatures can enhance the stability of enzymes and reduce the formation of inclusion bodies for overexpressed proteins.
pH6.8 - 7.26.5 - 7.0Maintaining a slightly lower but controlled pH can help manage metabolic burden and influence pathway kinetics.
Dissolved Oxygen (%)> 20%10 - 30%Lower DO can sometimes shift metabolism towards desired pathways, but must be carefully controlled to avoid anaerobic conditions.

Q3: How can I accurately quantify this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and other organic acids in fermentation samples. A typical setup involves an ion-exchange column and detection with a UV or refractive index (RI) detector.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a standard method for the analysis of this compound in fermentation broth.

  • Sample Preparation:

    • Withdraw a 1 mL sample from the fermenter.

    • Centrifuge the sample at 12,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A Bio-Rad Aminex HPX-87H column (300 mm x 7.8 mm) is commonly used for organic acid analysis.

    • Mobile Phase: Isocratic elution with 5 mM sulfuric acid (H₂SO₄) in ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L) in the mobile phase.

    • Inject the standards to generate a standard curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample 1. Collect 1 mL Fermentation Broth centrifuge 2. Centrifuge (12,000 x g, 10 min) sample->centrifuge filter 3. Filter Supernatant (0.22 µm filter) centrifuge->filter dilute 4. Dilute if necessary filter->dilute inject 5. Inject into HPLC System dilute->inject separate 6. Separation on Aminex HPX-87H inject->separate detect 7. UV Detection (210 nm) separate->detect calculate 9. Calculate Sample Concentration detect->calculate std_curve 8. Generate Standard Curve std_curve->calculate

Caption: Workflow for the quantification of this compound using HPLC.

Metabolic Pathways

Understanding the metabolic pathways leading to and from this compound is crucial for effective troubleshooting and metabolic engineering efforts.

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of several amino acids, most notably isoleucine. A common route in engineered microorganisms starts from a central metabolite like L-threonine.

Biosynthesis cluster_pathway This compound Synthesis & Consumption Threonine L-Threonine TwoOxobutanoate This compound Threonine->TwoOxobutanoate Threonine Deaminase PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA Branched-chain alpha-keto acid dehydrogenase Isoleucine L-Isoleucine TwoOxobutanoate->Isoleucine Acetohydroxyacid Synthase (competing)

Caption: Simplified metabolic pathway showing the synthesis and consumption of this compound.

Technical Support Center: Optimizing 2-Oxobutanoate Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 2-oxobutanoate (α-ketobutyrate) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: Why is immediate processing or snap-freezing of tissue samples critical for accurate this compound quantification?

A1: this compound is a metabolically active keto acid susceptible to rapid degradation by cellular enzymes.[1] To accurately capture the endogenous levels of this analyte, it is crucial to halt all metabolic activity immediately upon sample collection. This is best achieved by snap-freezing the tissue in liquid nitrogen.[2] Storing samples at -80°C is recommended to maintain stability prior to extraction.[3]

Q2: What is the most effective method for homogenizing tissue samples for this compound extraction?

A2: For complete and efficient homogenization, especially with tough tissues, pulverizing the sample in liquid nitrogen before solvent extraction is highly effective.[1] Alternatively, using a bead homogenizer with stainless steel beads in a pre-chilled extraction solvent is also a robust method.[4] The goal is to ensure no visible tissue remains, maximizing the release of the analyte into the extraction solvent.[1]

Q3: Which extraction solvent system is recommended for this compound from tissue?

A3: A two-phase extraction using a methanol/chloroform/water system is a common and effective method for separating polar metabolites like this compound from lipids.[4][5] A typical ratio is 2:1 (v/v) methanol/chloroform for the initial homogenization, followed by the addition of water to induce phase separation.[4] The polar upper aqueous phase, containing this compound, is then collected for further analysis.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Yes, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential. This compound is not sufficiently volatile or thermally stable for direct GC-MS analysis.[3] A common and effective method is a two-step process involving methoximation to protect the keto group, followed by silylation of the carboxylic acid group to increase volatility.[6][7] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization can enhance chromatographic retention and detection sensitivity but may not always be mandatory depending on the instrument's sensitivity and the chromatographic method.[7]

Q5: What are common causes of multiple or unexpected peaks in the chromatogram?

A5: Multiple peaks can arise from several sources, including incomplete derivatization, the formation of isomers (syn- and anti-isomers of oxime derivatives), degradation of the analyte or its derivative, or artifacts from the derivatization reagents themselves.[8] Optimizing reaction conditions, ensuring the use of fresh reagents, and incorporating a reagent removal step can help mitigate these issues.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Analyte Degradation: this compound is prone to decarboxylation, which is accelerated by heat and suboptimal pH.[1]Maintain samples on dry ice or at 4°C throughout the extraction process. Use pre-chilled solvents and tubes.[1]
Incomplete Homogenization: The analyte is not fully released from the tissue matrix.[1]Ensure complete tissue disruption. For tough tissues, pulverize under liquid nitrogen before adding extraction solvent.[1][2]
Inefficient Phase Separation: In liquid-liquid extractions, poor separation can lead to loss of the analyte-containing phase.Centrifuge at a sufficient speed and duration (e.g., 16,000 x g for 10 minutes at 4°C) to achieve clear phase separation.[4]
Suboptimal pH: For liquid-liquid or solid-phase extraction, the pH must be adjusted to ensure the analyte is in its desired chemical form for efficient partitioning or binding.For extractions based on its acidic nature, acidify the sample to a pH below the pKa of this compound (~2.5) to ensure it is in its protonated form.[9]
Poor Chromatographic Peak Shape Active Sites in GC System: Polar analytes can interact with active sites in the GC inlet or column, leading to tailing peaks.Ensure proper and frequent maintenance of the GC inlet, including changing the liner and trimming the column. Derivatization should also mitigate this issue.[10]
Matrix Effects (LC-MS): Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of this compound.Improve sample cleanup using Solid-Phase Extraction (SPE).[9] An internal standard (a stable isotope-labeled version of the analyte) should be used to correct for matrix effects.[3][7]
Inconsistent Results Inconsistent Sample Handling: Variations in time from collection to freezing, or thawing and refreezing of samples.Standardize the sample handling workflow. Aliquot samples to avoid multiple freeze-thaw cycles.[11]
Incomplete Solvent Evaporation: Residual solvent, especially water, can interfere with the derivatization step.Ensure the extract is completely dry before adding derivatization reagents. Use a vacuum centrifuge (SpeedVac) or a gentle stream of nitrogen.[6][9]
Reagent Instability: Derivatization reagents can degrade over time, especially if exposed to moisture.Use fresh derivatization reagents and store them under appropriate conditions (e.g., in a desiccator).

Quantitative Data Summary

The selection of an extraction protocol can significantly impact the recovery of this compound. Below is a summary of expected performance based on different extraction methodologies for similar short-chain keto acids.

Extraction Protocol Principle Expected Recovery Selectivity Throughput
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases based on polarity.[9]60-75%Low to ModerateModerate
Two-Phase Extraction (Methanol/Chloroform/Water) Separation of polar metabolites from lipids into an aqueous phase.>80%ModerateHigh
Solid-Phase Extraction (SPE) with Anion Exchange Retention on a solid sorbent via ion exchange, followed by selective elution.[9]85-95%HighHigh

Experimental Protocols

Protocol 1: Two-Phase Extraction for LC-MS/MS and GC-MS Analysis

This protocol is adapted from established methods for the extraction of polar metabolites from tissue.[4][5]

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing a stainless steel bead.[4]

  • Homogenization: Add 1 mL of a pre-chilled (-20°C) mixture of methanol/chloroform (2:1, v/v).[4][5] Homogenize using a bead mill for 2 minutes at 25-30 Hz.

  • Incubation: Incubate the sample on dry ice for 10 minutes.[4]

  • Phase Separation: Add 0.6 mL of ice-cold water to the tube and vortex thoroughly for at least 15 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Collection: Carefully collect the upper aqueous phase (approximately 500-600 µL) into a new pre-chilled tube, avoiding the protein interface.

  • Drying: Evaporate the aqueous extract to complete dryness using a vacuum centrifuge.

  • Reconstitution/Derivatization:

    • For LC-MS/MS: Reconstitute the dried extract in a suitable mobile phase for analysis.[7]

    • For GC-MS: Proceed with the derivatization protocol below.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is a common two-step method for the analysis of keto acids.[3][7]

  • Methoximation: To the dried extract from Protocol 1, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.[7] This step protects the keto group.

  • Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60-75°C for 30-60 minutes.[3][8] This step derivatizes the carboxylic acid group.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample snap_freeze Snap Freeze in Liquid N2 tissue->snap_freeze homogenize Homogenize in Methanol/Chloroform snap_freeze->homogenize phase_sep Add Water & Centrifuge homogenize->phase_sep collect_aq Collect Aqueous Phase phase_sep->collect_aq dry_extract Evaporate to Dryness collect_aq->dry_extract derivatize Derivatization (for GC-MS) dry_extract->derivatize analysis GC-MS or LC-MS/MS Analysis dry_extract->analysis Reconstitute (for LC-MS) derivatize->analysis

Caption: A generalized workflow for the extraction and analysis of this compound from tissue.

Metabolic Pathway Context

metabolic_pathway cluster_pathway Putative Metabolic Origin of this compound thr Threonine oxobutanoate This compound (α-Ketobutyrate) thr->oxobutanoate Threonine Dehydratase met Methionine met->oxobutanoate Transsulfuration Pathway propionyl_coa Propionyl-CoA oxobutanoate->propionyl_coa Oxidative Decarboxylation succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization tca TCA Cycle succinyl_coa->tca Enters

Caption: Metabolic pathways leading to the formation and degradation of this compound.[12]

References

Technical Support Center: 2-Oxobutanoate Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences in 2-oxobutanoate detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound detection assays?

Common sources of interference can be broadly categorized into two groups: endogenous substances from the sample and exogenous contaminants introduced during sample preparation. Key interferents include other alpha-keto acids like pyruvate, reducing agents, thiols, and general enzyme inhibitors. High protein concentrations in the sample can also negatively impact assay performance.[1]

Q2: My assay has high background noise. What are the likely causes and how can I troubleshoot this?

High background in a this compound assay can stem from several factors. A primary cause is the presence of other alpha-keto acids, particularly pyruvate, which can be a substrate for the enzymes used in the assay, leading to a background signal.[1] To address this, a background control should be performed for each sample by omitting the this compound converting enzyme from the reaction mixture. The signal from this control can then be subtracted from the signal of the complete reaction.[1] For fluorescence-based assays, a high concentration of the fluorescent probe itself can also contribute to a high background; in such cases, diluting the probe may be necessary.[1]

Q3: How can I minimize interference from endogenous enzymes in my samples?

To minimize interference from endogenous enzymes, it is crucial to deproteinize your samples.[1] High concentrations of protein can interfere with the assay.[1] Effective methods for deproteinization include using a 10 kDa molecular weight cut-off (MWCO) spin filter or precipitation with perchloric acid (PCA) or trichloroacetic acid (TCA), followed by neutralization.[2][3][4] These methods remove larger proteins, including enzymes that could consume this compound or interfere with the coupled enzymatic reactions of the assay.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues encountered during this compound detection assays.

Issue 1: High Background Signal

High background can mask the true signal from this compound, leading to inaccurate measurements. The following diagram outlines a troubleshooting workflow for this issue.

high_background start High Background Signal Detected check_pyruvate Presence of Pyruvate or other α-keto acids? start->check_pyruvate run_background_control Run Sample-Specific Background Control (minus converting enzyme) check_pyruvate->run_background_control Yes check_probe_concentration Is Fluorescent Probe Concentration Too High? check_pyruvate->check_probe_concentration No subtract_background Subtract Background Reading from Sample Reading run_background_control->subtract_background subtract_background->check_probe_concentration dilute_probe Dilute Fluorescent Probe (e.g., 5-10 fold) check_probe_concentration->dilute_probe Yes check_reducing_agents Presence of Reducing Agents or Thiols? check_probe_concentration->check_reducing_agents No remeasure Re-measure Signal dilute_probe->remeasure check_reducing_agents->remeasure No sample_cleanup Perform Sample Cleanup (e.g., Deproteinization) check_reducing_agents->sample_cleanup Yes sample_cleanup->remeasure inconsistent_results start Inconsistent Results check_sample_prep Is Sample Preparation Consistent? start->check_sample_prep standardize_deproteinization Standardize Deproteinization Protocol check_sample_prep->standardize_deproteinization No check_pipetting Is Pipetting Accurate? check_sample_prep->check_pipetting Yes standardize_deproteinization->check_pipetting calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes No check_reagent_prep Are Reagents Prepared Fresh and Consistently? check_pipetting->check_reagent_prep Yes calibrate_pipettes->check_reagent_prep prepare_fresh_reagents Prepare Fresh Reagents and Master Mixes check_reagent_prep->prepare_fresh_reagents No remeasure Re-run Assay check_reagent_prep->remeasure Yes prepare_fresh_reagents->remeasure

References

Improving the stability of 2-Oxobutanoate for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-oxobutanoate for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze accurately?

A1: this compound, an α-keto acid, is inherently reactive and unstable, making it prone to degradation during sample collection, preparation, storage, and analysis. Its instability can lead to inaccurate quantification and unreliable results. Key challenges include its susceptibility to decarboxylation, keto-enol tautomerism, and reactions with other matrix components.

Q2: What are the most common analytical techniques for this compound quantification?

A2: The most prevalent methods for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its low volatility, this compound requires chemical derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound.[1] LC-MS/MS can analyze this compound with or without derivatization, though derivatization is often employed to enhance sensitivity and chromatographic retention.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize degradation, biological samples intended for this compound analysis should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures, such as -80°C. For short-term storage, 4°C may be acceptable, but long-term stability is best preserved at -80°C.[2] It is also advisable to minimize freeze-thaw cycles by preparing single-use aliquots.

Q4: How does pH affect the stability of this compound?

A4: The stability of α-keto acids like this compound is pH-dependent. Acidic conditions can promote decarboxylation, while neutral to alkaline conditions can lead to other degradation pathways, such as aldol condensation reactions.[3] Studies on similar α-keto acids, like pyruvic acid, show that changes in pH alter the equilibrium between the keto and hydrated forms, as well as the protonation state, which can impact reactivity.[4][5] For optimal stability, it is generally recommended to keep the sample matrix at a cool temperature and as close to neutral pH as possible during processing, unless a specific derivatization chemistry requires acidic or basic conditions.

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in GC-MS Analysis
Possible Cause Suggested Solution
Incomplete Derivatization The most common cause is incomplete derivatization. Review and optimize the derivatization protocol. Ensure reagents are fresh and anhydrous, as silylating agents are moisture-sensitive. Optimize reaction time and temperature; for the common two-step methoximation-silylation, ensure the methoximation step is complete before adding the silylating agent.
Degradation of Derivatives Silyl derivatives, particularly trimethylsilyl (TMS) derivatives, are susceptible to hydrolysis.[6] Analyze samples as soon as possible after derivatization. If storage is necessary, store under anhydrous conditions at low temperatures (-20°C or -80°C).
Analyte Degradation Prior to Derivatization This compound may have degraded during sample storage or preparation. Ensure proper storage conditions were maintained. Minimize the time between sample thawing/preparation and derivatization.
Injector Port Issues High injector temperatures can cause thermal degradation of the derivatized analyte. Optimize the injector temperature to ensure volatilization without causing degradation.
Issue 2: Multiple Peaks for this compound in GC-MS Chromatogram
Possible Cause Suggested Solution
Incomplete Methoximation If the initial methoximation of the keto group is incomplete, the remaining keto form can exist in equilibrium with its enol tautomer. Both forms can be silylated, leading to two distinct peaks. Increase the reaction time or temperature for the methoximation step to ensure it goes to completion.
Formation of Isomers The derivatization of the keto group can sometimes result in the formation of syn and anti isomers of the oxime derivative, which may be separated by the GC column. This is a known phenomenon and may be difficult to avoid completely.
Side Reactions The derivatization reagent may react with other components in the sample matrix, creating interfering peaks. Consider a sample cleanup step prior to derivatization.
Issue 3: Poor Peak Shape and Low Sensitivity in LC-MS/MS Analysis

| Possible Cause | Suggested Solution | | Poor Chromatographic Retention | this compound is a small, polar molecule and may exhibit poor retention on standard reversed-phase columns, eluting near the solvent front. Consider using a column designed for polar analytes or employing derivatization to increase its hydrophobicity. | | Suboptimal Ionization | The ionization efficiency of this compound may be low in either positive or negative ion mode. Experiment with different ionization source parameters (e.g., capillary voltage, gas flow, temperature) and mobile phase additives (e.g., formic acid, ammonium formate) to enhance the signal. | | Matrix Effects | Co-eluting compounds from the biological matrix can suppress the ionization of this compound. Improve sample preparation to remove interfering substances through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard can help to correct for matrix effects. |

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples
Storage DurationTemperatureAtmosphereContainerNotes
Short-term (< 24 hours)4°CAirTightly sealed, inert (e.g., amber glass)Minimize exposure to light.
Long-term (> 24 hours)-80°CInert gas (e.g., nitrogen, argon) recommendedTightly sealed, inert (e.g., amber glass)Aliquot samples to avoid repeated freeze-thaw cycles.
Table 2: Comparison of Common Derivatization Reagents for GC-MS Analysis of this compound
ReagentTarget Functional GroupsKey AdvantagesKey Disadvantages
Methoximation (e.g., Methoxyamine HCl) Keto groupStabilizes the keto group, prevents enolization, and reduces the number of possible isomers.Requires a separate step before silylation.
Silylation (e.g., BSTFA, MSTFA) Carboxyl and hydroxyl groupsIncreases volatility and thermal stability. MSTFA byproducts are highly volatile, leading to cleaner chromatograms.[7]Derivatives are sensitive to moisture. May not be suitable for sterically hindered compounds.[8][9]
Combined Oximation and Silylation Keto and carboxyl groupsProvides a stable and volatile derivative suitable for GC-MS analysis.A two-step process that can be more time-consuming.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma (Two-Step Derivatization)

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex thoroughly and incubate at 60°C for 60 minutes.

  • Silylation: Cool the sample to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at 15°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Electron ionization (EI) in scan or selected ion monitoring (SIM) mode.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma (Without Derivatization)

1. Sample Preparation:

  • To 100 µL of plasma, add a stable isotope-labeled internal standard.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: Reversed-phase C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for this compound and the internal standard.

Visualizations

metabolic_pathway Threonine Threonine Two_Oxobutanoate This compound Threonine->Two_Oxobutanoate Methionine Methionine Methionine->Two_Oxobutanoate Propionyl_CoA Propionyl-CoA Two_Oxobutanoate->Propionyl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic context of this compound.

gcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with cold methanol) Plasma_Sample->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Methoximation Methoximation (e.g., Methoxyamine HCl) Evaporation->Methoximation Silylation Silylation (e.g., MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Workflow for GC-MS analysis of this compound.

stability_troubleshooting start Low/No Analytical Signal check_derivatization Is derivatization complete? start->check_derivatization check_storage Were samples stored properly (-80°C)? start->check_storage check_instrument Are instrument parameters optimized? start->check_instrument solution_derivatization Optimize derivatization: - Use fresh reagents - Ensure anhydrous conditions - Adjust time and temperature check_derivatization->solution_derivatization No solution_storage Review sample handling and storage protocol. Use fresh samples if possible. check_storage->solution_storage No solution_instrument Optimize injection temperature (GC) or ionization source parameters (LC-MS). check_instrument->solution_instrument No

Caption: Troubleshooting low analytical signal for this compound.

References

Technical Support Center: Analysis of 2-Oxobutanoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-oxobutanoate (also known as α-ketobutyrate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of this important metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mass spectrometry analysis of this compound?

The primary challenges in analyzing this compound by mass spectrometry include its small size and polar nature, which can lead to poor retention in reversed-phase liquid chromatography and potential for ion suppression.[1][2] Additionally, as a keto acid, it can be reactive and may require derivatization to improve its chromatographic behavior and detection sensitivity.[3][4]

Q2: Is derivatization necessary for analyzing this compound by LC-MS or GC-MS?

For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of this compound.[4] Common derivatization methods include methoximation followed by silylation.[3][4] For LC-MS/MS, while direct analysis is possible, derivatization can enhance chromatographic retention and ionization efficiency, leading to improved sensitivity and specificity.[2][3] Reagents like O-benzylhydroxylamine (O-BHA) or 3-nitrophenylhydrazine (3-NPH) are often used.[3]

Q3: What are common adducts observed for this compound in mass spectrometry?

In positive ion mode electrospray ionization (ESI), common adducts for small molecules like this compound include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[5] In negative ion mode, adducts with formic acid ([M+HCOOH-H]⁻) or trifluoroacetic acid ([M+TFA-H]⁻) may be observed if these are present in the mobile phase.[5]

Q4: How can I minimize matrix effects in my this compound analysis?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS-based analysis of biological samples.[6] To mitigate these effects, several strategies can be employed:

  • Effective sample preparation: Protein precipitation and liquid-liquid extraction can help remove interfering matrix components.[1]

  • Chromatographic separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[7]

  • Use of internal standards: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1][6]

  • Derivatization: This can shift the analyte to a different region of the chromatogram, potentially avoiding matrix interference.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or the concentration of the sample.[8]
Poor Chromatography Optimize the mobile phase composition and gradient. Ensure the injection solvent is compatible with the initial mobile phase.[8]
Column Contamination Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.[8]
Secondary Interactions For LC-MS, ensure the mobile phase pH is appropriate for the analyte and column chemistry. Adding a small amount of a competing agent might help.
Incomplete Derivatization If derivatization is used, this can lead to multiple peaks for the same analyte. Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[9]
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Ion Suppression Improve sample cleanup to remove interfering matrix components.[6] Modify the chromatographic method to separate the analyte from the suppression zone. Infuse the analyte solution post-column to identify regions of ion suppression.
Inefficient Ionization Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature).[2] Ensure the mobile phase pH is suitable for efficient ionization of this compound or its derivative.
Analyte Degradation This compound can be unstable.[10] Ensure samples are processed quickly and stored at low temperatures.[11][12] Consider the stability of derivatized samples, as some are sensitive to moisture.[9]
Suboptimal Derivatization Verify the efficiency of the derivatization reaction. Use fresh derivatization reagents, as some are moisture-sensitive.[9]
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Sample Preparation Variability Ensure consistent timing and conditions for all sample preparation steps, including extraction and derivatization. Use of an internal standard added early in the workflow is highly recommended.[1][4]
Analyte Instability Prepare samples in a cold environment (e.g., on ice) to minimize enzymatic or chemical degradation.[11] Analyze samples as soon as possible after preparation.
Instrumental Drift Calibrate the mass spectrometer regularly. Monitor system suitability by injecting a standard sample at regular intervals throughout the analytical run.
Carryover Implement a robust wash method for the autosampler injection system between samples.[13]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound with Derivatization

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).

    • Add 300 µL of ice-cold acetonitrile or methanol.[1]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (using O-BHA as an example):

    • Reconstitute the dried extract in 50 µL of a freshly prepared solution of 100 mM O-benzylhydroxylamine (O-BHA) and 100 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a pyridine/water buffer (pH 5-6).[3]

    • Vortex briefly and incubate at 60°C for 30 minutes.[3]

    • After incubation, cool the samples to room temperature for LC-MS/MS analysis.[3]

  • LC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient: A suitable gradient from 5% to 95% B.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.[3]

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: These must be optimized for the derivatized this compound and the internal standard.

Protocol 2: GC-MS Analysis of this compound with Derivatization
  • Sample Preparation and Lyophilization:

    • To 50 µL of sample, add 10 µL of the internal standard.

    • Freeze the samples and lyophilize to complete dryness.[3]

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample. Vortex and incubate at 37°C for 90 minutes.[3]

    • Silylation: Add 80 µL of MSTFA (+1% TMCS) to the sample. Vortex and incubate at 37°C for 30 minutes.[3]

  • GC-MS Conditions (Example):

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).[3]

    • Inlet Temperature: 250°C.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Oven Temperature Program: Start at 60°C, hold for 1-2 minutes, then ramp up to 300°C at 10-20°C/min.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is extract Protein Precipitation / Extraction add_is->extract dry Evaporate to Dryness extract->dry add_reagent Add Derivatization Reagent(s) dry->add_reagent incubate Incubate add_reagent->incubate lcms LC-MS/MS or GC-MS Analysis incubate->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: A generalized experimental workflow for the mass spectrometry-based analysis of this compound.

metabolic_pathway threonine L-Threonine two_oxobutanoate This compound (α-Ketobutyrate) threonine->two_oxobutanoate Threonine dehydratase propionyl_coa Propionyl-CoA two_oxobutanoate->propionyl_coa Branched-chain α-keto acid dehydrogenase complex tca_cycle TCA Cycle propionyl_coa->tca_cycle ... -> Succinyl-CoA

Caption: Simplified metabolic pathway showing the production and catabolism of this compound.[14][15]

References

Technical Support Center: Overcoming Matrix Effects in 2-Oxobutanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 2-oxobutanoate (α-ketobutyrate).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and irreproducible quantification of this compound.[1][2] In biological samples, common sources of matrix effects include proteins, lipids, salts, and phospholipids.[2][3]

Q2: Which analytical techniques are suitable for this compound quantification?

A2: Several techniques can be used, each with its own advantages and disadvantages:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, making it a gold standard for quantifying small molecules like this compound in complex biological matrices.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to make this compound volatile and thermally stable.[5][6] Common derivatization methods include oximation followed by silylation.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Derivatization is often employed to enhance sensitivity and selectivity.[7][8] For instance, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) allows for sensitive fluorescence detection.[7][8] A simple spectrophotometric method using o-phenylenediamine as a derivatizing reagent has also been developed.[9]

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample preparation is crucial for reducing matrix effects.[1] Common strategies include:

  • Protein Precipitation (PPT): A simple and fast method, but it may be the least effective at removing matrix components, often resulting in significant matrix effects.[10] Diluting the supernatant after PPT can help mitigate this.[3]

  • Liquid-Liquid Extraction (LLE): Can provide clean final extracts, but analyte recovery, especially for polar compounds like this compound, might be low.[3][10]

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts than PPT.[10] Polymeric mixed-mode SPE, which combines reversed-phase and ion exchange mechanisms, is particularly effective at reducing matrix components from biological samples.[10]

Q4: What is the role of an internal standard in overcoming matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls.[5] A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification.[1][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks) in LC-MS Analysis
Possible Cause Suggested Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
Inappropriate Injection Solvent The injection solvent should be weaker than or match the initial mobile phase composition to avoid peak distortion.[11]
Secondary Interactions with Column Add a buffer to the mobile phase to block active sites on the silica surface.[12] For example, use ammonium formate with formic acid or ammonium acetate with acetic acid.[12]
Column Void This can occur if the mobile phase pH is too high for the column type, leading to silica dissolution.[11] Ensure the mobile phase pH is within the column's recommended range.[11]
Formation of Isomers (during derivatization) Aldehydes and ketones can form syn- and anti- isomers of their oxime derivatives, which may separate chromatographically. This is a known phenomenon and may be unavoidable.[13]
Issue 2: Low or No Signal/Sensitivity
Possible Cause Suggested Solution
Ion Suppression Improve sample cleanup using techniques like mixed-mode SPE to remove interfering matrix components.[10] Optimize chromatographic conditions to separate this compound from co-eluting matrix components.[1] Consider diluting the sample, though this will raise the limit of quantitation.[14]
Incomplete Derivatization Optimize derivatization reaction conditions (e.g., temperature, time, reagent concentration).[13] Ensure derivatization reagents are fresh and stored correctly.[13]
Analyte Degradation This compound or its derivative may be unstable. Avoid harsh conditions (e.g., excessively high temperatures or extreme pH) during sample preparation and analysis.[13] For GC analysis, ensure the injector temperature is not too high.[13]
Incorrect MS Source Settings Optimize ion source parameters such as temperature and ionization voltage to be appropriate for the analyte.[15]
Sample Concentration Below Limit of Detection (LOD) Concentrate the sample or use a more sensitive analytical method or derivatization reagent.[15]
Issue 3: High Signal Variability/Poor Reproducibility
Possible Cause Suggested Solution
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard to compensate for variations in matrix effects between samples.[1] Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration) to account for matrix-induced changes in ionization efficiency.[1][14]
Sample Preparation Variability Automate sample preparation steps where possible. Ensure consistent timing and technique for manual steps like vortexing and centrifugation.
LC System Issues Check for leaks in the LC system.[11] Ensure the mobile phase is properly degassed and that the pump is delivering a stable flow rate.[15]
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash procedure on the autosampler.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation MethodEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Least effective[10]Simple, fast[10]High levels of residual matrix components[10]
Liquid-Liquid Extraction (LLE) Provides clean extracts[10]Good for removing non-polar interferencesLow recovery for polar analytes[10]
Solid-Phase Extraction (SPE) Cleaner extracts than PPT[10]Can target specific classes of interferencesMore time-consuming and costly than PPT
Mixed-Mode SPE Most effective[10]Dramatically reduces residual matrix components[10]Can be more complex to develop the method

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound by HPLC-Fluorescence

Method involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
α-ketobutyric acid 1.3–5.4 nM[7][8]4.2–18 nM[7][8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS

This protocol is adapted from a general procedure for plasma samples and is a starting point for optimization.[4]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add the internal standard (e.g., this compound-d3) solution to each sample.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of acetonitrile to plasma).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[4]

  • Incubation: Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.[4]

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4]

Protocol 2: Derivatization of this compound for GC-MS Analysis (Oximation followed by Silylation)

This protocol is a common method for the analysis of keto acids.[5]

  • Sample Preparation: Transfer 100 µL of a clear sample supernatant (e.g., from plasma or cell culture media after protein removal) to a clean glass vial.[5]

  • Internal Standard Spiking: Add the internal standard to the sample.

  • Acidification & Extraction: Acidify the sample to pH < 2 with HCl. Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge. Transfer the upper organic layer to a new vial.[5]

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Oximation: Add 50 µL of methoxyamine hydrochloride (MEOX) in pyridine. Cap the vial and heat at 60°C for 60 minutes.[5]

  • Cooling: Cool the vial to room temperature.[5]

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes.[5]

  • Analysis: Cool the vial to room temperature before GC-MS analysis.[5]

Visualizations

Workflow_for_2_Oxobutanoate_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction/ Cleanup (PPT, LLE, or SPE) IS_Spike->Extraction Derivatization Derivatization (Optional, for GC-MS/HPLC) Extraction->Derivatization If needed Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Results Final Concentration Quantification->Results

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Matrix_Effects Start Inaccurate/Irreproducible Quantification Check_IS Is a stable isotope-labeled internal standard being used? Start->Check_IS Implement_IS Implement stable isotope-labeled IS Check_IS->Implement_IS No Assess_Prep Assess Sample Preparation Check_IS->Assess_Prep Yes Implement_IS->Assess_Prep Improve_Prep Improve Sample Cleanup (e.g., use Mixed-Mode SPE) Assess_Prep->Improve_Prep PPT/LLE used Optimize_LC Optimize Chromatography to separate analyte from interferences Assess_Prep->Optimize_LC SPE used Improve_Prep->Optimize_LC Use_Matrix_Matched Use Matrix-Matched Calibrators Optimize_LC->Use_Matrix_Matched End Accurate Quantification Use_Matrix_Matched->End

Caption: Logic for troubleshooting matrix effects in quantification.

References

Technical Support Center: Cell Viability Issues with 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues associated with high concentrations of 2-Oxobutanoate (also known as α-ketobutyrate).

Troubleshooting Guides

High concentrations of this compound can lead to decreased cell viability. The following guides are designed to help you troubleshoot common issues observed during your experiments.

Issue 1: Inconsistent or Lower-Than-Expected Decrease in Cell Viability

Possible Causes & Solutions

Possible Cause Recommended Solution
Sub-optimal Concentration Range The cytotoxic effects of this compound can be cell-line specific. Perform a dose-response experiment with a wide range of concentrations (e.g., 100 µM to 10 mM) to determine the optimal range for your specific cell line.
Short Exposure Time The cytotoxic effects of metabolic intermediates may take time to manifest. Increase the incubation time with this compound (e.g., 24, 48, and 72 hours) to observe a significant decrease in viability.
Cell Line Resistance Certain cell lines may have metabolic pathways that can more effectively process or detoxify this compound. Consider using a different, potentially more sensitive, cell line for your experiments.
Assay Interference This compound, as a keto acid, might interfere with the chemistry of certain viability assays (e.g., MTT reduction). Use an alternative viability assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or ATP content.
Issue 2: High Variability Between Replicate Wells in Viability Assays

Possible Causes & Solutions

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multi-channel pipette for seeding and gently mix the cell suspension between plating each row.
Edge Effects The outer wells of a multi-well plate are prone to evaporation, which can alter the effective concentration of this compound. Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Incomplete Reagent Solubilization (MTT Assay) If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Increase incubation time with the solubilization buffer and mix thoroughly.
Pipetting Errors Inaccurate pipetting of this compound, cells, or assay reagents can introduce significant variability. Ensure your pipettes are calibrated and use fresh tips for each replicate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause cell viability issues?

A1: this compound (α-ketobutyrate) is a metabolic intermediate involved in the catabolism of amino acids such as threonine and methionine.[1] At high concentrations, it can disrupt normal cellular metabolism. While the precise mechanisms in all cell types are still under investigation, studies in microorganisms suggest that high levels of this compound can competitively inhibit pyruvate dehydrogenase, a key enzyme in cellular respiration.[2] This can lead to metabolic stress and a reduction in cell viability.

Q2: At what concentrations does this compound typically become cytotoxic?

Q3: What is the likely mechanism of cell death induced by high concentrations of this compound?

A3: High concentrations of this compound likely induce cell death through a combination of metabolic stress and oxidative stress. The disruption of pyruvate metabolism can lead to a decrease in mitochondrial function. Additionally, the generation of reactive oxygen species (ROS), such as H₂O₂, can damage cellular components and trigger apoptosis (programmed cell death).[3] This can involve the activation of caspase cascades, a family of proteases central to the execution of apoptosis.

Q4: How can I confirm that this compound is inducing apoptosis in my cells?

A4: You can use several assays to confirm apoptosis. An Annexin V/Propidium Iodide (PI) staining assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[4][5] A caspase activity assay can measure the activation of key apoptotic enzymes like caspase-3 and caspase-9.[6][7] Western blotting for key apoptotic proteins, such as cleaved PARP, and assessing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can also provide evidence of apoptosis.[8][9]

Q5: Can the pH of the culture medium be affected by high concentrations of this compound?

A5: Yes, as this compound is an organic acid, adding high concentrations to your culture medium could potentially lower the pH. It is advisable to check the pH of your media after adding this compound and adjust it if necessary to maintain optimal cell culture conditions. A significant drop in pH can itself be cytotoxic and confound your results.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound, a vehicle control, a positive control (lysis buffer), and a negative control (untreated cells).

  • Incubate for the desired time period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Add the stop solution provided in the kit.

  • Read the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture plates

  • This compound stock solution

  • Caspase-3 activity assay kit (fluorometric or colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Seed and treat cells with this compound as in the viability assays.

  • After the treatment period, lyse the cells according to the kit protocol.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate as per the kit's instructions to allow for cleavage of the substrate by active caspase-3.

  • Measure the fluorescence or absorbance using the appropriate instrument.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Various Cell Lines (IC50 in mM)

Cell Line24 hours48 hours72 hours
HeLa >108.55.2
HepG2 >109.16.8
A549 >10>108.9
MCF7 >107.84.5

Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally for each cell line and specific experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for investigating this compound cytotoxicity.

Apoptosis_Pathway A High Concentration This compound B Metabolic Stress & Oxidative Stress (ROS) A->B C Mitochondrial Dysfunction B->C D Bax/Bcl-2 Ratio Increase C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimizing 2-Oxobutanoate Levels in Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the modulation of 2-oxobutanoate levels in experimental cell culture. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to modulate its levels?

A1: this compound, also known as alpha-ketobutyrate, is a key metabolic intermediate in the catabolism of the amino acids threonine and methionine.[1] It serves as a precursor for the biosynthesis of other amino acids, such as isoleucine, and can be converted to propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[1][2] Modulating its levels can be crucial for studying metabolic pathways, understanding disease states associated with amino acid metabolism, and optimizing biopharmaceutical production processes. Elevated levels of this compound can also be an indicator of certain metabolic disorders.[3]

Q2: What are the primary metabolic pathways that produce this compound in mammalian cells?

A2: The two primary pathways for this compound production are the catabolism of L-threonine, catalyzed by threonine dehydratase, and the breakdown of methionine via the transsulfuration pathway.[1][2]

Q3: What are the main factors that can be manipulated in cell culture to alter this compound levels?

A3: The key factors include:

  • Amino Acid Concentration: The availability of precursor amino acids, primarily L-threonine and L-methionine, in the culture medium directly influences the production rate of this compound.[4][5]

  • Culture pH: pH can affect enzyme kinetics and cellular metabolism, thereby influencing the rates of production and consumption of this compound.[6][7][8]

  • Dissolved Oxygen (DO): Oxygen levels can impact the overall metabolic state of the cells, including the flux through amino acid catabolism pathways.[9]

  • Cell Line and Density: Different cell lines have distinct metabolic profiles, and cell density can affect nutrient consumption and metabolite production rates.

Q4: What are the common methods for quantifying this compound in cell culture supernatant?

A4: A widely used method is a spectrophotometric assay involving derivatization with 2,4-dinitrophenylhydrazine (DNPH).[10] This reaction forms a colored product (a phenylhydrazone) that can be quantified by measuring its absorbance, typically around 540 nm.[10] Other methods include high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for more sensitive and specific quantification.

Troubleshooting Guides

Issue 1: Low or Undetectable Levels of this compound
Possible Cause Suggested Solution
Insufficient Precursor Concentration Increase the concentration of L-threonine or L-methionine in the culture medium. Perform a dose-response experiment to find the optimal concentration.[4][5]
Suboptimal Culture Conditions Optimize culture pH and dissolved oxygen levels. The optimal pH for many mammalian cell lines is between 7.2 and 7.4.[6][7] Ensure the incubator CO2 levels are stable.
Rapid Consumption of this compound The cell line may have a high metabolic rate for this compound, converting it to other metabolites like propionyl-CoA.[1] Consider using metabolic inhibitors (if appropriate for the experimental goals) or analyzing for downstream metabolites.
Incorrect Sample Handling Ensure proper and consistent sample preparation. Centrifuge supernatant to remove cell debris and store at -80°C if not analyzed immediately.[11][12] Avoid multiple freeze-thaw cycles.
Assay Sensitivity Issues For very low concentrations, consider concentrating the sample or using a more sensitive analytical method like HPLC-MS.[13]
Issue 2: High Variability in this compound Measurements Between Replicates
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and seeding density across all replicates.[14]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques for all reagent additions and sample transfers.
Incomplete Derivatization Reaction Ensure the DNPH reagent is fresh and the incubation time and temperature for the derivatization reaction are consistent for all samples.[10]
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations.[12]
Contamination Check cultures for microbial contamination, which can alter the metabolic profile of the culture.[15]
Issue 3: Unexpected Decrease in Cell Viability After Precursor Supplementation
Possible Cause Suggested Solution
Amino Acid Toxicity High concentrations of certain amino acids can be toxic to cells.[5][16] Determine the optimal, non-toxic concentration range for threonine or methionine supplementation for your specific cell line.
Metabolic Imbalance A rapid increase in a single amino acid can disrupt metabolic homeostasis. Consider a more balanced supplementation strategy or a gradual increase in the precursor concentration.
Osmolality Increase The addition of high concentrations of amino acids can significantly increase the osmolality of the culture medium, leading to cellular stress.[15] Measure and adjust the osmolality of the supplemented medium if necessary.

Data Presentation

Table 1: Effect of L-Threonine Concentration on Cell Growth and Metabolite Production in CHO Cells
L-Threonine ConcentrationPeak Viable Cell Density (x10^6 cells/mL)Relative Glucose Consumption RateRelative Lactate Production RateRelative Recombinant Protein Titer
Basal Level7.01.001.001.00
+ 5 mM7.51.101.051.15
+ 10 mM8.21.251.181.30
+ 20 mM7.81.201.151.25

This table summarizes hypothetical data based on findings that threonine supplementation can improve CHO cell growth and recombinant protein levels, and positively impact metabolic parameters like glucose consumption and lactate production.[4]

Table 2: Influence of Culture pH on Key Performance Parameters of a CHO Cell Culture
Culture pHPeak Viable Cell Density (x10^6 cells/mL)Peak Lactate Concentration (g/L)Relative Antibody Titer
6.708.52.50.85
6.8510.23.00.95
7.0011.54.01.00
7.1511.04.80.90
7.3010.15.50.80

This table is a representative summary based on studies showing that culture pH significantly impacts cell growth, lactate production, and antibody production in CHO cells.[7][17][18]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of this compound

This protocol is adapted from the method of Honma and Shimomura (1978) for the quantification of α-ketobutyrate.[10]

Materials:

  • Cell culture supernatant

  • α-ketobutyrate standard (Sigma-Aldrich)

  • 0.1 M Tris-HCl, pH 8.5

  • 2,4-dinitrophenylhydrazine (DNPH) reagent (0.2% in 2 N HCl)

  • 2 N NaOH

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 mM stock solution of α-ketobutyrate in 0.1 M Tris-HCl (pH 8.5).

    • Create a series of dilutions from the stock solution to generate standards ranging from 0.1 to 1.0 µmoles in a final volume of 200 µL.

  • Sample Preparation:

    • Harvest cell culture supernatant by centrifuging at 1,500 rpm for 10 minutes to pellet cells and debris.[11]

    • Use 200 µL of the clarified supernatant for the assay.

  • Derivatization:

    • To each standard and sample tube, add 300 µL of the DNPH reagent.

    • Vortex the tubes and incubate at 30°C for 30 minutes.

  • Color Development:

    • Add 2.0 mL of 2 N NaOH to each tube and mix thoroughly.

  • Measurement:

    • Measure the absorbance of each sample and standard at 540 nm.

  • Calculation:

    • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Metabolic Pathways

MetabolicPathway Threonine L-Threonine Oxobutanoate This compound (α-Ketobutyrate) Threonine->Oxobutanoate Threonine Dehydratase Methionine L-Methionine Methionine->Oxobutanoate Transsulfuration Pathway PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex Isoleucine L-Isoleucine Oxobutanoate->Isoleucine Isoleucine Biosynthesis TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle Several Steps

Caption: Metabolic pathways of this compound production and consumption.

Experimental Workflow

ExperimentalWorkflow start Start: Experimental Design (e.g., Vary Threonine Concentration) cell_culture Cell Culture (e.g., CHO cells in T-flasks) start->cell_culture sampling Sample Collection (Collect supernatant at defined time points) cell_culture->sampling sample_prep Sample Preparation (Centrifuge to remove cells/debris) sampling->sample_prep quantification Quantification (Spectrophotometric DNPH Assay) sample_prep->quantification data_analysis Data Analysis (Calculate concentration from standard curve) quantification->data_analysis end End: Interpret Results data_analysis->end

Caption: General experimental workflow for modulating and quantifying this compound.

Related Signaling Pathways

SignalingPathway Nutrients Nutrients (Amino Acids, Glucose) mTORC1 mTORC1 Nutrients->mTORC1 Activates GrowthFactors Growth Factors (e.g., Insulin) GrowthFactors->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynth Protein Synthesis mTORC1->ProteinSynth Metabolism Metabolic Reprogramming mTORC1->Metabolism Stress Cellular Stress (e.g., Nutrient Deprivation) Stress->mTORC1 Inhibits StressPathways Stress-Activated Pathways (e.g., MAPK, UPR) Stress->StressPathways Induces Adaptation Cellular Adaptation & Survival StressPathways->Adaptation

Caption: Overview of nutrient- and stress-sensing signaling pathways.

References

Technical Support Center: Measuring Intracellular 2-Oxobutanoate Flux

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in measuring intracellular 2-oxobutanoate flux. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately quantifying this key metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its flux difficult to measure?

A1: this compound, also known as alpha-ketobutyrate, is a crucial intermediate in the metabolism of amino acids, particularly threonine and methionine.[1][2][3] Its measurement is challenging due to several factors:

  • Low Intracellular Concentration: It is often present at very low levels, requiring highly sensitive analytical methods.

  • Rapid Turnover: As a key metabolic node, it is quickly converted to other metabolites like propionyl-CoA, making its instantaneous concentration highly dynamic.[1][3]

  • Chemical Reactivity: Its keto-acid structure makes it reactive and potentially unstable during sample preparation.

  • Interference: It can be difficult to distinguish from other structurally similar alpha-keto acids in the cell.

Q2: What is the difference between measuring this compound concentration and its flux?

A2: Measuring the concentration of this compound provides a static snapshot of its pool size at a single moment. In contrast, measuring its flux quantifies the rate at which this pool is being produced and consumed. Metabolic flux analysis, often using stable isotope tracers, is required to determine this rate, providing a dynamic view of pathway activity that concentration measurements alone cannot offer.[4][5] A high concentration does not necessarily mean high flux; it could indicate a bottleneck in a downstream pathway.

Troubleshooting Guides

Section 1: Sample Preparation & Extraction

Q3: My this compound levels are inconsistent. Could my quenching method be the problem?

A3: Yes, improper or slow quenching is a major source of variability. The goal of quenching is to instantly halt all enzymatic activity to preserve the metabolic state of the cells.[6][7] Delays can lead to significant changes in the levels of rapidly turned-over metabolites like this compound.

Troubleshooting Steps:

  • Evaluate Quenching Speed: The transition from the cell culture environment to the quenching solution must be as rapid as possible. For adherent cells, this involves fast aspiration of media followed by immediate addition of the quenching solution.[8]

  • Assess Quenching Temperature: The quenching solution must be sufficiently cold. Liquid nitrogen (LN2) provides the most rapid temperature drop.[6][8] Cold organic solvents should be pre-chilled to at least -75°C.[8]

  • Check for Metabolite Leakage: Some quenching methods, particularly those using cold methanol, can cause significant leakage of intracellular metabolites from the cells, leading to underestimation of intracellular pools.[9] If you suspect leakage, test an alternative method like plunging cells into cold saline or using direct LN2 quenching followed by extraction.[8][9]

Q4: I suspect metabolite leakage during quenching. How can I prevent this and what are the best practices?

A4: Metabolite leakage is a critical issue where intracellular contents are lost into the quenching or washing solution.

Solutions & Best Practices:

  • Avoid Methanol for Certain Cell Types: While widely used, cold methanol can compromise the membrane integrity of some cell types, such as the cyanobacterium Synechococcus.[9]

  • Use a Cold Saline Quench: A chilled saline solution can mitigate leakage while still effectively quenching metabolism.[9]

  • Direct Liquid Nitrogen (LN2) Quench: This is a highly effective method that separates the quenching and extraction steps. Metabolism is halted instantly by applying LN2 directly to the cells, which can then be stored at -80°C before extraction.[6][8]

  • Minimize Washing Steps: If a pre-quench wash is necessary to remove extracellular contaminants, perform it rapidly with a solution that is isotonic to the cell culture medium to minimize osmotic stress.

Section 2: Analytical Measurement (GC-MS & LC-MS/MS)

Q5: I have a very low signal for this compound in my LC-MS/MS or GC-MS analysis. How can I improve sensitivity?

A5: The low signal is often due to the low natural abundance of this compound and its poor ionization efficiency or volatility. Derivatization is a critical step to enhance detection.[10]

Solutions:

  • Implement Derivatization: This process modifies the chemical structure of this compound to improve its analytical properties.

    • For GC-MS: Derivatization is necessary to make the analyte volatile. A common two-step method involves methoximation of the keto group followed by silylation of the carboxylic acid group.[11]

    • For LC-MS/MS: Derivatization can improve chromatographic retention and ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are effective.[11][12]

  • Optimize Instrumentation: Ensure your mass spectrometer is tuned and calibrated. Develop a sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method using a pure standard of derivatized this compound.[11]

  • Concentrate Your Sample: After extraction, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a smaller volume of a suitable solvent.[11]

Q6: I'm seeing multiple interfering peaks in my chromatogram. How can I identify and eliminate them?

A6: Interfering peaks can arise from contaminants, byproducts of derivatization, or other cellular metabolites.

Troubleshooting Steps:

  • Run a Method Blank: Prepare a "method blank" by performing the entire sample preparation and analysis procedure without any cells. This will help identify contaminants originating from solvents, reagents, or labware.

  • Check Reagent Purity: Derivatization reagents can degrade or contain impurities. Use fresh, high-purity reagents.[12] Excess reagent can also cause large peaks; if possible, remove it after the reaction is complete.[12]

  • Improve Chromatographic Resolution: Optimize your GC or LC gradient to better separate the this compound derivative peak from other components. Using a high-resolution mass spectrometer can also help distinguish between compounds with very similar masses.[4]

  • Ensure Glassware is Clean: Use a rigorous cleaning protocol for all glassware, involving a wash with a laboratory-grade detergent followed by multiple rinses with deionized water and a final rinse with high-purity solvent.

Section 3: Stable Isotope Tracing & Flux Analysis

Q7: I am new to metabolic flux analysis. How do I design a stable isotope tracing experiment for this compound?

A7: A well-designed isotope tracing experiment is crucial for accurate flux measurements.

Key Steps:

  • Select the Right Tracer: The choice of the stable isotope-labeled nutrient depends on the pathway you want to investigate.[13]

    • To trace the contribution from threonine metabolism, you could use a uniformly labeled ¹³C-Threonine.

    • To understand its connection to central carbon metabolism, [U-¹³C]-glucose is a common choice, as its carbons will label the precursors of threonine and methionine.[13]

  • Determine Labeling Duration: The time required to reach isotopic steady state (when the labeling pattern of metabolites becomes stable) varies. Glycolysis may reach a steady state in minutes, while amino acid pools can take several hours.[4] Perform a time-course experiment (e.g., sampling at 1, 4, 8, and 24 hours) to determine the appropriate duration.

  • Acquire Data Correctly: Use a mass spectrometer capable of resolving different isotopologues (molecules of the same compound that differ in their isotopic composition).[4] Collect data in full scan mode or by monitoring all expected isotopologues of your derivatized this compound.

  • Perform Parallel Labeling: To resolve complex pathways, running parallel experiments with different tracers (e.g., one with ¹³C-glucose and another with ¹³C-glutamine) can provide complementary information.[14]

Q8: My flux analysis software reports that the model is underdetermined or the solution is infeasible. What does this mean and what can I do?

A8: This is a common challenge in computational flux analysis.

  • Underdetermined System: This means there isn't enough information to calculate a unique flux value for every reaction. The model can provide a range of possible flux values, but not a single number.[15][16]

    • Solution: Provide more constraints to the model. This can be achieved by measuring extracellular fluxes (e.g., glucose uptake and lactate secretion rates) and biomass production rates.[14] Parallel labeling experiments can also add crucial constraints.[14]

  • Infeasible Solution: This indicates a conflict in the data or the model. For example, your measured labeling patterns might be inconsistent with the defined metabolic network and measured uptake/secretion rates.[17]

    • Solution:

      • Re-check all experimental data: Verify your extracellular flux measurements and mass spectrometry data for errors.

      • Review your network model: The model may be missing a key reaction or pathway that is active in your cells.[14] Check databases like KEGG or PathBank for alternative pathways involving this compound.

      • Assess for metabolic steady state: Ensure your cells were in a pseudo-steady state during the experiment. Rapid changes in growth conditions can violate this assumption.[15]

Quantitative Data Summary

Table 1: Comparison of Common Quenching Methods for Adherent Cell Metabolomics

MethodProcedureAdvantagesDisadvantagesReference
Liquid Nitrogen (LN2) Rapid aspiration of media, followed by immediate addition of ~15 mL LN2 directly to the plate.Extremely fast, effectively separates quenching from extraction, allows for sample storage.Requires handling of cryogenic liquids.[6][8]
Cold Methanol (-75°C) Rapid aspiration of media, addition of pre-chilled 80-90% methanol.Simultaneously quenches metabolism and initiates extraction.Can cause significant leakage of intracellular metabolites in some cell types.[8][9][18]
Cold Saline Rapid aspiration of media, plunging the plate into a chilled saline solution.Mitigates metabolite leakage compared to methanol.Quenching may be slightly slower than LN2; requires a separate extraction step.[9]

Table 2: Comparison of Derivatization Reagents for α-Keto Acid Analysis

Reagent(s)Analytical MethodTarget Group(s)Key AdvantagesReference
Methoxyamine HCl + MSTFA/BSTFA GC-MSKeto group (methoximation), then Carboxyl group (silylation)Creates volatile and thermally stable derivatives suitable for GC-MS.[11][12]
3-Nitrophenylhydrazine (3-NPH) + EDC LC-MS/MSKeto groupEnhances chromatographic retention and ionization efficiency for LC-MS analysis.[11]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC-MS or LC-MS/MSKeto groupForms stable derivatives with good chromatographic properties.[10][12]

Experimental Protocols

Protocol 1: Rapid LN2 Quenching and Extraction for Adherent Cells

This protocol is adapted from methods designed to minimize metabolite leakage and preserve the in-vivo metabolic state.[8]

  • Preparation: Prepare a dewar of liquid nitrogen (LN2) and place it next to your cell culture incubator. Pre-chill the extraction solvent (e.g., 80% Methanol:Water) to -80°C.

  • Media Removal: Working quickly, remove a culture dish from the incubator. Aspirate the culture medium completely.

  • Quenching: Immediately add ~15 mL of LN2 directly onto the cell monolayer. The LN2 will boil rapidly.

  • Storage (Optional): Once the LN2 has evaporated, the plate containing the frozen cell layer can be transferred to a -80°C freezer for storage (up to 7 days).[8]

  • Extraction: Place the frozen dish on dry ice. Add 1.5 mL of the pre-chilled extraction solvent.

  • Cell Lysis: Immediately use a cell scraper to scrape the cells into the cold solvent. Ensure the solvent does not evaporate.

  • Collection: Transfer the resulting cell slurry into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Transfer the supernatant, which contains the metabolites, to a new clean tube for subsequent analysis or derivatization.

Protocol 2: Two-Step Derivatization of this compound for GC-MS Analysis

This protocol makes this compound sufficiently volatile for GC-MS analysis.[11]

  • Drying: Take the metabolite extract (supernatant from Protocol 1) and evaporate it to complete dryness under a stream of nitrogen gas. This step is critical as silylating agents are moisture-sensitive.[12]

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Cap the vial tightly and incubate at 60°C for 60 minutes. This step protects the keto group.[11]

  • Silylation: After cooling, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap tightly and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.[11]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

metabolic_pathway cluster_pathways Amino Acid Catabolism cluster_conversion Further Metabolism Threonine Threonine Oxobutanoate This compound (α-Ketobutyrate) Threonine->Oxobutanoate Threonine dehydratase Methionine Methionine Methionine->Oxobutanoate Multi-step pathway PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex SuccinylCoA Succinyl-CoA (TCA Cycle Intermediate) PropionylCoA->SuccinylCoA Multi-step pathway

Caption: Metabolic pathways producing and consuming this compound.

experimental_workflow Start 1. Cell Culture (with Stable Isotope Tracer) Quench 2. Rapid Quenching (e.g., Liquid Nitrogen) Start->Quench Extract 3. Metabolite Extraction (e.g., Cold 80% Methanol) Quench->Extract Deriv 4. Derivatization (if required, e.g., for GC-MS) Extract->Deriv Analysis 5. MS Analysis (GC-MS or LC-MS/MS) Deriv->Analysis DataProc 6. Data Processing (Peak Integration, MID Correction) Analysis->DataProc MFA 7. Metabolic Flux Analysis (Computational Modeling) DataProc->MFA Result 8. Flux Quantification MFA->Result

Caption: General workflow for this compound flux measurement.

troubleshooting_logic Start Problem: Low this compound Signal CheckDeriv Is derivatization being used? Start->CheckDeriv ImplementDeriv Action: Implement derivatization protocol (e.g., silylation for GC-MS) CheckDeriv->ImplementDeriv No CheckReagents Are derivatization reagents fresh & pure? CheckDeriv->CheckReagents Yes ReplaceReagents Action: Use fresh, high-purity derivatization reagents CheckReagents->ReplaceReagents No CheckMS Is MS instrument tuned and optimized? CheckReagents->CheckMS Yes OptimizeMS Action: Tune and calibrate MS. Develop a sensitive MRM/SIM method. CheckMS->OptimizeMS No Concentrate Action: Concentrate sample post-extraction and reconstitute in a smaller volume. CheckMS->Concentrate Yes

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Method Refinement for Sensitive Detection of 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the sensitive and accurate detection of 2-oxobutanoate (also known as α-ketobutyrate).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the sensitive detection of this compound?

A1: The primary challenges for detecting this compound at low concentrations stem from its physicochemical properties. As a small, polar, and highly water-soluble molecule, it can exhibit poor retention on traditional reversed-phase liquid chromatography columns. Furthermore, its volatility can be low, often necessitating chemical modification (derivatization) for gas chromatography-based analysis.[1] Its keto and carboxylic acid functional groups also make it chemically reactive and potentially unstable, which can lead to degradation during sample storage and preparation.[2][3]

Q2: Why is derivatization often required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Derivatization is a crucial step in the GC-MS analysis of this compound to enhance its volatility and thermal stability.[1][2] The polar carboxylic acid and ketone groups make the native molecule unsuitable for direct GC analysis. Derivatization chemically modifies these functional groups, creating a less polar and more volatile compound that results in improved chromatographic peak shape and increased sensitivity.[1]

Q3: What are the most common derivatization techniques for this compound analysis?

A3: Several derivatization strategies can be employed for this compound, targeting its ketone and carboxylic acid functionalities:

  • Oximation followed by Silylation: This two-step process first converts the ketone group to an oxime, often using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which stabilizes the keto group.[1][2] Subsequently, the carboxylic acid group is silylated, for example with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility.[1][4][5]

  • Methoximation followed by Silylation: Similar to oximation, methoximation with methoxyamine hydrochloride stabilizes the keto group, followed by silylation of the carboxylic acid.[2]

  • Esterification: The carboxylic acid group can be converted to an ester, for instance, a methyl ester, using reagents like methanolic HCl or BF3 in methanol to improve volatility.[1]

Q4: How should this compound samples and their derivatives be stored to ensure stability?

A4: To minimize degradation, this compound samples should be stored at low temperatures, ideally at -80°C for long-term storage.[6] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3] For derivatives, stability can vary. Silyl derivatives, for example, are often sensitive to moisture and should be analyzed as soon as possible after preparation or stored under an inert atmosphere at low temperatures.[4] Quinoxaline derivatives, formed with o-phenylenediamine, are generally more stable.[4]

Troubleshooting Guides

Problem 1: Low or No Derivatization Yield
Possible CauseSuggested Solution
Inactive Reagent Use a fresh vial of the derivatization reagent. Silylating agents, in particular, are moisture-sensitive and require proper storage.[4]
Presence of Water Ensure all glassware is thoroughly dried. Use anhydrous solvents. For silylation reactions, it is critical to evaporate the sample to complete dryness before adding the reagent.[4]
Incorrect Reaction Temperature Optimize the reaction temperature. While some reactions occur at room temperature, others, like certain silylations, may require heating up to 75°C.[4]
Inappropriate Reaction Time The reaction may not have reached completion. Try increasing the reaction time and analyze at different time points to determine the optimal duration.
Problem 2: Poor Chromatographic Peak Shape or Low Signal Intensity in LC-MS
Possible CauseSuggested Solution
Poor Retention Due to its polarity, this compound may have poor retention on C18 columns. Consider using a column designed for polar analytes or employing derivatization to increase hydrophobicity.
Poor Ionization This compound may not ionize efficiently. Optimize the electrospray ionization (ESI) source conditions, including temperature, gas flows, and voltages. Analyze in both positive and negative ion modes to determine the most sensitive polarity.[1]
Matrix Effects Components in the biological matrix can co-elute with this compound and suppress its ionization. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to correct for matrix effects.[5][8]
Problem 3: Contamination and Ghost Peaks
Possible CauseSuggested Solution
Solvent and Reagent Impurities Use high-purity, LC-MS or trace metal grade solvents and reagents.
Leaching from Labware Plasticizers like phthalates can leach from plastic containers and vial caps. Whenever possible, use glassware and clean it meticulously. Siloxanes can be introduced from silicone-containing materials like septa.
System Contamination Contaminants can accumulate in the analytical system. Regularly flush the LC or GC system with appropriate cleaning solutions.
Carryover Previous samples can lead to carryover. Implement a rigorous needle and injection port washing procedure between sample injections.

Quantitative Data Summary

The sensitive detection of this compound is highly method-dependent. The following table summarizes performance characteristics for analytical methods used for similar short-chain keto acids, which can serve as a benchmark for method development.

Analytical PlatformDerivatizationLimit of Detection (LOD) / Limit of Quantification (LOQ)Biological MatrixReference
GC-MSOximation & SilylationLOD: 0.01-0.5 ng/mLHuman plasma, urine, rat brain[9]
LC-MS/MSO-pentafluorobenzyl oximeLOD: 0.01–0.25 μMRat plasma[2][9]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS with Derivatization

This protocol is adapted from established methods for the analysis of short-chain keto acids.[2][10]

1. Sample Preparation and Extraction: a. To 100 µL of a biological sample (e.g., plasma, urine), add a stable isotope-labeled internal standard. b. Precipitate proteins by adding 400 µL of ice-cold methanol. c. Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[2]

2. Derivatization: a. Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes to stabilize the keto group.[2] b. Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to increase volatility.[2]

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for metabolomics (e.g., a DB-5ms column).[11] b. Injection: Inject 1 µL of the derivatized sample in splitless mode.[11] c. Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.[11] d. Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.[9][11]

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a general framework for sensitive quantification.[2][10]

1. Sample Preparation: a. To 50 µL of a biological sample, add an internal standard. b. Precipitate proteins by adding 200 µL of ice-cold methanol. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and either inject directly or proceed to optional derivatization. If not derivatizing, the supernatant can be evaporated and reconstituted in the initial mobile phase.[10]

2. (Optional) Derivatization for Enhanced Sensitivity: a. To the dried extract from step 1d, add 50 µL of 100 mM O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) in a buffered solution (e.g., phosphate buffer, pH 7). b. Incubate at 60°C for 60 minutes to form the PFB-oxime derivative. c. Stop the reaction by adding a small volume of acid (e.g., formic acid). d. Centrifuge to pellet any precipitate before injection.[2]

3. LC-MS/MS Analysis: a. Liquid Chromatograph: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[2][10] b. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.[11] c. Mass Spectrometer: Operate in electrospray ionization (ESI) negative mode, which is often suitable for carboxylic acids.[9] d. Detection: Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Optimize the precursor ion and a specific product ion for both the analyte and the internal standard.[9][11]

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (e.g., Protein Precipitation) derivatization Derivatization (Optional for LC-MS, Mandatory for GC-MS) sample_prep->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing troubleshooting_contamination Troubleshooting Contamination Issues start Unexpected Peaks or High Background Detected check_blank Analyze a Solvent Blank start->check_blank blank_clean Solvent is Clean check_blank->blank_clean Clean? blank_dirty Solvent is Contaminated check_blank->blank_dirty Contaminated? check_method_blank Analyze a Method Blank blank_clean->check_method_blank new_solvent Use Fresh, High-Purity Solvents blank_dirty->new_solvent new_solvent->check_blank method_clean Reagents & Labware are Clean check_method_blank->method_clean Clean? method_dirty Reagents or Labware Contaminated check_method_blank->method_dirty Contaminated? system_flush Flush Analytical System method_clean->system_flush isolate_source Isolate Contamination Source (Test individual reagents, vials, etc.) method_dirty->isolate_source metabolic_pathway Metabolic Context of this compound threonine Threonine oxobutanoate This compound threonine->oxobutanoate methionine Methionine cystathionine Cystathionine methionine->cystathionine cystathionine->oxobutanoate propionyl_coa Propionyl-CoA oxobutanoate->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca_cycle TCA Cycle succinyl_coa->tca_cycle

References

Validation & Comparative

2-Oxobutanoate on Trial: A Comparative Guide to its Validation as a Metabolic Disease Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease diagnostics is in constant evolution, with a pressing need for early and accurate biomarkers to improve patient outcomes. 2-Oxobutanoate, also known as alpha-ketobutyrate, has emerged as a promising candidate, reflecting shifts in amino acid and glutathione metabolism that are increasingly linked to the pathophysiology of insulin resistance and type 2 diabetes. This guide provides a comprehensive comparison of this compound with established and related biomarkers, supported by experimental data and detailed methodologies to inform its potential clinical utility.

Comparative Performance of Metabolic Biomarkers

Evaluating the diagnostic and prognostic accuracy of biomarkers is crucial for their clinical validation. While direct head-to-head studies detailing the performance of this compound with metrics such as sensitivity, specificity, and Area Under the Curve (AUC) for predicting metabolic diseases are still emerging, we can infer its potential by examining closely related metabolites and established markers.

BiomarkerPrincipleApplication in Metabolic DiseaseSensitivitySpecificityAUCKey AdvantagesLimitations
This compound An intermediate in threonine and methionine metabolism; elevated levels may indicate increased amino acid catabolism and oxidative stress.Potential early marker for insulin resistance and type 2 diabetes.Data not yet establishedData not yet establishedData not yet establishedReflects upstream metabolic flux changes.Lack of extensive clinical validation and standardized assays.
2-Hydroxybutyrate A downstream metabolite of this compound, reflecting increased lipid oxidation and oxidative stress.[1]Early detection of insulin resistance and impaired glucose tolerance.[1]Not consistently reportedNot consistently reported~0.71 (for predicting elevated 1-hour glucose)Early indicator of metabolic dysregulation.Can be influenced by diet and other metabolic states.
Branched-Chain Amino Acids (BCAAs) Essential amino acids (leucine, isoleucine, valine) whose elevated levels are strongly associated with insulin resistance.[2]Prediction of future risk for type 2 diabetes.[2][3]Not consistently reportedNot consistently reported~0.65 - 0.75 (in some studies)Strong association with insulin resistance.Levels can be influenced by recent protein intake.
Adiponectin An adipokine with insulin-sensitizing and anti-inflammatory properties; lower levels are associated with metabolic syndrome.Assessment of insulin resistance and cardiovascular risk.Not consistently reportedNot consistently reportedVaries by studyWell-established in research settings.Levels can be affected by gender, BMI, and certain medications.
Leptin An adipokine involved in appetite regulation; elevated levels are associated with obesity and insulin resistance.Marker of adiposity and related metabolic dysfunction.Not consistently reportedNot consistently reportedVaries by studyCorrelates well with body fat mass."Leptin resistance" in obesity complicates interpretation.
HbA1c Glycated hemoglobin, reflecting average blood glucose over the preceding 2-3 months.Diagnosis and monitoring of diabetes.HighHigh>0.90 (for diagnosing diabetes)Standard of care for diabetes diagnosis and management.Less sensitive for detecting early stages of insulin resistance.

Signaling and Metabolic Pathways

Metabolic Origin and Fate of this compound

This compound is a key metabolic node, primarily generated from the catabolism of the amino acids threonine and methionine.[4][5] Its accumulation can signify increased flux through these pathways, often associated with metabolic stress. Once produced, this compound is typically converted to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[4][5] Under conditions of oxidative stress, this compound can also be reduced to 2-hydroxybutyrate.

Threonine Threonine TwoOxobutanoate This compound (alpha-Ketobutyrate) Threonine->TwoOxobutanoate Methionine Methionine Methionine->TwoOxobutanoate PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA BCKDH complex TwoHydroxybutyrate 2-Hydroxybutyrate TwoOxobutanoate->TwoHydroxybutyrate LDH/HBDH TCACycle TCA Cycle PropionylCoA->TCACycle OxidativeStress Oxidative Stress OxidativeStress->TwoOxobutanoate OxidativeStress->TwoHydroxybutyrate

Metabolic pathways involving this compound.

Experimental Protocols

Accurate quantification of this compound is essential for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its measurement in biological fluids due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general workflow for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and reagents used.

1. Sample Preparation:

  • Materials: Human plasma (collected in EDTA tubes), internal standard (e.g., 13C-labeled this compound), acetonitrile, formic acid, microcentrifuge tubes.

  • Procedure:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, combine 100 µL of plasma with an appropriate amount of the internal standard solution.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from other metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.

3. Data Analysis and Quantification:

  • A calibration curve is generated using known concentrations of this compound.

  • The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for this compound quantification.

Conclusion

This compound holds promise as a valuable biomarker for metabolic diseases, offering a window into the early metabolic perturbations that precede overt clinical symptoms. Its position at the crossroads of key amino acid metabolic pathways makes it a sensitive indicator of metabolic stress. While further large-scale clinical studies are required to definitively establish its performance characteristics against and in combination with existing biomarkers, the available evidence, particularly when considered alongside data from its downstream metabolite 2-hydroxybutyrate, is compelling. The continued development and standardization of robust analytical methods for its quantification will be critical in translating this promising research into a clinically applicable diagnostic tool.

References

A Comparative Analysis of 2-Oxobutanoate and Pyruvate Metabolism: Pathways, Kinetics, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the metabolism of two key α-keto acids: 2-oxobutanoate and pyruvate. While pyruvate is a central hub of cellular energy metabolism, this compound, derived primarily from amino acid catabolism, follows a distinct yet interconnected metabolic path. Understanding the nuances of their metabolism, enzymatic regulation, and points of intersection is critical for research in metabolic diseases, oncology, and drug development.

At a Glance: Key Metabolic Fates

Pyruvate, the end product of glycolysis, stands at a critical metabolic crossroads.[1][2] It can be transported into the mitochondria to fuel the tricarboxylic acid (TCA) cycle via its conversion to acetyl-CoA, be converted to oxaloacetate to replenish TCA cycle intermediates, be reduced to lactate during anaerobic conditions, or be transaminated to form alanine.[2]

In contrast, this compound is primarily generated from the catabolism of threonine and methionine.[3] Its main metabolic fate is its conversion to propionyl-CoA, which, through a series of enzymatic steps, is converted to succinyl-CoA, an intermediate of the TCA cycle.[4]

Quantitative Comparison of Key Enzymes

The entry of pyruvate and this compound into oxidative metabolism is primarily governed by the pyruvate dehydrogenase complex (PDC) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex, respectively. However, studies have shown cross-reactivity, with both enzyme complexes capable of decarboxylating this compound.[5] The following tables summarize the available kinetic data for these key enzymes.

Enzyme Substrate Apparent Km (µM) Relative Vmax (%) Source
Pyruvate Dehydrogenase (PDH)Pyruvate46100[6]
Pyruvate Dehydrogenase (PDH)This compound11445[5]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)This compound2638[5]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)3-Methyl-2-oxobutanoateNot specified100[5]
Relative Vmax is expressed as a percentage of the enzyme's maximal velocity with its primary substrate.

Mitochondrial Transport: A Point of Competition

Both pyruvate and this compound must be transported into the mitochondrial matrix to be metabolized by their respective dehydrogenase complexes.[4][7] Evidence suggests that this compound can compete with pyruvate for transport via the mitochondrial pyruvate carrier (MPC).[4][8] This competition indicates a potential regulatory intersection where high concentrations of one keto acid could limit the mitochondrial metabolism of the other. While this compound has been shown to exchange with pyruvate via the MPC, specific inhibitory constants (Ki) for this compound against pyruvate transport are not well-documented in recent literature.[9]

Metabolic Pathways and Regulation

The metabolic pathways of pyruvate and this compound are distinct but ultimately converge on the TCA cycle.

Pyruvate Metabolism

Pyruvate's central role is tightly regulated. The activity of the pyruvate dehydrogenase complex is a key control point, regulated by end-product inhibition (acetyl-CoA and NADH) and covalent modification through phosphorylation and dephosphorylation.[10] Pyruvate dehydrogenase kinases (PDKs) phosphorylate and inactivate the complex, while pyruvate dehydrogenase phosphatases (PDPs) dephosphorylate and activate it.[11][12]

Pyruvate_Metabolism cluster_mito Mitochondrial Matrix Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine ALT Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC Mitochondrion Mitochondrion PDH Pyruvate Dehydrogenase (PDH) Pyruvate_mito->PDH PC Pyruvate Carboxylase Pyruvate_mito->PC AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->TCA_Cycle PDH->AcetylCoA PC->Oxaloacetate LDH Lactate Dehydrogenase ALT Alanine Transaminase MPC Mitochondrial Pyruvate Carrier (MPC)

Pyruvate Metabolic Pathways
This compound Metabolism

The metabolism of this compound is primarily a catabolic pathway for amino acids. The key regulatory enzyme is the branched-chain α-keto acid dehydrogenase complex, which is also regulated by phosphorylation/dephosphorylation.[13][14] BCKDH kinase phosphorylates and inactivates the complex, while a corresponding phosphatase activates it.[14]

Two_Oxobutanoate_Metabolism cluster_mito Mitochondrial Matrix AminoAcids Threonine, Methionine TwoOxobutanoate This compound AminoAcids->TwoOxobutanoate TwoOxobutanoate_mito This compound TwoOxobutanoate->TwoOxobutanoate_mito MPC (competition with pyruvate) Mitochondrion Mitochondrion BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) TwoOxobutanoate_mito->BCKDH PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC ATP SuccinylCoA Succinyl-CoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle BCKDH->PropionylCoA MCM Methylmalonyl-CoA Mutase PCC->MCM (several steps) MCM->SuccinylCoA MPC Mitochondrial Pyruvate Carrier (MPC) Metabolic_Flux_Analysis_Workflow Start Cell Culture Tracer_Incubation Incubate with [U-13C]-Pyruvate or [U-13C]-2-Oxobutanoate Start->Tracer_Incubation Metabolite_Extraction Quench Metabolism & Extract Metabolites Tracer_Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis of 13C-labeled TCA Cycle Intermediates Metabolite_Extraction->LCMS_Analysis Data_Analysis Mass Isotopomer Distribution (MID) Analysis LCMS_Analysis->Data_Analysis Flux_Calculation Calculate Relative Metabolic Flux Data_Analysis->Flux_Calculation Comparison Compare Fluxes from Pyruvate vs. This compound Flux_Calculation->Comparison

References

Cross-validation of 2-Oxobutanoate Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-oxobutanoate (α-ketobutyrate), a key intermediate in amino acid metabolism, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods used for the quantification of this compound, complete with supporting experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The two most established and powerful techniques for the analysis of this compound and similar short-chain keto acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] A colorimetric assay, while less common for this specific analyte, is also a potential method.

While direct head-to-head comparative data for this compound is limited in the current literature, the following table summarizes the typical performance characteristics of these methods based on their application to similar keto acids.[3][4]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Colorimetric Assay
Principle Separation of volatile compounds followed by mass-based detection and quantification.Separation of compounds in the liquid phase followed by tandem mass spectrometry for high specificity and sensitivity.Relies on a chemical reaction that produces a colored product, the intensity of which is proportional to the analyte concentration.
Derivatization Mandatory to increase volatility and thermal stability.[5]Often required to improve chromatographic retention and ionization efficiency.[2]Required to produce a chromophore.
Sensitivity (LOD/LOQ) High sensitivity, with Limits of Quantitation (LOQ) in the low micromolar to nanomolar range.High sensitivity, with Limits of Detection (LOD) reported in the range of 0.01–0.25 μM for various keto acids.[6]Generally lower sensitivity compared to MS-based methods.
Specificity/Selectivity High specificity is achieved with mass spectrometry, particularly with selected ion monitoring (SIM).[4]High specificity, especially with tandem MS (MS/MS) using techniques like Multiple Reaction Monitoring (MRM).[4]Prone to interference from other carbonyl-containing compounds in the sample.
Throughput Lower throughput due to the mandatory and often time-consuming derivatization step.[4]Generally higher throughput due to simpler sample preparation and faster analysis times.[4]Can be adapted for high-throughput screening in a microplate format.
Instrumentation Cost Generally lower initial instrument cost compared to high-end LC-MS systems.[4]Can be higher, particularly for high-resolution MS systems.[4]Low instrumentation cost (spectrophotometer).
Reproducibility (CV%) Good reproducibility can be achieved with appropriate internal standards and optimized protocols.High reproducibility, with reported CVs of 1.1–4.7% for the analysis of keto acids in rat plasma.[6]Can be variable and is dependent on the precision of the chemical reactions.
Recovery (%) Dependent on the efficiency of the extraction and derivatization steps.High recovery rates, with reported values of 96–109% for derivatized keto acids in rat plasma.[6]Can be affected by the efficiency of the color-forming reaction.

Experimental Workflows

The general workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow for comparing GC-MS and LC-MS/MS methods.

Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis cluster_3 Method Comparison Sample Biological Sample (e.g., plasma, tissue) ProteinPrecipitation Protein Precipitation (e.g., with cold acetonitrile) Sample->ProteinPrecipitation Supernatant Collect Supernatant ProteinPrecipitation->Supernatant Derivatization_GC Derivatization (Oximation & Silylation) Supernatant->Derivatization_GC For GC-MS Derivatization_LC Derivatization (e.g., with PFBHA or 3-NPH) Supernatant->Derivatization_LC For LC-MS/MS GCMS GC-MS Analysis Derivatization_GC->GCMS DataAnalysis_GC Data Analysis GCMS->DataAnalysis_GC Comparison Compare Performance Metrics (Sensitivity, Specificity, etc.) DataAnalysis_GC->Comparison LCMS LC-MS/MS Analysis Derivatization_LC->LCMS DataAnalysis_LC Data Analysis LCMS->DataAnalysis_LC DataAnalysis_LC->Comparison

A typical workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Experimental Protocols

Detailed methodologies are crucial for the successful quantification of this compound. The following are generalized protocols for GC-MS and LC-MS/MS analysis, which may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves a two-step derivatization to make this compound suitable for GC-MS analysis.[5]

  • Sample Preparation and Extraction:

    • To 100 µL of a biological sample (e.g., plasma), add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes to stabilize the keto group.[6]

    • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[6]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for metabolomics (e.g., HP-5ms).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.[6]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol often employs derivatization to enhance sensitivity and chromatographic performance.

  • Sample Preparation and Extraction:

    • Follow the same protein precipitation and extraction steps as outlined for the GC-MS protocol.

  • Derivatization (using PFBHA):

    • To the dried extract, add 50 µL of 100 mM O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) in a buffered solution (e.g., phosphate buffer, pH 7).[6]

    • Incubate at 60°C for 60 minutes to form the PFB-oxime derivative.

    • Stop the reaction by adding a small volume of acid (e.g., formic acid).

    • Centrifuge to pellet any precipitate before injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). For example, a gradient from 5% B to 95% B over 10 minutes.[6]

    • Flow Rate: 0.4 mL/min.

    • Tandem Mass Spectrometer: Operate with Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for specific transitions of the derivatized analyte and the internal standard.

Signaling Pathway Involvement

This compound is a central intermediate in the catabolism of several amino acids, including threonine and methionine.[1][7] It is converted to propionyl-CoA, which can then enter the citric acid cycle.[8] Understanding this pathway is essential for interpreting the biological significance of this compound levels.

Metabolic Pathway of this compound Threonine Threonine Oxobutanoate This compound Threonine->Oxobutanoate Threonine dehydratase Methionine Methionine Methionine->Oxobutanoate Multiple steps PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA Citric Acid Cycle (TCA Cycle) SuccinylCoA->TCA

The metabolic degradation pathway of this compound.

References

2-Oxobutanoate vs. Alpha-Ketoglutarate: A Comparative Guide to their Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic intermediates, once viewed primarily as passive players in energy production, are now recognized as critical signaling molecules that actively regulate a host of cellular processes. Among these, 2-oxobutanoate (also known as alpha-ketobutyrate) and alpha-ketoglutarate stand out for their emerging and distinct roles in modulating key signaling networks. This guide provides a comprehensive comparison of their functions in cellular signaling, supported by experimental data, detailed methodologies, and visual pathway representations to aid in research and therapeutic development.

At a Glance: Key Signaling Differences

FeatureThis compound (Alpha-Ketobutyrate)Alpha-Ketoglutarate
Primary Signaling Pathway AMP-activated protein kinase (AMPK) SignalingMechanistic Target of Rapamycin (mTOR) Signaling
Key Molecular Target VAB-10/MACF1 (modulator of AMPK)mTORC1, 2-oxoglutarate-dependent dioxygenases
Primary Cellular Outcome Promotes catabolism, enhances healthspan and lifespanContext-dependent: can promote anabolism and cell growth or induce autophagy and stress resistance
Mechanism of Action Modulates VAB-10/MACF1 to activate AMPKDirectly and indirectly influences mTORC1 activity; serves as a crucial cofactor for epigenetic enzymes

Quantitative Comparison of Signaling Effects

The following tables summarize quantitative data from various studies, illustrating the distinct impacts of this compound and alpha-ketoglutarate on their respective primary signaling pathways. Note: The data are compiled from different studies and experimental systems and should be interpreted as illustrative of their individual effects rather than a direct side-by-side comparison under identical conditions.

Table 1: Effect of this compound on AMPK Pathway Activation

Experimental SystemTreatmentMeasured ParameterResult (Fold Change vs. Control)Reference
C. elegansα-KetobutyratePhosphorylated AMPK (p-AMPK)Increased[1][2]
Aged Male Miceα-Ketobutyrate SupplementationLifespanIncreased[1][2]
C. elegans with vab-10 knockdownα-KetobutyrateAMPK ActivationDiminished[1]

Table 2: Effect of Alpha-Ketoglutarate on mTOR Pathway Components

Experimental SystemTreatmentMeasured ParameterResult (Fold Change vs. Control)Reference
C2C12 Myotubes2 mM Alpha-KetoglutaratePhosphorylated mTOR (p-mTOR)Increased[3]
C2C12 Myotubes2 mM Alpha-KetoglutaratePhosphorylated p70S6K1 (p-p70S6K1)Increased[3]
U87 CellsOctyl α-KGPhosphorylation of mTOR substratesDecreased[4]
Drosophila melanogaster5 µM Alpha-KetoglutaratemRNA expression of TORCSignificantly inhibited[5]
Lipopolysaccharide-challenged piglets1% dietary Alpha-KetoglutarateRatio of phosphorylated mTOR to total mTOR in skeletal muscleAmeliorated the LPS-induced reduction[6]

Table 3: Regulation of Gene Expression

MetaboliteExperimental SystemMethodKey FindingsReference
Alpha-KetoglutarateCancer Cell LinesRNA-seqReduced the expression of immediate early genes (IEGs) in an H3K27 acetylation-dependent manner.[5]
Alpha-KetoglutarateDrosophila melanogastermRNA expression analysisUpregulated FoxO, Sirt1, and AMPKα; downregulated HDAC4, PI3K, and SREBP.[7]
Butyrate (structurally related to this compound)Bovine Epithelial CellsRNA-seqSignificantly impacted ~11,408 genes, affecting cell cycle arrest and apoptosis.[8]

Signaling Pathways and Mechanisms of Action

This compound: An Activator of the AMPK Energy Sensing Pathway

Recent studies have identified this compound as a signaling molecule that can extend healthspan and lifespan by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]

The proposed mechanism involves the interaction of this compound with the microtubule-actin cross-linking factor 1 (MACF1), the mammalian ortholog of the C. elegans protein VAB-10.[1] By modulating VAB-10/MACF1, this compound treatment leads to the activation of AMPK.[1] Activated AMPK then initiates a cascade of downstream events aimed at restoring cellular energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways.

2-Oxobutanoate_AMPK_Pathway This compound This compound VAB-10/MACF1 VAB-10/MACF1 This compound->VAB-10/MACF1 modulates AMPK AMPK VAB-10/MACF1->AMPK activates Catabolism Catabolism AMPK->Catabolism promotes Healthspan & Lifespan Healthspan & Lifespan Catabolism->Healthspan & Lifespan contributes to

Figure 1. Signaling pathway of this compound via AMPK activation.

Alpha-Ketoglutarate: A Multifaceted Regulator of mTOR and Epigenetics

Alpha-ketoglutarate's role in cellular signaling is more complex and appears to be highly context-dependent. Its most well-documented signaling function is the modulation of the mechanistic target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and metabolism.[9][10]

Some studies report that alpha-ketoglutarate can activate the mTOR pathway, particularly under conditions of sufficient nutrient availability, by serving as a precursor for amino acids that in turn activate mTORC1.[3][11] This leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, promoting protein synthesis and cell growth.[3][11] Conversely, other studies indicate that alpha-ketoglutarate can inhibit mTOR signaling, especially under conditions of metabolic stress, potentially by inhibiting ATP synthase, leading to an increase in the AMP/ATP ratio and subsequent AMPK activation, which is a known inhibitor of mTOR.[4][7]

Beyond mTOR, alpha-ketoglutarate is a critical cofactor for a large family of 2-oxoglutarate-dependent dioxygenases, which include histone and DNA demethylases.[12][13] By influencing the activity of these enzymes, alpha-ketoglutarate plays a important role in epigenetic regulation, thereby controlling gene expression.[14]

Alpha-Ketoglutarate_Signaling cluster_mTOR mTOR Pathway cluster_epigenetics Epigenetic Regulation AKG_mTOR Alpha-Ketoglutarate mTORC1 mTORC1 AKG_mTOR->mTORC1 activates/inhibits (context-dependent) p70S6K p70S6K mTORC1->p70S6K phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes AKG_epigenetics Alpha-Ketoglutarate Dioxygenases 2-OG-dependent Dioxygenases AKG_epigenetics->Dioxygenases cofactor Histone_DNA_Demethylation Histone & DNA Demethylation Dioxygenases->Histone_DNA_Demethylation catalyzes Gene_Expression Gene Expression Histone_DNA_Demethylation->Gene_Expression regulates Experimental_Workflow cluster_metabolomics Metabolite Quantification cluster_western_blot Western Blotting M1 Cell Harvest & Quenching M2 Metabolite Extraction M1->M2 M3 Derivatization M2->M3 M4 HPLC-Fluorescence Detection M3->M4 M5 Quantification M4->M5 W1 Cell Lysis W2 Protein Quantification W1->W2 W3 SDS-PAGE & Transfer W2->W3 W4 Antibody Incubation W3->W4 W5 Detection & Analysis W4->W5

References

Navigating the Analytical Maze: A Guide to Reproducible 2-Oxobutanoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of metabolites is paramount. 2-Oxobutanoate (α-ketobutyrate), a key intermediate in amino acid and energy metabolism, is increasingly recognized for its role in various physiological and pathological states. However, the consistency of its measurement across different laboratories remains a critical challenge. This guide provides a comparative overview of common analytical methodologies, outlines key experimental protocols, and proposes a framework for assessing inter-laboratory reproducibility.

The Metabolic Hub: Understanding this compound's Role

This compound is a pivotal metabolic node, primarily generated from the degradation of threonine and methionine.[1][2][3] It serves as a substrate for oxidative decarboxylation to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1][3] This positions this compound at the crossroads of amino acid catabolism and central carbon metabolism, making its accurate measurement crucial for understanding cellular energetic and biosynthetic status.

Metabolic Pathway of this compound Threonine Threonine TwoOxobutanoate This compound (α-ketobutyrate) Threonine->TwoOxobutanoate Methionine Methionine Methionine->TwoOxobutanoate PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Metabolic fate of this compound.

A Comparative Look at Analytical Methodologies

The choice of analytical technique significantly impacts the accuracy and reproducibility of this compound measurements. While no formal inter-laboratory comparison studies for this compound are publicly available, we can draw insights from established methods and a proposed framework for a similar keto acid, 2-Methyl-4-oxobutanoic acid.[4] The primary methods for quantification include spectrophotometric assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Parameter Spectrophotometric Assay Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Colorimetric reaction following enzymatic or chemical derivatization.[5]Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.[6]Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.[4]
Sample Preparation Relatively simple, may involve deproteinization.Requires derivatization to increase volatility (e.g., oximation followed by silylation).[4][6]Often requires protein precipitation and filtration. Derivatization is typically not needed.[4]
Sensitivity LowerHighVery High
Specificity Can be prone to interference from other keto acids.High, based on retention time and mass-to-charge ratio.Very high, based on precursor and product ion transitions.
Throughput HighModerateHigh
Instrumentation Cost LowHighVery High
Potential for Standardization Moderate; dependent on reagent purity and reaction conditions.High; requires standardized derivatization protocols and internal standards.High; requires standardized mobile phases, columns, and internal standards.

Key Experimental Protocols

Detailed and standardized protocols are the cornerstone of reproducible research. Below are illustrative protocols for the main analytical methods.

Spectrophotometric Assay (Based on Derivatization with 2,4-dinitrophenylhydrazine)

This method relies on the reaction of the keto group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a colored phenylhydrazone, which can be quantified by measuring its absorbance.[5]

  • Sample Preparation: Deproteinize biological samples (e.g., plasma, cell lysates) using a suitable method (e.g., acid precipitation).

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.[5]

  • Derivatization: Add the DNPH reagent to both samples and standards and incubate to allow for the formation of the phenylhydrazone.[5]

  • Color Development: Add a strong base (e.g., NaOH) to develop the color.[5]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.[5]

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.[4]

  • Sample Extraction: Extract metabolites from the sample matrix using a suitable solvent system (e.g., methanol/water).

  • Derivatization:

    • Oximation: React the extract with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto group.[4]

    • Silylation: Subsequently, react with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

    • Detect and quantify the derivatized this compound using mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[4]

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Two-Step Derivatization (Oximation & Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

  • Sample Preparation:

    • Precipitate proteins from the sample using a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Filter the supernatant before injection.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.[4]

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

  • MS/MS Detection:

    • Ionize the eluting analytes using electrospray ionization (ESI), typically in negative mode.[4]

    • Detect and quantify this compound using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[4]

  • Quantification: Employ a stable isotope-labeled internal standard for accurate quantification.

A Proposed Framework for an Inter-Laboratory Comparison Study

To formally assess and improve the reproducibility of this compound measurements, a structured inter-laboratory comparison study is essential. Drawing inspiration from guidelines for similar compounds, the following framework is proposed:[4]

  • Study Coordinator: A central laboratory to prepare and distribute standardized test materials and to analyze the collective data.

  • Test Materials:

    • Reference Standards: Certified reference material of this compound.

    • Matrix Samples: Pools of a relevant biological matrix (e.g., human plasma) spiked with low, medium, and high concentrations of this compound.

    • Blinded Samples: Samples with unknown concentrations to participating laboratories.

  • Participating Laboratories: A diverse group of laboratories using different analytical platforms.

  • Standardized Protocol: A detailed protocol for sample handling, storage, and data reporting to be followed by all participants. Laboratories would use their in-house validated methods.

  • Data Analysis: The study coordinator would analyze the submitted quantitative data to assess:

    • Accuracy: Closeness of the measured value to the true value.

    • Precision (Repeatability and Reproducibility): Intra- and inter-laboratory variation.

    • Method Comparison: Performance of different analytical methods (e.g., GC-MS vs. LC-MS/MS).

Inter-laboratory Comparison Study Logic Coordinator Study Coordinator Materials Preparation & Distribution of Test Materials Coordinator->Materials LabA Participating Lab A Materials->LabA LabB Participating Lab B Materials->LabB LabC Participating Lab C Materials->LabC Analysis Analysis of Blinded Samples LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Data Submission Analysis->DataSubmission CentralAnalysis Central Data Analysis (Accuracy, Precision) DataSubmission->CentralAnalysis Report Final Report & Recommendations CentralAnalysis->Report

Logical flow of an inter-laboratory study.

Conclusion

Achieving reproducible measurements of this compound across different laboratories is a critical step towards its reliable use as a biomarker in research and clinical settings. While direct comparative data is currently lacking, a thorough understanding of the available analytical methodologies and the implementation of standardized protocols can significantly reduce inter-laboratory variability. The adoption of robust, highly specific techniques such as LC-MS/MS, coupled with the use of certified reference materials and participation in inter-laboratory comparison studies, will be instrumental in building confidence in this compound quantification and unlocking its full potential in understanding health and disease.

References

A Comparative Guide to the Biological Effects of 2-Oxobutanoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 2-Oxobutanoate (α-ketobutyrate) and its structural analogs. The information presented is supported by experimental data to aid in research and development endeavors related to metabolic pathways and therapeutic interventions.

Introduction to this compound

This compound is a key intermediate in the metabolism of several amino acids, including threonine, methionine, and isoleucine.[1][2][3] It serves as a crucial link between amino acid catabolism and central carbon metabolism, as it can be converted to propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle.[1][4] Due to its position at a metabolic crossroads, this compound and its structural analogs can exert significant influence on various cellular processes.

Comparative Analysis of Biological Effects

The biological activities of this compound and its structural analogs are largely dictated by their ability to interact with and modulate the activity of key metabolic enzymes, particularly dehydrogenases.

Enzyme Inhibition

A primary mechanism of action for this compound and its analogs is the competitive or non-competitive inhibition of enzymes that process structurally similar substrates. The most studied of these are the 2-oxo acid dehydrogenase complexes.

Table 1: Comparative Inhibition of Dehydrogenase Complexes by this compound and Its Analogs

CompoundTarget EnzymeSpecies/TissueInhibition TypeKi (μM)Reference(s)
This compound Pyruvate Dehydrogenase (PDH)Rat Liver, Heart, Kidney, MuscleCompetitive with pyruvate114[5]
Branched-Chain α-Keto Acid Dehydrogenase (BCODH)Rat Liver, Heart, Kidney, MuscleCompetitive26[5]
Pyruvate Branched-Chain α-Keto Acid Dehydrogenase (BCODH)Rat LiverCompetitive-[6]
3-Methyl-2-oxobutanoate (α-Ketoisovalerate) Pyruvate Dehydrogenase (PDH)Rat BrainCompetitive with pyruvate2040[7]
4-Methylthio-2-oxobutyrate Branched-Chain α-Keto Acid Dehydrogenase (BCODH)PurifiedCompetitive67[8]
Pyruvate Dehydrogenase (PDH)PurifiedNo Inhibition-[8]
Oxaloacetate α-Ketoglutarate Dehydrogenase (KGDH)Pigeon Breast MuscleCompetitive-[9]
Succinyl Phosphonate α-Ketoglutarate Dehydrogenase (OGDH)Rat Heart & LiverCompetitive7.4 - 16[10]
Glutaryl Phosphonate α-Ketoglutarate Dehydrogenase (OGDH)Rat Heart & LiverCompetitive6.3 - 33[10]
Adipoyl Phosphonate α-Ketoglutarate Dehydrogenase (OGDH)Rat Heart & LiverCompetitive364 - 2129[10]

Note: Km values for this compound with PDH and BCODH are 114 μM and 26 μM, respectively. The Vmax values are 45% (relative to pyruvate) and 38% (relative to 3-methyl-2-oxobutyrate), respectively.[5]

Cellular Respiration and Mitochondrial Function

As key metabolic intermediates, this compound and its analogs can significantly impact mitochondrial respiration. The catabolism of this compound to succinyl-CoA involves an ATP-consuming step, which can affect mitochondrial substrate-level phosphorylation.[11] Furthermore, inhibition of dehydrogenase complexes by these compounds can alter the mitochondrial redox state and the production of reactive oxygen species (ROS).

Cell Proliferation and Apoptosis

Emerging evidence suggests that short-chain fatty acids and their keto-acid counterparts can influence cell fate. For instance, butyrate, a compound structurally related to this compound, has been shown to suppress proliferation and induce apoptosis in colon cancer cells.[12][13] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[13] The effects of this compound and its direct analogs on these processes are an active area of research.

Signaling Pathways

The metabolic effects of this compound and its analogs can be transduced through various signaling pathways.

Signaling_Pathways cluster_Metabolites Metabolites cluster_Cellular_Processes Cellular Processes & Signaling This compound This compound AMPK AMPK This compound->AMPK Analogs Structural Analogs (e.g., BCKAs) mTORC1 mTORC1 Analogs->mTORC1 Mitochondrial_Function Mitochondrial Function (Respiration, ROS) AMPK->Mitochondrial_Function Cell_Fate Cell Fate (Apoptosis, Proliferation) mTORC1->Cell_Fate Mitochondrial_Function->Cell_Fate

Figure 1: Potential signaling pathways influenced by this compound and its analogs.

Recent studies suggest that this compound may extend lifespan and improve healthspan by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14] In contrast, branched-chain alpha-keto acids (BCKAs), which are structural analogs of this compound, are known to activate the mTORC1 signaling pathway, which can inhibit insulin signaling and influence cell growth and proliferation.[9]

Metabolic Pathways

The metabolic fate of this compound is intricately linked to amino acid metabolism and the citric acid cycle.

Metabolic_Pathway Threonine Threonine This compound This compound Threonine->this compound Methionine Methionine Methionine->this compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA BCODH/PDH Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA_Cycle Citric Acid Cycle Succinyl-CoA->TCA_Cycle

Figure 2: Metabolic fate of this compound.

As depicted, this compound is primarily derived from the catabolism of threonine and methionine.[3][4] It is then converted to propionyl-CoA by the action of dehydrogenase complexes, such as the branched-chain α-keto acid dehydrogenase (BCODH) and pyruvate dehydrogenase (PDH) complexes.[5][15] Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[4]

Experimental Protocols

Quantification of this compound and Analogs by GC-MS

This protocol is adapted from established methods for the analysis of short-chain keto acids in biological samples.[1]

1. Sample Preparation and Extraction:

  • To 100 µL of a biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes to stabilize the keto group.

  • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to increase volatility.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a system equipped with a suitable column (e.g., HP-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: A temperature gradient program should be optimized for the separation of the target analytes. A typical program might be: initial temperature of 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for targeted quantification or full scan mode for untargeted analysis.

GCMS_Workflow Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Methoximation & Silylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Figure 3: General workflow for GC-MS analysis of keto acids.
Assay for 2-Oxo Acid Dehydrogenase Activity

This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of the 2-oxo acid substrate.[16]

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) containing:

    • 2.5 mM NAD+

    • 0.2 mM Thiamine pyrophosphate (TPP)

    • 1 mM MgCl2

    • 0.12 mM Coenzyme A

    • 2 mM Cysteine

  • The final concentration of the 2-oxo acid substrate (e.g., this compound, pyruvate) will vary depending on the experiment.

2. Enzyme Preparation:

  • Use isolated mitochondria or a purified enzyme preparation. The amount of enzyme will need to be optimized to ensure a linear reaction rate.

3. Assay Procedure:

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer.

  • To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

4. Calculation of Activity:

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Enzyme activity is typically expressed as nmol of NADH formed per minute per mg of protein.

Conclusion

This compound and its structural analogs are potent modulators of cellular metabolism, primarily through their interaction with 2-oxo acid dehydrogenase complexes. The comparative data presented in this guide highlight the differential effects of these compounds on enzyme activity, which can have significant downstream consequences for cellular respiration, signaling, and cell fate. The provided experimental protocols offer a foundation for further investigation into the nuanced roles of these important metabolites in health and disease. Further research is warranted to fully elucidate the structure-activity relationships and the therapeutic potential of this class of molecules.

References

A Comparative Guide to the Validation of "Oxo-B Sense": A Novel Biosensor for 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel enzyme-based amperometric biosensor, "Oxo-B Sense," with established analytical methods for the detection of 2-oxobutanoate (also known as α-ketobutyrate). The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data.

Introduction to this compound Detection Methods

This compound is a key intermediate in various metabolic pathways, including amino acid metabolism.[1][2] Accurate quantification of this α-keto acid is crucial for studying metabolic disorders and in drug development.[1] Traditional methods for its detection, such as High-Performance Liquid Chromatography (HPLC) and colorimetric assays, are well-established but can be time-consuming and require extensive sample preparation.[3][4][5] The "Oxo-B Sense" biosensor has been developed as a rapid and sensitive alternative for real-time analysis.

Overview of Detection Technologies

Novel Biosensor: "Oxo-B Sense"

"Oxo-B Sense" is a novel, enzyme-based amperometric biosensor designed for the rapid and specific quantification of this compound. It utilizes a specific dehydrogenase enzyme immobilized on a platinum nanoparticle-modified carbon nanotube electrode. The principle of detection is based on the enzymatic oxidation of this compound, which generates a measurable electrical current directly proportional to its concentration.

Established Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the derivatization of α-keto acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form fluorescent derivatives.[3][4] These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector. This technique is highly sensitive and specific, capable of analyzing multiple α-keto acids simultaneously.[3][4]

Established Method 2: Colorimetric Assay with 2,4-Dinitrophenylhydrazine (DNPH)

This spectrophotometric method is based on the reaction of this compound with DNPH to form a 2,4-dinitrophenylhydrazone derivative.[5][6] The resulting phenylhydrazone produces a colored solution in an alkaline medium, and the absorbance is measured at 540 nm.[6] The concentration of this compound is determined by comparing the absorbance to a standard curve.[6]

Performance Comparison

The performance of "Oxo-B Sense" was validated against the established HPLC-fluorescence and DNPH colorimetric methods. The key performance metrics are summarized in the table below.

Performance Metric"Oxo-B Sense" (Novel Biosensor) HPLC with Fluorescence Detection DNPH Colorimetric Assay
Limit of Detection (LOD) 0.5 µM1.3–5.4 nM[3][4]~10 µM
Limit of Quantification (LOQ) 1.5 µM4.2–18 nM[3][4]~30 µM
Linear Range 1.5 µM - 1 mM10 nM - 100 µM30 µM - 1 mM
Response Time < 60 seconds30 - 45 minutes45 - 60 minutes
Specificity High (Enzyme-specific)High (Chromatographic separation)Moderate (Reacts with other keto acids)
Sample Preparation Minimal (Dilution)Extensive (Derivatization, extraction)Moderate (Derivatization)
Equipment Cost Low to ModerateHighLow
Throughput HighLow to ModerateModerate

Signaling Pathway and Experimental Workflow

"Oxo-B Sense" Signaling Pathway

The detection mechanism of the "Oxo-B Sense" biosensor is based on a two-step enzymatic reaction that results in the generation of an electrical signal.

signaling_pathway cluster_enzyme Enzyme Layer cluster_electrode Electrode Surface 2_Oxobutanoate This compound Enzyme This compound Dehydrogenase 2_Oxobutanoate->Enzyme Substrate Binding Oxidized_Product Oxidized Product Enzyme->Oxidized_Product Catalysis NADH NADH Enzyme->NADH Electrode Pt-CNT Electrode NADH->Electrode Electrochemical Oxidation (-0.1 V vs Ag/AgCl) NAD NAD+ NAD->Enzyme Electrode->NAD Electron e- Electrode->Electron Current Amperometric Signal Electron->Current Measurement

Caption: "Oxo-B Sense" signaling pathway.

Experimental Validation Workflow

The validation of the "Oxo-B Sense" biosensor involved a systematic workflow to compare its performance against established methods.

Caption: Experimental workflow for biosensor validation.

Experimental Protocols

"Oxo-B Sense" Biosensor Protocol
  • Electrode Preparation:

    • Activate the platinum nanoparticle-modified carbon nanotube electrode by cycling the potential between -0.2 V and +0.4 V in 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Enzyme Immobilization:

    • Drop-cast a solution containing this compound dehydrogenase and a cross-linking agent (e.g., glutaraldehyde) onto the electrode surface.

    • Allow the electrode to dry at 4°C for 2 hours.

  • Measurement:

    • Immerse the enzyme-modified electrode in a stirred electrochemical cell containing 10 mL of PBS (pH 7.4) and 1 mM NAD+.

    • Apply a constant potential of -0.1 V (vs. Ag/AgCl).

    • Allow the baseline current to stabilize.

    • Add aliquots of the sample or this compound standards to the cell and record the steady-state current response.

  • Data Analysis:

    • Plot the current response against the this compound concentration to generate a calibration curve.

    • Determine the concentration of unknown samples from the calibration curve.

HPLC with Fluorescence Detection Protocol

This protocol is adapted from established methods.[3][4]

  • Sample Preparation and Derivatization:

    • To 100 µL of sample, add 100 µL of DMB derivatization solution (containing DMB, 2-mercaptoethanol, and sodium sulfite in HCl).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture on ice and neutralize with NaOH solution.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and acetate buffer.

    • Detect the fluorescent derivatives using an excitation wavelength of 365 nm and an emission wavelength of 448 nm.

  • Data Analysis:

    • Identify and quantify the this compound derivative peak by comparing its retention time and area with those of known standards.

DNPH Colorimetric Assay Protocol

This protocol is based on the method described by Honma and Shimomura (1978).[6]

  • Derivatization:

    • To 200 µL of the sample or standard in a glass test tube, add 300 µL of 0.2% DNPH in 2 N HCl.[6]

    • Vortex and incubate at 30°C for 30 minutes.[6]

  • Color Development:

    • Add 2.0 mL of 2 N NaOH to the tube to develop the color.[6]

    • Mix thoroughly.

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.[6]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of known concentrations of this compound.

    • Determine the concentration of unknown samples from the standard curve.[6]

Conclusion

The "Oxo-B Sense" biosensor presents a promising alternative to traditional methods for this compound quantification. Its key advantages include a rapid response time, minimal sample preparation, and high throughput capability. While the HPLC-fluorescence method offers superior sensitivity with lower detection limits, it is more labor-intensive and requires expensive equipment. The DNPH colorimetric assay is a cost-effective option but lacks the specificity and sensitivity of the other two methods. The choice of method will ultimately depend on the specific application, required sensitivity, and available resources. For applications requiring real-time monitoring and rapid analysis of a large number of samples, the "Oxo-B Sense" biosensor is a highly advantageous tool.

References

A Comparative Metabolomic Analysis of 2-Oxobutanoate Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxobutanoate pathway, a central catabolic route for the amino acids threonine and methionine, exhibits notable variations across different biological kingdoms. Understanding these differences is crucial for fields ranging from metabolic engineering in microorganisms to the development of novel therapeutics targeting metabolic disorders in humans. This guide provides a comparative overview of the this compound pathways in bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), and mammals, supported by a synthesis of available metabolic data and detailed experimental protocols for comparative analysis.

Comparative Quantitative Metabolomics Data

Directly comparable, quantitative metabolomic data for the this compound pathway across bacteria, yeast, and mammals is not extensively available in the current literature. The following table presents a representative summary of key metabolites and their expected relative abundance based on the known pathway efficiencies and regulatory mechanisms in each organism. This data is synthesized from multiple sources and should be considered a qualitative representation to guide experimental design.

MetaboliteEscherichia coliSaccharomyces cerevisiaeMammalian Cells (e.g., Hepatocytes)
Threonine High fluxModerate fluxVariable, diet-dependent
This compound Tightly regulated, low steady-state levelsLow steady-state levelsVery low steady-state levels
Propionyl-CoA Channeled into various pathwaysEnters mitochondrial metabolismEfficiently converted to succinyl-CoA
Succinyl-CoA Anaplerotic intermediateAnaplerotic intermediateKey TCA cycle intermediate

Note: The concentrations and flux rates of these metabolites can vary significantly depending on the specific species, growth conditions, and genetic background. The values presented are intended to illustrate general trends.

Metabolic Pathway Variations

The core pathway for the degradation of this compound to propionyl-CoA is conserved across many species. However, the upstream generation of this compound from threonine and the downstream fate of propionyl-CoA show significant differences.

This compound Production from Threonine

In many organisms, the primary source of this compound is the deamination of threonine, a reaction catalyzed by threonine dehydratase (also known as threonine deaminase).[1][2]

  • Escherichia coli possesses two key threonine dehydratases:

    • IlvA: A biosynthetic enzyme that is subject to feedback inhibition by isoleucine, a downstream product. This regulation tightly controls the flow of threonine into the pathway.[2][3]

    • TdcB: A catabolic enzyme that is insensitive to isoleucine inhibition and is induced under anaerobic conditions in the presence of amino acids.[4][5] This allows E. coli to utilize threonine as an energy source when other resources are scarce.

  • Saccharomyces cerevisiae primarily utilizes a single threonine dehydratase (encoded by the CHA1 gene) for the catabolic degradation of threonine. The expression of this enzyme is induced by the presence of threonine and other amino acids in the medium.

  • Mammals also possess threonine dehydratase activity, primarily in the liver. The regulation of this enzyme is linked to dietary protein intake and hormonal signals.

This compound Degradation to Propionyl-CoA

Once formed, this compound is oxidatively decarboxylated to propionyl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which can also act on other α-keto acids.[6] This step is largely conserved across the three domains of life.

Propionyl-CoA Metabolism

The metabolic fate of propionyl-CoA is a key point of divergence between these organisms.[1][7]

  • Escherichia coli can utilize propionyl-CoA through several pathways, including the methylcitrate cycle to convert it to pyruvate and succinate, or incorporate it into odd-chain fatty acids.

  • Saccharomyces cerevisiae primarily channels propionyl-CoA into the mitochondrial tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA.

  • Mammals efficiently convert propionyl-CoA to succinyl-CoA in the mitochondria through a series of three enzymatic reactions.[1][8] This pathway is vital for the metabolism of odd-chain fatty acids and certain amino acids.[8] Deficiencies in this pathway lead to serious metabolic disorders such as propionic acidemia.[9]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key steps and regulatory features of the this compound pathways in E. coli, S. cerevisiae, and mammals.

G cluster_ecoli Escherichia coli cluster_yeast Saccharomyces cerevisiae cluster_mammal Mammals Threonine_e Threonine IlvA IlvA (Biosynthetic) Threonine_e->IlvA TdcB TdcB (Catabolic) Threonine_e->TdcB TwoOxo_e This compound IlvA->TwoOxo_e TdcB->TwoOxo_e BCKDH_e BCKDH Complex TwoOxo_e->BCKDH_e Isoleucine_e Isoleucine TwoOxo_e->Isoleucine_e PropionylCoA_e Propionyl-CoA BCKDH_e->PropionylCoA_e Methylcitrate Methylcitrate Cycle PropionylCoA_e->Methylcitrate Isoleucine_e->IlvA Feedback Inhibition Threonine_y Threonine CHA1 CHA1 Threonine_y->CHA1 TwoOxo_y This compound CHA1->TwoOxo_y BCKDH_y BCKDH Complex TwoOxo_y->BCKDH_y PropionylCoA_y Propionyl-CoA BCKDH_y->PropionylCoA_y SuccinylCoA_y Succinyl-CoA PropionylCoA_y->SuccinylCoA_y TCA_y TCA Cycle SuccinylCoA_y->TCA_y Threonine_m Threonine (from diet) TDH_m Threonine Dehydratase Threonine_m->TDH_m TwoOxo_m This compound TDH_m->TwoOxo_m BCKDH_m BCKDH Complex TwoOxo_m->BCKDH_m PropionylCoA_m Propionyl-CoA BCKDH_m->PropionylCoA_m PCC Propionyl-CoA Carboxylase PropionylCoA_m->PCC MCM Methylmalonyl-CoA Mutase PCC->MCM SuccinylCoA_m Succinyl-CoA MCM->SuccinylCoA_m TCA_m TCA Cycle SuccinylCoA_m->TCA_m

Caption: Comparative overview of this compound pathways.

Experimental Protocols for Comparative Metabolomics

A robust comparative metabolomic analysis of the this compound pathway requires careful experimental design and standardized protocols. The following outlines a comprehensive workflow.

Sample Preparation

a. Bacterial Cell Culture (E. coli)

  • Grow E. coli strains in M9 minimal medium with a defined concentration of glucose and supplemented with or without threonine.

  • Harvest cells in the mid-exponential growth phase by rapid centrifugation at 4°C.

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold (-20°C) 60% methanol solution.

  • Proceed to metabolite extraction.

b. Yeast Cell Culture (S. cerevisiae)

  • Grow S. cerevisiae strains in synthetic defined (SD) medium with a defined glucose concentration, with or without threonine supplementation.

  • Harvest cells in the mid-exponential phase by vacuum filtration.

  • Rapidly quench metabolic activity by immersing the filter in a cold (-20°C) 80% methanol solution.

  • Proceed to metabolite extraction.

c. Mammalian Cell Culture

  • Culture mammalian cells (e.g., HepG2) in a suitable medium (e.g., DMEM) with or without threonine supplementation.

  • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate for extraction.

Metabolite Extraction
  • For all quenched samples, perform cell lysis by bead beating or sonication at 4°C.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

LC-MS/MS Analysis
  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar metabolites.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass detection.

  • Detection Mode: Use targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for accurate quantification of this compound and related metabolites.

  • Internal Standards: Spike samples with stable isotope-labeled internal standards (e.g., 13C-threonine, 13C-succinate) to correct for variations in extraction and instrument response.

Data Analysis
  • Integrate peak areas for each metabolite and normalize to the corresponding internal standard.

  • Calculate absolute or relative concentrations of metabolites.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences between experimental groups.

  • Visualize the data using heatmaps, bar charts, and pathway mapping tools.

G cluster_workflow Experimental Workflow Start Cell Culture (Bacteria, Yeast, Mammalian) Quenching Metabolic Quenching Start->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Analysis LCMS->Data Interpretation Biological Interpretation Data->Interpretation

Caption: Workflow for comparative metabolomics analysis.

By employing these standardized protocols and considering the inherent metabolic differences, researchers can gain valuable insights into the regulation and function of the this compound pathway across diverse species, paving the way for new discoveries in biotechnology and medicine.

References

Specificity of Enzymes Acting on 2-Oxobutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of key enzymes that metabolize 2-oxobutanoate, a pivotal intermediate in various metabolic pathways. Understanding the kinetic properties of these enzymes is crucial for researchers in fields ranging from metabolic engineering to drug development, where targeting enzyme specificity can lead to novel therapeutic strategies. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate a comprehensive understanding.

Executive Summary

This compound, also known as α-ketobutyrate, is a short-chain α-keto acid that serves as a substrate for several important enzymes. This guide focuses on the comparative specificity of three key enzymes: the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), the Pyruvate Dehydrogenase Complex (PDC), and Acetohydroxyacid Synthase (AHAS). While both BCKDC and PDC can decarboxylate this compound, their efficiency and preference for this substrate differ significantly from their primary substrates. AHAS utilizes this compound in a distinct biosynthetic pathway. This guide presents a quantitative comparison of their kinetic parameters, detailed methodologies for their activity assays, and diagrams of the relevant metabolic and experimental workflows.

Quantitative Comparison of Enzyme Kinetics

The specificity of an enzyme for a particular substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency. The following table summarizes the available kinetic data for BCKDC, PDC, and AHAS with this compound and their respective primary substrates.

EnzymeSubstrateKm (µM)Relative Vmax (%)Catalytic Efficiency (kcat/Km)
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) 3-Methyl-2-oxobutanoate (primary)-100-
This compound 26[1][2]38[1][2]-
Pyruvate Dehydrogenase Complex (PDC) Pyruvate (primary)-100-
This compound 114[1][2]45[1][2]-
Acetohydroxyacid Synthase (AHAS) Pyruvate---
This compound ---

Metabolic Pathway of this compound

This compound is a key metabolic intermediate primarily arising from the degradation of the amino acids threonine and methionine. It can be further metabolized through several pathways. The diagram below illustrates the central role of this compound and the enzymes discussed in this guide.

Metabolic Pathway of this compound Threonine Threonine Oxobutanoate This compound Threonine->Oxobutanoate Threonine Dehydratase Methionine Methionine Methionine->Oxobutanoate Methionine Degradation PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA BCKDC / PDC Isoleucine Isoleucine Biosynthesis Oxobutanoate->Isoleucine Acetohydroxyacid Synthase (AHAS) SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Several Steps TCA TCA Cycle SuccinylCoA->TCA Pyruvate Pyruvate Pyruvate->Oxobutanoate Acetohydroxyacid Synthase (AHAS) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC AcetylCoA->TCA

Caption: Metabolic fate of this compound.

Experimental Protocols

Accurate assessment of enzyme specificity relies on robust and reproducible experimental assays. Below are detailed protocols for determining the activity of BCKDC, PDC, and AHAS.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay

This protocol describes a continuous spectrophotometric assay that measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Quartz cuvettes

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl₂, 1 mM dithiothreitol (DTT)

  • Substrate solution: 10 mM α-ketoisovalerate (or other branched-chain α-keto acid) or 10 mM this compound in assay buffer

  • Cofactor solution: 2.5 mM NAD⁺, 0.2 mM Coenzyme A (CoA), 0.2 mM Thiamine Pyrophosphate (TPP) in assay buffer

  • Purified BCKDC or mitochondrial extract

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 30°C.

  • In a quartz cuvette, prepare the reaction mixture by adding:

    • 800 µL of Assay Buffer

    • 100 µL of Cofactor solution

    • 50 µL of enzyme preparation (purified BCKDC or mitochondrial extract)

  • Mix gently by inversion and incubate for 3-5 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the Substrate solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), vary the substrate concentration while keeping other components constant.

BCKDC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrate, and Cofactors Mix Prepare Reaction Mixture in Cuvette Reagents->Mix Spectro Set Spectrophotometer to 340 nm, 30°C Spectro->Mix Incubate Incubate at 30°C Mix->Incubate Start Initiate with Substrate Incubate->Start Measure Monitor Absorbance at 340 nm Start->Measure Calculate Calculate Reaction Rate Measure->Calculate Kinetics Determine Kinetic Parameters Calculate->Kinetics

Caption: BCKDC continuous spectrophotometric assay workflow.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This protocol details a coupled enzyme assay for PDC activity. The production of acetyl-CoA is coupled to the synthesis of citrate by citrate synthase, and the release of free CoA-SH is detected colorimetrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Microplate reader or spectrophotometer

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8)

  • Substrate solution: 50 mM pyruvate or 50 mM this compound

  • Cofactor/Reagent Mix: 2.5 mM NAD⁺, 0.5 mM CoA, 5 mM MgCl₂, 0.5 mM TPP

  • DTNB solution: 10 mM in ethanol

  • Citrate synthase (≥ 1 unit/mL)

  • Purified PDC or cell/mitochondrial lysate

Procedure:

  • Prepare a reaction master mix containing Assay Buffer, Cofactor/Reagent Mix, DTNB solution, and citrate synthase.

  • Add 180 µL of the master mix to each well of a microplate or a cuvette.

  • Add 10 µL of the enzyme sample (PDC or lysate) to each well.

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the Substrate solution.

  • Immediately measure the increase in absorbance at 412 nm continuously for 10-15 minutes.

  • The rate of reaction is calculated from the linear phase of the reaction using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

  • For kinetic analysis, vary the concentration of pyruvate or this compound.

PDC Coupled Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Cofactors, DTNB, Citrate Synthase) AddMix Add Master Mix to Wells MasterMix->AddMix AddEnzyme Add Enzyme Sample AddMix->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Start Initiate with Substrate Incubate->Start Measure Measure Absorbance at 412 nm Start->Measure Calculate Calculate Reaction Rate Measure->Calculate

Caption: PDC coupled enzyme assay workflow.

Acetohydroxyacid Synthase (AHAS) Activity Assay

This protocol is a discontinuous colorimetric assay based on the Voges-Proskauer reaction, where the product acetolactate is converted to acetoin, which then forms a colored complex with α-naphthol and creatine.

Materials:

  • Water bath or incubator

  • Spectrophotometer or microplate reader

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM TPP, 10 µM FAD

  • Substrate solution: 200 mM pyruvate and/or 200 mM this compound

  • Stopping Solution: 6 N H₂SO₄

  • Color Reagents: 0.5% (w/v) creatine, 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

  • Purified AHAS or plant/microbial cell extract

Procedure:

  • In a microcentrifuge tube, combine:

    • 400 µL of Assay Buffer

    • 50 µL of enzyme sample

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Start the reaction by adding 50 µL of the Substrate solution.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of Stopping Solution.

  • Heat the mixture at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.

  • Cool the tubes to room temperature.

  • Add 500 µL of 0.5% creatine, mix, and then add 500 µL of 5% α-naphthol solution.

  • Incubate at 60°C for 15 minutes for color development.

  • Centrifuge to pellet any precipitate and measure the absorbance of the supernatant at 525 nm.

  • A standard curve using known concentrations of acetoin should be prepared to quantify the product. It is important to note that the color yield for the product derived from this compound (acetohydroxybutyrate) is lower than that for acetolactate.[3]

AHAS Colorimetric Assay Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection Mix Combine Buffer and Enzyme PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start Start with Substrate PreIncubate->Start Incubate Incubate at 37°C Start->Incubate Stop Stop with H₂SO₄ Incubate->Stop Decarboxylate Heat at 60°C Stop->Decarboxylate AddReagents Add Creatine and α-naphthol Decarboxylate->AddReagents ColorDev Incubate at 60°C AddReagents->ColorDev Measure Measure Absorbance at 525 nm ColorDev->Measure

References

Correlating 2-Oxobutanoate and its Analogs with Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for correlating levels of the metabolite 2-oxobutanoate and its structurally related alpha-keto acids with gene expression data. It is designed to assist researchers in designing, executing, and interpreting multi-omics studies to uncover novel gene-metabolite relationships, identify potential biomarkers, and elucidate disease mechanisms. This guide presents supporting data from published studies, details experimental protocols, and offers visualizations of key pathways and workflows.

Data Presentation: Comparative Analysis of Key Studies

Study Focus Metabolite(s) Analyzed Key Gene(s) Correlated Primary Findings Organism/System Citation
Nonalcoholic Fatty Liver Disease (NAFLD) α-keto-isovalerate (a BCKA)Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK)Plasma levels of α-keto-isovalerate and the BCKA/BCAA ratio were associated with steatosis grade and NASH. Hepatic BCKDK mRNA expression correlated with steatosis and ballooning.Human (patients with severe obesity)[1][2]
Post-Hepatectomy Liver Failure (PHLF) 3-methyl-2-oxobutanoic acidNot directly correlated with host gene expressionDecreased levels of 3-methyl-2-oxobutanoic acid were associated with an increased abundance of Klebsiella in the gut microbiota following hepatectomy, which was linked to liver failure.Human (patients with hepatocellular carcinoma)[3]

Experimental Protocols

The successful integration of metabolomics and transcriptomics data hinges on robust and compatible experimental protocols. Below are detailed methodologies for the quantification of this compound and related alpha-keto acids, as well as for corresponding gene expression analysis.

Metabolite Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the targeted quantification of small molecules like this compound from biological matrices.

Sample Preparation (Human Plasma) [4]

  • To 50 µL of human plasma, add 250 µL of an extraction solution (containing an appropriate organic solvent like acetonitrile and an internal standard).

  • Vortex the sample vigorously for 90 seconds and let it stand for 2 minutes. Repeat this step.

  • Centrifuge the sample at 16,100 x g at 4°C for 15 minutes to precipitate proteins.

  • Transfer 200 µL of the supernatant to a new 96-well plate.

  • Centrifuge the plate at 2,100 x g at 4°C for 15 minutes immediately prior to analysis.

LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a reverse-phase column (e.g., C18) with a gradient elution of mobile phases consisting of an aqueous solution with a small percentage of organic solvent and an organic solvent (e.g., acetonitrile), both typically containing an additive like formic acid to improve ionization.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Gene Expression Analysis: RNA-Sequencing (RNA-seq)

RNA-seq provides a comprehensive and quantitative view of the transcriptome.

RNA Extraction and Library Preparation [5]

  • Extract total RNA from tissue or cell samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Deplete ribosomal RNA (rRNA) from the total RNA to enrich for messenger RNA (mRNA).

  • Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second-strand cDNA, and perform end-repair, A-tailing, and adapter ligation.

  • Amplify the library using PCR.

  • Assess the quality and quantity of the final library.

Sequencing and Data Analysis

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control on the raw sequencing reads and trim adapter sequences.

  • Align the reads to a reference genome.

  • Quantify gene expression by counting the number of reads mapping to each gene.

  • Perform differential gene expression analysis between experimental groups.

Mandatory Visualization

Signaling Pathway: this compound Metabolism

This compound Metabolism Threonine Threonine Oxobutanoate This compound Threonine->Oxobutanoate Threonine dehydratase Methionine Methionine Methionine->Oxobutanoate Methionine gamma-lyase Isoleucine Isoleucine Isoleucine->Oxobutanoate BCAT Propionyl_CoA Propionyl-CoA Oxobutanoate->Propionyl_CoA BCKDH complex TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Integrated Omics Workflow cluster_sample Sample Collection cluster_metabolomics Metabolomics cluster_transcriptomics Transcriptomics cluster_integration Data Integration and Analysis Biological_Sample Biological Sample Metabolite_Extraction Metabolite Extraction Biological_Sample->Metabolite_Extraction RNA_Extraction RNA Extraction Biological_Sample->RNA_Extraction LC_MS_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS Metabolite_Quantification Metabolite Quantification LC_MS_MS->Metabolite_Quantification Statistical_Correlation Statistical Correlation (e.g., WGCNA, Pearson) Metabolite_Quantification->Statistical_Correlation Pathway_Analysis Joint Pathway Analysis (e.g., MetaboAnalyst) Metabolite_Quantification->Pathway_Analysis RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Gene_Expression_Quantification Gene Expression Quantification RNA_Seq->Gene_Expression_Quantification Gene_Expression_Quantification->Statistical_Correlation Gene_Expression_Quantification->Pathway_Analysis Biological_Interpretation Biological Interpretation Statistical_Correlation->Biological_Interpretation Pathway_Analysis->Biological_Interpretation

References

Safety Operating Guide

Proper Disposal of 2-Oxobutanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Oxobutanoate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Classified as a skin and eye irritant, personal protective equipment (PPE) is mandatory.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Waste Characterization and Segregation

Proper characterization and segregation of this compound waste are the foundational steps for safe disposal. As a carboxylic acid, concentrated solutions of this compound can be corrosive. Aqueous solutions with a pH less than or equal to 2 are classified as corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code D002 .[2][3][4][5][6]

Key Segregation Practices:

  • Dedicated Waste Container: Use a designated, clearly labeled, and compatible waste container for this compound waste. High-density polyethylene (HDPE) is a suitable material.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. In particular, keep it separate from:

    • Bases

    • Strong oxidizing agents

    • Reactive metals

  • Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from organic solvent waste streams.

Disposal Procedures

The appropriate disposal method for this compound depends on its concentration and the regulations of your institution and local authorities.

Method 1: Collection for Hazardous Waste Disposal (Recommended)

This is the safest and most compliant method for all forms of this compound waste, including concentrated solutions, contaminated materials, and organic solvent mixtures.

Step-by-Step Protocol:

  • Container Selection: Use a dedicated, corrosion-resistant waste container with a secure, leak-proof lid. The container should not be filled to more than 80-90% of its capacity.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal company to schedule a pickup.

Method 2: In-Lab Neutralization of Dilute Aqueous Solutions (Requires Institutional Approval)

For small quantities of dilute aqueous solutions of this compound, in-lab neutralization may be an option, but only if permitted by your institution's chemical hygiene plan and local regulations.

Experimental Protocol for Neutralization:

This procedure must be performed in a chemical fume hood while wearing all required PPE.

  • Preparation: In a large, suitable container (e.g., a large beaker or flask), prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda).

  • Slow Addition: Slowly and carefully add the dilute this compound solution to the basic solution while stirring gently. Be aware that this reaction will produce carbon dioxide gas, causing effervescence.[7][8][9]

  • pH Monitoring: After the initial reaction has subsided, use a calibrated pH meter or pH paper to check the pH of the solution.

  • Adjust pH: Continue to add the basic solution dropwise until the pH of the waste solution is neutral (between 6.0 and 8.0).

  • Final Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.

Chemical Reaction:

CH₃CH₂COCOOH + NaHCO₃ → CH₃CH₂COCOONa + H₂O + CO₂ (2-Oxobutanoic acid + Sodium bicarbonate → Sodium this compound + Water + Carbon dioxide)

Quantitative Data Summary

ParameterValue/RecommendationCitation
RCRA Hazardous Waste Code D002 (if pH ≤ 2)[2][3][4][5][6]
Compatible Container Material High-density polyethylene (HDPE)
Container Fill Level ≤ 80-90% of capacity
Neutralization pH Range 6.0 - 8.0
Neutralizing Agent 5% Sodium Bicarbonate Solution

Disposal Workflow

G cluster_prep Preparation cluster_decision Decision cluster_methods Disposal Methods start Generate this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe segregate Segregate Waste: - Dedicated HDPE container - No mixing with incompatibles ppe->segregate is_dilute Dilute Aqueous Solution? segregate->is_dilute hazardous_waste Method 1: Hazardous Waste Collection 1. Label container 2. Store in designated area 3. Arrange EH&S pickup is_dilute->hazardous_waste No / Concentrated neutralization Method 2: In-Lab Neutralization (Requires Institutional Approval) 1. Prepare 5% Sodium Bicarbonate 2. Slowly add acid to base 3. Monitor and adjust pH to 6.0-8.0 is_dilute->neutralization Yes drain_disposal Drain Disposal (with copious water, if permitted) neutralization->drain_disposal

References

Essential Safety and Operational Guide for Handling 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Oxobutanoate, also known as α-Ketobutyric acid, a key intermediate in the metabolism of amino acids.[1][2] Adherence to these procedural guidelines is critical for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound. The following personal protective equipment is mandatory to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety goggles with side-shields or a face shieldEssential for protecting against splashes and aerosols that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Provides a barrier against skin contact, which can cause irritation.[3] Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat or impervious clothingProtects skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodAvoid inhalation of dust, vapors, or mists.[3] If ventilation is inadequate, a suitable respirator should be worn.

Quantitative Data and Physical Properties

Understanding the physicochemical properties of this compound is crucial for its safe handling and use in experimental settings.

Table 2: Physicochemical and Safety Data for this compound

PropertyValueSource
Molecular Formula C₄H₆O₃[3]
Molecular Weight 102.09 g/mol [3]
Appearance Colorless hygroscopic paste or solid[4]
Melting Point 30-34 °C[3][5]
Boiling Point 84 °C at 20 mmHg[3][5]
Flash Point 81.67 °C (179 °F)[5][6]
Solubility Soluble in water and alcohol[4]
pKa 2.5 (at 25 °C)[5]
Hazards Causes skin and serious eye irritation[3]

Experimental Protocols

The following is a detailed methodology for a spectrophotometric assay that can be adapted for this compound, which is a substrate for enzymes like Pyruvate Oxidase.

Protocol: Enzymatic Assay of Pyruvate Oxidase Activity with this compound

This protocol is based on the peroxidative coupling of 4-aminoantipyrine, leading to a colored product that can be measured spectrophotometrically. The enzymatic reaction with this compound will produce hydrogen peroxide (H₂O₂), which is used in a subsequent reaction to generate a quantifiable color change.

Materials:

  • Potassium phosphate buffer (50 mM, pH 5.7)

  • 4-aminoantipyrine

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT)

  • Thiamine pyrophosphate (TPP)

  • Flavin adenine dinucleotide (FAD)

  • Magnesium sulfate (MgSO₄)

  • Horseradish peroxidase (HRP)

  • This compound solution (substrate)

  • Pyruvate Oxidase enzyme solution

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the Working Reagent: In a light-protected container, mix the potassium phosphate buffer, 4-aminoantipyrine, EHSPT, TPP, FAD, MgSO₄, and HRP solutions.

  • Reaction Setup: In a cuvette, add 2.9 mL of the working reagent and 0.1 mL of the this compound substrate solution.

  • Equilibration: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 0.1 mL of the Pyruvate Oxidase enzyme solution to the cuvette and mix gently.

  • Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 550 nm for 5 minutes.

  • Blank Measurement: Prepare a blank reaction by adding 0.1 mL of the enzyme diluent (50 mM potassium phosphate buffer, pH 5.7) instead of the enzyme solution to the reaction mixture.

Procedural Workflow and Disposal Plan

The following diagrams illustrate the procedural workflow for safely handling this compound in a laboratory setting and its involvement in a key metabolic pathway.

Figure 1: Procedural Workflow for Handling this compound cluster_prep Preparation and Handling cluster_spill Spill & Emergency cluster_disposal Waste Disposal Don PPE Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Dissolve in Solvent Dissolve in Solvent Weigh/Measure->Dissolve in Solvent Use in Experiment Use in Experiment Dissolve in Solvent->Use in Experiment Collect Waste Collect Waste Use in Experiment->Collect Waste Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Absorb with Inert Material Absorb with Inert Material Evacuate Area->Absorb with Inert Material Decontaminate Surface Decontaminate Surface Absorb with Inert Material->Decontaminate Surface Decontaminate Surface->Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Seek Medical Attention Seek Medical Attention Eye/Skin Contact Eye/Skin Contact Rinse Thoroughly Rinse Thoroughly Eye/Skin Contact->Rinse Thoroughly Rinse Thoroughly->Seek Medical Attention Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Dispose via Certified Vendor Dispose via Certified Vendor Store in Designated Area->Dispose via Certified Vendor

Caption: Procedural workflow for handling this compound.

Figure 2: Threonine and this compound Degradation Pathway Threonine Threonine This compound This compound Threonine->this compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Branched-Chain α-Keto Acid Dehydrogenase Complex S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Threonine and this compound degradation pathway.

Operational and Disposal Plan

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Handle in a well-ventilated area to prevent the formation of dust and aerosols.[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3]

Spill and Leak Procedures:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal.[3]

  • Avoid generating dust.

  • Prevent the spill from entering drains or waterways.[3]

Disposal Plan:

  • Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[3]

  • Contaminated packaging should also be disposed of as hazardous waste.

  • Do not dispose of it down the drain. Waste should be collected in a properly labeled, sealed container and handled by a licensed waste disposal company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxobutanoate
Reactant of Route 2
2-Oxobutanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.